Dibenzo[b,d]furan-2-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANFYPHFIPGYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232760 | |
| Record name | Dibenzofuran-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-63-2 | |
| Record name | 2-Dibenzofuransulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzofuran-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Dibenzo[b,d]furan-2-sulfonic acid" chemical properties and structure
An In-depth Technical Guide to Dibenzo[b,d]furan-2-sulfonic acid: Structure, Properties, and Synthetic Utility
Introduction
Dibenzo[b,d]furan is a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring.[1][2] This rigid, planar, and thermally robust scaffold is a privileged structure in medicinal chemistry and materials science.[1][3] Functionalization of the dibenzofuran core allows for the fine-tuning of its electronic and biological properties. This compound is a key derivative where a sulfonic acid group is introduced at the 2-position, enhancing aqueous solubility and providing a reactive handle for further chemical modification.[3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers and professionals in drug development and organic synthesis.
Molecular Structure and Physicochemical Properties
This compound possesses a tricyclic aromatic system functionalized with a strongly acidic sulfonic acid group. This structure imparts a unique combination of rigidity and reactivity, making it a valuable building block.[3]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 83863-63-2 | [4][5] |
| Molecular Formula | C₁₂H₈O₄S | [4][5] |
| Molecular Weight | 248.25 g/mol | [5] |
| Appearance | Powder | [5] |
| Melting Point | 144-145 °C | [5] |
| Density | 1.52 g/cm³ | [5] |
| InChI Key | JANFYPHFIPGYTQ-UHFFFAOYSA-N | [4][5] |
| Storage Temperature | 2-8 °C | [4] |
Synthesis and Methodologies
The synthesis of this compound is most reliably achieved via the hydrolysis of its corresponding sulfonyl chloride, Dibenzo[b,d]furan-2-sulfonyl chloride. This precursor is more stable and serves as a versatile intermediate for creating a range of sulfonyl derivatives.[3] The general synthetic pathway involves the sulfonation of the parent dibenzofuran followed by conversion to the sulfonyl chloride, which is then hydrolyzed.
Experimental Protocol: Synthesis via Sulfonyl Chloride Intermediate
This protocol outlines a reliable method for the preparation of this compound from the parent dibenzofuran.
Step 1: Chlorosulfonation of Dibenzo[b,d]furan
-
Reagents & Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap (to neutralize HCl gas), place Dibenzo[b,d]furan (1 equiv.). Cool the flask in an ice bath to 0-5 °C.
-
Reaction: Slowly add chlorosulfonic acid (3-4 equiv.) dropwise to the stirred dibenzofuran. Maintain the temperature below 10 °C during the addition.
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, Dibenzo[b,d]furan-2-sulfonyl chloride, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Causality: The use of excess chlorosulfonic acid drives the electrophilic aromatic substitution to completion. Pouring onto ice quenches the reaction and precipitates the less water-soluble sulfonyl chloride.
-
Step 2: Hydrolysis of Dibenzo[b,d]furan-2-sulfonyl chloride
-
Reagents & Setup: Suspend the crude Dibenzo[b,d]furan-2-sulfonyl chloride (1 equiv.) obtained from Step 1 in water.
-
Reaction: Heat the suspension to reflux (approximately 100 °C) with stirring. The hydrolysis progress can be monitored by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture. The product, this compound, may crystallize upon cooling or can be isolated by evaporation of the water. The resulting solid can be recrystallized from a suitable solvent (e.g., water or ethanol-water mixture) for purification.
-
Trustworthiness: This two-step procedure is a standard and well-established method for introducing a sulfonic acid group onto an aromatic ring, offering better control and purity compared to direct sulfonation with fuming sulfuric acid. The sulfonyl chloride intermediate (CAS: 23602-98-4) is a stable, isolable compound.[6][7][8]
-
Reactivity and Applications in Drug Development & Materials Science
The this compound scaffold is a versatile platform for constructing more complex molecules.[3] Its utility stems from the distinct reactivity of the sulfonic acid group and the aromatic core.
-
As a Synthetic Intermediate: The sulfonic acid group can be readily converted into other functional groups. For instance, treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can regenerate the sulfonyl chloride, which can then be reacted with amines to form a diverse library of sulfonamides. This is particularly valuable in medicinal chemistry, where sulfonamides are a common pharmacophore.[3]
-
In Materials Chemistry: The rigid and planar structure of the dibenzofuran core is desirable for creating organic functional materials, such as those used in Organic Light-Emitting Devices (OLEDs).[3] The sulfonic acid group can be used to tune solubility or as an anchoring point for attaching the molecule to substrates.
-
In Drug Discovery: The dibenzofuran nucleus is present in various biologically active compounds, including those with potential anticancer and antibacterial properties.[1][9] Derivatives of dibenzofuran have been investigated as inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a target for anti-diabetic agents.[10] this compound serves as a key starting material for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.
Spectral Data Analysis
Characterization of this compound relies on standard spectroscopic techniques. While raw spectra are proprietary to suppliers, reference data is available.[11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the sulfonated ring will be shifted downfield due to the electron-withdrawing effect of the -SO₃H group. The acidic proton of the sulfonic acid group may appear as a broad singlet at a very high chemical shift (>10 ppm) or may exchange with solvent protons.
-
¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons. The carbon atom directly attached to the sulfonic acid group (C-2) will be significantly deshielded. Data for the compound is available in chemical databases.[11]
-
IR Spectroscopy: The infrared spectrum will be characterized by strong S=O stretching bands around 1350 cm⁻¹ and 1170 cm⁻¹, and a broad O-H stretching band for the sulfonic acid group.
-
Mass Spectrometry (MS): The exact mass of the molecule is 248.25.[5] Mass spectrometry will confirm the molecular weight and can provide fragmentation patterns useful for structural elucidation.
Conclusion
This compound is a fundamentally important derivative of the dibenzofuran heterocyclic system. Its well-defined structure, coupled with the reactivity of the sulfonic acid group, establishes it as a valuable and versatile building block. For researchers in medicinal chemistry, it provides a rigid scaffold to develop novel therapeutic agents. For materials scientists, it offers a robust core for the design of advanced organic materials. The straightforward synthetic accessibility from its sulfonyl chloride precursor ensures its continued use in diverse areas of chemical research and development.
References
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- Dibenzo[b,d]furan-2-sulfonyl chloride | 23602-98-4. (n.d.). Biosynth.
- DIBENZOFURAN-2-SULFONIC ACID(83863-63-2) 13C NMR spectrum. (n.d.). ChemicalBook.
- dibenzo[b,d]furan-2-sulfonamide, N-[3-(hexyloxy)phenyl]- - Spectrum. (n.d.).
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry.
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An In-depth Technical Guide to Dibenzo[b,d]furan-2-sulfonic acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Dibenzo[b,d]furan-2-sulfonic acid, a key heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its synthesis, structural identification, chemical properties, and its pivotal role as a synthetic intermediate. We will explore the causality behind synthetic choices, methods for analytical validation, and the potential pathways for derivatization that unlock a wider range of functional molecules.
Core Identification and Physicochemical Properties
This compound is a derivative of dibenzofuran, a stable and aromatic heterocyclic system composed of two benzene rings fused to a central furan ring. The introduction of a sulfonic acid group at the 2-position significantly alters its physical properties, particularly its solubility, and introduces a reactive handle for further chemical modification.
The foundational identifiers and key properties of this compound are summarized below for quick reference.
| Identifier | Value | Source(s) |
| CAS Number | 83863-63-2 | [1][2] |
| Molecular Formula | C₁₂H₈O₄S | [1] |
| Molecular Weight | 248.25 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Dibenzofuransulfonic acid | [1] |
| InChI Key | JANFYPHFIPGYTQ-UHFFFAOYSA-N | [1][2] |
| EC Number | 281-128-6 | [1] |
| Appearance | Powder | [1] |
| Melting Point | 144-145 °C | [1] |
| Density | 1.52 g/cm³ | [1] |
| Water Solubility | 0.34 M | [1] |
Synthesis and Mechanistic Rationale
The primary route to this compound is through the direct electrophilic sulfonation of the parent dibenzofuran scaffold. Understanding the mechanism and controlling the reaction conditions are paramount to achieving high yield and regioselectivity.
Mechanism of Electrophilic Sulfonation
The dibenzofuran ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The reaction proceeds via the attack of an electrophile, in this case, sulfur trioxide (SO₃) or its equivalent, on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex.
The regioselectivity of the substitution is dictated by the stability of this intermediate. Attack at the C2 position allows for the delocalization of the positive charge across three resonance structures, including one that involves the stable benzene ring fused to the furan.[3][4] This pathway is more energetically favorable than attack at other positions, such as C3, which results in a less stable intermediate.[3] Consequently, the 2-substituted product is predominantly formed.
Caption: Step-by-step workflow for the synthesis of this compound.
Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is essential. The following data provides a baseline for analytical validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals for the substitution pattern on the dibenzofuran core.
-
Data (400 MHz, DMSO-d₆): A spectrum recorded in deuterated dimethyl sulfoxide shows characteristic aromatic proton signals. Key assigned shifts are approximately δ 8.47, 8.26, 7.89, 7.73, 7.57, and 7.45 ppm. [5]The distinct downfield shifts are consistent with the presence of the electron-withdrawing sulfonic acid group.
-
-
¹³C NMR Spectroscopy: Carbon NMR confirms the number of unique carbon environments in the molecule.
-
Expected Data: While specific peak data is not broadly published, a ¹³C NMR spectrum is available from specialized databases. [5]One would expect to see 12 distinct signals in the aromatic region (approx. 110-160 ppm), with carbons closer to the electron-withdrawing sulfonate and oxygen functionalities appearing further downfield.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Data (EI, 75 eV): The electron impact mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 248, corresponding to the molecular weight of the compound (C₁₂H₈O₄S). [5]The isotopic pattern, with observable peaks at M+1 (m/z 249) and M+2 (m/z 250), is consistent with the presence of one sulfur atom. [5]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
Expected Peaks: A spectrum of this compound would be expected to show characteristic absorption bands for the sulfonic acid group, including strong S=O stretching vibrations (typically around 1140-1200 cm⁻¹ and 1010-1080 cm⁻¹) and a broad O-H stretch (2500-3300 cm⁻¹). [6]Aromatic C-H stretches (above 3000 cm⁻¹) and the C-O-C ether stretch of the furan ring (around 1200-1250 cm⁻¹) would also be present.
-
Reactivity and Potential for Derivatization
This compound is not just a final product but a versatile intermediate. The sulfonic acid group can be readily converted into other functional groups, making it a valuable starting material for building a library of dibenzofuran derivatives for screening in drug discovery programs.
The sulfonic acid can be converted to a more reactive sulfonyl chloride (e.g., using thionyl chloride or phosphorus pentachloride). This key intermediate opens up pathways to a variety of derivatives:
-
Sulfonamides: Reaction with primary or secondary amines yields sulfonamides, a privileged scaffold in medicinal chemistry with known antibacterial and diuretic properties.
-
Sulfonate Esters: Reaction with alcohols produces sulfonate esters.
Caption: Key synthetic transformations starting from the sulfonic acid.
Applications in Research and Drug Development
While direct therapeutic applications of this compound are not widely documented, its value lies in its role as a scaffold and synthetic intermediate. The dibenzofuran core is present in numerous biologically active natural products and synthetic molecules. [7] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including:
-
Anticancer and Antiproliferative Activity [8]* Antibacterial and Antifungal Properties [7]* Anti-inflammatory Effects Therefore, this compound serves as a critical starting material for synthesizing novel sulfonamide and sulfonate ester derivatives. These new chemical entities can be evaluated in high-throughput screening campaigns to identify lead compounds for various therapeutic targets, making this guide's subject a compound of significant interest to the medicinal chemistry community.
Safety and Handling
As a chemical intermediate, proper handling of this compound is essential.
-
Hazard Classification: The compound is classified as an irritant.
-
H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautions for Safe Handling:
-
Handle in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and safety glasses.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [2]Recommended storage is at 2-8°C.
-
Keep away from incompatible materials and foodstuff containers.
-
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
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5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Dibenzofuran. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Dibenzofuran-2-sulfonic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Keumi, T., et al. (1990). Positional reactivity of dibenzofuran in electrophilic substitutions. The Journal of Organic Chemistry. [Link]
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Turgut, H., & Genc, R. (2022). Post-synthetic sulfonation of a diphenylanthracene based porous aromatic framework. Data in Brief. [Link]
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Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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5 Electrophilic Substitution of Furan. (2018). YouTube. Retrieved January 21, 2026, from [Link]
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A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry. [Link]
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Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. (n.d.). Science World Journal. Retrieved January 21, 2026, from [Link]
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Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
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Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
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Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Retrieved January 21, 2026, from [Link]
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Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. (2023). Science World Journal. [Link]
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Synthesis and discovery of "Dibenzo[b,d]furan-2-sulfonic acid"
An In-Depth Technical Guide to the Synthesis and Discovery of Dibenzo[b,d]furan-2-sulfonic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: Unveiling a Core Scaffold
The dibenzo[b,d]furan moiety is a privileged structure in both materials science and medicinal chemistry. Its rigid, planar, and electron-rich nature makes it an ideal building block for organic light-emitting devices (OLEDs), while its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-diabetic, and antimicrobial agents[1][2][3][4]. At the heart of functionalizing this core scaffold lies a critical intermediate: This compound .
This guide moves beyond a simple recitation of facts to provide a deeper understanding of this molecule. We will explore the causality behind its synthesis, the logic of its structural elucidation, and its role as a versatile precursor for advanced chemical design. This document is structured not as a rigid template, but as a narrative that follows the scientific journey of the molecule itself—from its synthesis and discovery to its modern applications.
Physicochemical and Structural Profile
This compound is a stable, high-purity chemical reagent characterized by the fusion of two benzene rings to a central furan ring, with a sulfonic acid group functionalizing the 2-position[1]. This functional group is key to its utility, enhancing both its reactivity and solubility, and serving as a chemical handle for further derivatization[1].
| Property | Value | Source |
| CAS Number | 83863-63-2 | [5][6] |
| Molecular Formula | C₁₂H₈O₄S | [5] |
| Molecular Weight | 248.25 g/mol | [5] |
| Appearance | Powder | [5] |
| Melting Point | 144-145°C | [5] |
| Density | 1.52 g/cm³ | [5] |
| InChI Key | JANFYPHFIPGYTQ-UHFFFAOYSA-N | [5] |
Synthesis: The Path to a Functionalized Core
The primary and most direct route to this compound is the electrophilic sulfonation of the parent dibenzofuran molecule.
The Underlying Mechanism: Regioselectivity in Electrophilic Aromatic Substitution
The sulfonation of dibenzofuran is a classic example of electrophilic aromatic substitution. The key to this synthesis is understanding why the sulfonic acid group is directed almost exclusively to the 2-position. The stability of the intermediate carbocation (the sigma complex or arenium ion) determines the major product.
-
Attack at C-2: When the electrophile (SO₃) attacks the C-2 position, the resulting positive charge can be delocalized across the adjacent benzene ring through multiple resonance structures without disrupting the aromaticity of the furan ring. This leads to a more stable intermediate.[1]
-
Attack at C-1, C-3, or C-4: Attack at other positions is less favored because it generates less stable intermediates. For instance, attack at C-3 would involve placing a positive charge on the highly electronegative oxygen atom to achieve stabilization from its lone pair, which is energetically unfavorable[1].
Therefore, the kinetic and thermodynamic product of the reaction is the 2-sulfonic acid derivative, a finding confirmed by early and extensive studies on dibenzofuran chemistry[1][7][8].
Caption: Logical workflow for the electrophilic sulfonation of dibenzofuran.
Self-Validating Experimental Protocol: Direct Sulfonation
This protocol is adapted from the foundational work of Gilman, Smith, and Oatfield, which established a reliable method yielding excellent results[8]. The protocol's integrity stems from its straightforward execution and high yield of the desired isomer.
Materials:
-
Dibenzo[b,d]furan (0.2 mole)
-
Chlorosulfonic acid (0.21 mole)
-
Carbon disulfide (CS₂) or other suitable inert solvent (100 cc)
-
Ice bath
-
Stirring apparatus
Step-by-Step Methodology:
-
Dissolution: In a flask equipped with a stirrer and dropping funnel, dissolve 33.6 g (0.2 mole) of dibenzofuran in 100 cc of carbon disulfide. Cool the solution in an ice bath to maintain a low temperature.
-
Reagent Addition: Add 24.5 g (0.21 mole) of chlorosulfonic acid dropwise to the stirred solution over a period of approximately 15 minutes. Maintain cooling to control the exothermic reaction.
-
Reaction: After the addition is complete, continue stirring the mixture for a short period to ensure the reaction goes to completion. The product, this compound, will precipitate out of the solution.
-
Isolation: Filter the precipitated solid. The resulting product is typically of high purity due to the high regioselectivity of the reaction.
-
Purification (Optional): The sulfonic acid can be further purified by conversion to its sodium salt, recrystallization from water, and subsequent re-acidification.
Alternative Pathway: Synthesis via Sulfonyl Chloride
An alternative and highly useful synthetic route involves the initial formation of the sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. Dibenzo[b,d]furan-2-sulfonyl chloride (CAS 23602-98-4) is itself a valuable intermediate for synthesizing sulfonamides and other derivatives[9][10].
Caption: Comparative synthetic pathways to the target molecule.
Discovery and Authoritative Structural Proof
The discovery and structural confirmation of this compound are rooted in the rigorous chemical methods of the early 20th century. The 1934 paper "Dibenzofuran. I. Sulfonation" serves as the authoritative grounding for this work[7][8]. The challenge was not just to perform the sulfonation but to definitively prove the substituent's location on the dibenzofuran ring system.
The researchers employed a multi-step chemical conversion sequence to transform the newly synthesized sulfonic acid into a compound whose structure was already known, thereby validating the initial substitution pattern.
Logical Flow of Structural Verification:
-
Synthesis: Dibenzofuran was sulfonated to yield the sulfonic acid.
-
Conversion to Sulfonyl Chloride: The sulfonic acid was converted to Dibenzo[b,d]furan-2-sulfonyl chloride.
-
Reduction to Sulfinic Acid: The sulfonyl chloride was reduced to the corresponding sodium 2-dibenzofuransulfinate.
-
Conversion to Mercurial: The sulfinate was reacted with mercuric chloride to produce 2-chloromercuridibenzofuran.
-
Final Proof: This mercurial compound could then be converted to other known 2-substituted derivatives (e.g., via halogenation), confirming the initial point of substitution. Furthermore, disulfonation and subsequent conversion to the known 2,8-dibromodibenzofuran provided unequivocal proof of the orientation[7][8].
Caption: Workflow for the classical chemical proof of structure.
Applications in Modern Research and Development
While the discovery is historical, the utility of this compound and its derivatives is contemporary. The dibenzofuran scaffold is a cornerstone in several high-value research areas.
-
Materials Science: As a rigid and planar molecule, the dibenzofuran core is an excellent building block for organic electronic materials. The sulfonic acid group allows for its incorporation into polymers or for its conversion into other functional groups, such as boronic acids (e.g., Dibenzofuran-2-boronic acid), which are crucial intermediates for creating novel organic electroluminescent materials via cross-coupling reactions[1][11].
-
Pharmaceutical and Agrochemical Research: The dibenzofuran motif is a privileged structure found in numerous compounds with significant biological activity[1][2][12]. Derivatives have been investigated as potent inhibitors for targets like metalloproteinase-12 and Mycobacterium tuberculosis, and as potential anti-diabetic agents by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B)[1][3]. This compound serves as a key starting material for accessing a diverse library of such derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound is more than just a chemical compound; it is a gateway to a rich field of chemistry. Its synthesis is a textbook case of regioselective electrophilic aromatic substitution, validated by elegant and rigorous classical proof-of-structure experiments. Today, it stands as a critical and versatile intermediate, enabling researchers and drug development professionals to construct the complex, functional molecules required to address challenges in modern medicine and materials science. Understanding its synthesis and discovery provides not only a practical protocol but also an appreciation for the scientific integrity and logical deduction that underpins chemical innovation.
References
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Gilman, H., Smith, E. W., & Oatfield, H. J. (1934). Dibenzofuran. I. Sulfonation. Journal of the American Chemical Society, 56(6), 1351–1354. [Link]
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Dibenzofuran. I. Sulfonation. (n.d.). datapdf.com. Retrieved January 21, 2026, from [Link]
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83863-63-2 | Dibenzofuran-2-sulfonic acid. (n.d.). Tetrahedron. Retrieved January 21, 2026, from [Link]
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Dibenzofuran. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. (2010). European Journal of Medicinal Chemistry. [Link]
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A dibenzofuran derivative: 2-(pentyloxy)dibenzo[b,d]furan. (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of Dibenzo[b,d]furan-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[b,d]furan, a heterocyclic aromatic compound, serves as a foundational scaffold in numerous biologically active molecules and functional materials. The introduction of a sulfonic acid moiety at the 2-position significantly alters its physicochemical properties, enhancing its solubility and providing a reactive handle for further chemical modifications. This guide offers a comprehensive analysis of the spectroscopic data for Dibenzo[b,d]furan-2-sulfonic acid, providing a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the underlying principles that govern the spectral features, thereby empowering researchers to confidently identify and characterize this important molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₄S | [1] |
| Molecular Weight | 248.25 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 144-145°C | [1] |
Spectroscopic Data Analysis
The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of the constituent atoms.
The ¹H NMR spectrum of this compound, recorded at 400 MHz in DMSO-d₆, is presented below. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the polar sulfonic acid and for observing the exchangeable sulfonic acid proton.
¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.474 | d | 1H | H-1 |
| 8.261 | d | 1H | H-3 |
| 7.886 | dd | 1H | H-4 |
| 7.74 | m | 1H | H-6 |
| 7.72 | m | 1H | H-9 |
| 7.573 | m | 1H | H-7 |
| 7.450 | m | 1H | H-8 |
Data obtained from ChemicalBook.
Interpretation:
The downfield shifts of the protons on the sulfonated ring (H-1, H-3, and H-4) are a direct consequence of the strong electron-withdrawing nature of the sulfonic acid group (-SO₃H). In contrast, the protons on the unsubstituted benzene ring (H-6, H-7, H-8, and H-9) exhibit chemical shifts that are more comparable to those of the parent dibenzofuran molecule. The multiplicity of each signal provides valuable information about the neighboring protons, allowing for a confident assignment of each resonance. For comparison, the ¹H NMR spectrum of dibenzofuran in acetone shows signals in the range of 7.3-8.1 ppm.[2]
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. The spectrum of this compound clearly shows the twelve distinct carbon signals expected for its asymmetric structure.
¹³C NMR Data
A representative ¹³C NMR spectrum for this compound is available from commercial suppliers such as ChemicalBook. The electron-withdrawing sulfonic acid group is expected to cause a significant downfield shift for the carbon atom to which it is attached (C-2) and also influence the chemical shifts of the other carbons in the same ring. In the parent dibenzofuran, the carbon signals appear in the aromatic region between approximately 111 and 157 ppm.[3] For the sulfonic acid derivative, the carbon directly bonded to the sulfur (C-2) would be expected at the lower end of the aromatic region, while the other carbons would be shifted to varying degrees depending on their proximity to the substituent.
Infrared (IR) Spectroscopy
While an experimental IR spectrum for this compound was not available in the searched databases, a predicted spectrum can be constructed based on the characteristic absorption frequencies of the dibenzofuran core and the sulfonic acid functional group.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2800 | Broad, Strong | O-H stretch (sulfonic acid, hydrogen-bonded) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1475 | Medium to Strong | Aromatic C=C stretching |
| ~1250-1120 | Strong | Asymmetric SO₂ stretch |
| ~1080-1010 | Strong | Symmetric SO₂ stretch |
| ~1100-1000 | Strong | C-O-C asymmetric stretch (furan ring) |
| ~900-675 | Strong | Aromatic C-H out-of-plane bending |
Predicted based on characteristic absorption frequencies for aromatic sulfonic acids and dibenzofurans.[4][5][6]
Interpretation:
The most prominent features in the predicted IR spectrum would be the very broad and strong O-H stretching absorption of the sulfonic acid group, indicative of strong hydrogen bonding. Additionally, the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group are highly characteristic of the sulfonic acid moiety. The spectrum would also display the typical absorptions for the aromatic C-H and C=C bonds of the dibenzofuran scaffold. The C-O-C stretching of the furan ring is also a key diagnostic band.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 248.0 | 100.0 | [M]⁺ (Molecular Ion) |
| 184.0 | 5.9 | [M - SO₂]⁺ |
| 168.0 | 4.2 | [M - SO₃H + H]⁺ (Dibenzofuran) |
| 139.0 | 27.3 | [C₁₁H₇]⁺ |
Data obtained from ChemicalBook.
Interpretation:
The mass spectrum shows a clear molecular ion peak at m/z 248, which corresponds to the molecular weight of this compound (C₁₂H₈O₄S).[1] A characteristic fragmentation pathway for aromatic sulfonic acids is the loss of sulfur dioxide (SO₂), giving rise to the peak at m/z 184. Another significant fragmentation involves the loss of the entire sulfonic acid group (-SO₃H) followed by the addition of a hydrogen atom, resulting in the formation of the dibenzofuran cation at m/z 168, which is the molecular ion of the parent dibenzofuran.[8] The base peak at m/z 139 likely arises from further fragmentation of the dibenzofuran ring system.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. The choice of DMSO-d₆ is critical due to the compound's polarity and to allow for the observation of the acidic proton.[9]
-
Gently vortex the sample to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the ¹³C NMR spectrum using proton decoupling. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Reference the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Peak pick all signals to determine their precise chemical shifts.
-
IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for IR data acquisition using the KBr pellet method.
Detailed Steps:
-
Sample Preparation:
-
Place 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (Electron Ionization)
Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization.
Detailed Steps:
-
Sample Introduction:
-
Place a small amount of the solid sample into a capillary tube or directly onto a direct insertion probe.
-
Insert the probe into the high-vacuum region of the mass spectrometer's ion source.
-
-
Data Acquisition:
-
Gradually heat the probe to volatilize the sample into the gas phase.
-
Ionize the gaseous molecules using a standard electron beam of 70 eV.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of ions at each mass-to-charge ratio (m/z).
-
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST. (n.d.). Dibenzofuran. In NIST Chemistry WebBook. Retrieved from [Link]
- Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.
- Pop, A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]
-
NIST. (n.d.). Dibenzofuran. In NIST Chemistry WebBook. Retrieved from [Link]
- Baxter, E. W., & Reitz, A. B. (2002). The Synthesis of Dibenzofurans. Organic Reactions, 59, 1-285.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
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-
University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NIST. (n.d.). Dibenzofuran. In NIST Chemistry WebBook. Retrieved from [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Turney, T. W. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302.
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
- MDPI. (2020).
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have formed bands in the range of ∼1200–1250, 1010–1100 and 650 cm⁻¹. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Soft Matter. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
- Wendland, R., Smith, C. H., & Muraca, R. (2002). 2-Dibenzofuransulfonamides. I. The Free Acid and its Alkali Salts. Journal of the American Chemical Society, 74(6), 1593-1595.
- Al-Otaibi, J. S., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 92.
- de la Torre, M. C., & Sierra, M. A. (2022). Synthesis of Benzo[b]furan Derivatives by Transition Metal-Catalyzed Heterociclyzations of 2-Ethynylphenols.
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An In-depth Technical Guide to the Solubility and Stability of Dibenzo[b,d]furan-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dibenzo[b,d]furan-2-sulfonic acid, a derivative of the environmentally significant dibenzofuran, presents a unique molecular architecture of interest in pharmaceutical and materials science.[1][2] Its rigid, planar dibenzofuran core, functionalized with a highly polar sulfonic acid group, imparts properties that are crucial for its application but also introduce challenges related to its solubility and stability.[1] This guide, intended for senior application scientists and drug development professionals, provides a comprehensive overview of the known solubility and stability characteristics of this compound. It further outlines robust experimental protocols to assess these critical parameters, ensuring the development of stable and efficacious formulations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for any formulation development. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₄S | [3] |
| Molecular Weight | 248.25 g/mol | [3] |
| Appearance | Powder | [3] |
| Melting Point | 144-145°C | [3] |
| Density | 1.52 g/cm³ | [3] |
| XLogP3 | 3.91350 | [3] |
| Water Solubility | 0.34 M | [3] |
| Storage Temperature | 2-8°C | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The sulfonic acid moiety in this compound is expected to confer aqueous solubility, while the large aromatic dibenzofuran core will influence its solubility in organic solvents.
Aqueous Solubility
The reported aqueous solubility of this compound is 0.34 M.[3] This relatively high water solubility is attributed to the presence of the polar sulfonic acid group, which can readily hydrogen bond with water molecules.
Factors Influencing Aqueous Solubility:
-
pH: As a strong acid, the sulfonic acid group will be fully ionized over a wide pH range, contributing to its aqueous solubility. The stability of the compound at different pH values should be considered, as degradation can affect solubility measurements.
-
Temperature: The solubility of most solid compounds in water increases with temperature.[5] However, the thermal stability of the compound must be taken into account, as elevated temperatures can lead to degradation.[6]
-
Salt Concentration: The presence of salts can either increase or decrease the solubility of organic compounds, a phenomenon known as the "salting-in" or "salting-out" effect.
Solubility in Organic Solvents
Experimental Protocol for Solubility Determination
A robust method for determining the solubility of this compound in various solvents is the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Profile
The stability of this compound is a critical quality attribute that can impact its safety and efficacy. Degradation can be induced by several factors, including temperature, pH, and light.
Thermal Stability
Aromatic sulfonic acids are known to undergo thermal degradation, primarily through desulfonation, at elevated temperatures.[6] The dibenzofuran core itself is thermally robust.[7] The thermal stability of this compound should be evaluated to determine appropriate manufacturing and storage conditions.
Potential Thermal Degradation Pathway:
pH Stability (Hydrolytic Stability)
Aromatic sulfonic acids are susceptible to hydrolysis, particularly in acidic conditions and at elevated temperatures, leading to desulfonation.[6][8] The rate of hydrolysis is dependent on both pH and temperature.
Photostability
The dibenzofuran moiety is known to be sensitive to prolonged exposure to light.[3] Photodegradation can lead to the formation of various byproducts, potentially altering the compound's efficacy and safety profile. Studies on related chlorinated dibenzofurans have shown that photodegradation is significantly faster in natural water compared to distilled water, suggesting the role of sensitizers.[9]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1]
Step-by-Step Methodology:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
-
Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Analytical Methods for Quantification
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the analysis of this compound.
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
-
Injection Volume: 10 µL.
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Logical Framework for Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive stability assessment of this compound.
Figure 1: A comprehensive workflow for assessing the stability of this compound.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a robust framework for its characterization. The provided protocols, grounded in the established behavior of related aromatic sulfonic acids and dibenzofuran compounds, offer a clear path for researchers and formulation scientists to generate the necessary data for successful drug development. A thorough understanding and empirical determination of these properties are indispensable for ensuring the quality, safety, and efficacy of any final product containing this promising molecule.
References
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Kinetics of the acid-catalysed hydrolysis of 6-amino-1,3-naphthalenedisulphonic acid (amido-J-acid). ResearchGate. [Link]
-
Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Indian Academy of Sciences. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks. [Link]
-
Sulfonic acid. Wikipedia. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Mechanochemical degradation of aromatic sulfonic acids. PubMed. [Link]
-
Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. KOPS. [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
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Aromatic sulfonation. Wikipedia. [Link]
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Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... ResearchGate. [Link]
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Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC. [Link]
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Kinetic study of abatement of low concentration of dibenzofuran by oxidation – Effects of co-reactants. DOI. [Link]
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HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
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Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63. PMC. [Link]
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HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]
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Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]
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Solubility Temperature Dependence Predicted from 2D Structure. ResearchGate. [Link]
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TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]
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Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PMC. [Link]
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Dibenzo[b,d]furan-2-sulfonic Acid: A Versatile Scaffold for Innovations in Medicine and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Untapped Potential of a Privileged Scaffold
The dibenzo[b,d]furan (DBF) moiety, a thermally robust heterocyclic aromatic system, represents what is often termed a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure is a recurring motif in numerous biologically active natural products and synthetic compounds, conferring favorable properties for molecular recognition and electronic interactions.[1] This guide focuses on a specific, highly functionalized derivative: Dibenzo[b,d]furan-2-sulfonic acid . The introduction of the sulfonic acid group (-SO₃H) onto the DBF core does more than simply modify its physical properties; it unlocks a vast landscape of synthetic possibilities, transforming the parent molecule into a powerful building block for novel therapeutics, advanced polymers, and specialized catalysts.
This document serves as a technical primer, moving beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental design. We will explore the strategic applications of this compound, grounded in its unique chemical architecture, and provide detailed, self-validating protocols to guide future research endeavors.
Core Compound Analysis: this compound
The parent DBF structure is a white, volatile solid, soluble in nonpolar organic solvents, and known for its exceptional thermal stability.[3] It is composed of a central furan ring fused to two benzene rings.[3][4] The addition of a sulfonic acid group at the 2-position fundamentally alters its character.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 83863-63-2 | [5][6] |
| Molecular Formula | C₁₂H₈O₄S | [5][6] |
| Molecular Weight | 248.25 g/mol | [5] |
| Appearance | Powder | [5] |
| Melting Point | 144-145°C | [5] |
| Density | 1.52 g/cm³ | [5] |
| Water Solubility | 0.34 M | [5] |
| Storage Temp. | 2-8°C | [6] |
The sulfonic acid moiety imparts increased polarity and water solubility compared to the parent DBF. More importantly, it serves as a versatile chemical handle for a variety of transformations, most notably the formation of sulfonamides, sulfonate esters, and sulfonyl chlorides.
Application I: A Gateway to Novel Sulfonamide Therapeutics
Rationale & Expertise: The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicine, present in a wide array of antibacterial, antiviral, antidiabetic, and anticancer agents.[7] The dibenzofuran scaffold itself is associated with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The strategic combination of these two pharmacophores—the DBF core and the sulfonamide group—presents a compelling avenue for the discovery of new chemical entities with potentially enhanced efficacy and novel mechanisms of action. This compound is the ideal starting material for creating a diverse library of DBF-sulfonamide derivatives for high-throughput screening.
Experimental Workflow: Synthesis of a Dibenzo[b,d]furan-2-sulfonamide Library
This protocol outlines a robust, two-step process to convert the sulfonic acid into a diverse set of sulfonamides. Each stage includes critical validation checkpoints to ensure the integrity of the synthetic pathway.
Step 1: Synthesis of Dibenzo[b,d]furan-2-sulfonyl Chloride
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Causality: Thionyl chloride is a standard reagent for converting sulfonic acids to sulfonyl chlorides. The reaction is performed under an inert nitrogen atmosphere to prevent moisture, which would hydrolyze the thionyl chloride and the product. DMF acts as a catalyst to facilitate the reaction.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to observe the disappearance of the starting material.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude solid is the sulfonyl chloride.
-
Trustworthiness & Validation: The crude product should be used immediately in the next step as sulfonyl chlorides are moisture-sensitive. A small sample can be characterized by ¹H NMR (observing characteristic shifts) to confirm formation before proceeding.
-
Step 2: Parallel Synthesis of the Sulfonamide Library
-
Reaction Setup: In a 96-well reaction block, distribute the crude Dibenzo[b,d]furan-2-sulfonyl chloride (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile). To each well, add a unique primary or secondary amine (1.2 eq) from a pre-selected amine library, followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: The amine acts as the nucleophile, displacing the chloride on the sulfonyl group. The excess base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Execution: Seal the reaction block and stir at room temperature for 12-24 hours.
-
High-Throughput Work-up: Upon completion, the solvent can be evaporated. The residue in each well is then redissolved in a solvent like ethyl acetate and washed sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated.
-
Validation: The purity and identity of each compound in the library should be confirmed by LC-MS analysis. Promising "hits" from biological screens can then be re-synthesized on a larger scale and fully characterized by NMR and high-resolution mass spectrometry.
Visualization: Sulfonamide Library Synthesis Workflow
Caption: Workflow for synthesizing a DBF-sulfonamide library.
Application II: Development of Novel Organocatalysts
Rationale & Expertise: The sulfonic acid group is a strong Brønsted acid. When immobilized on a large, rigid, and thermally stable aromatic backbone like dibenzofuran, it has the potential to function as a recyclable, solid-supported acid catalyst. Such heterogeneous catalysts are highly sought after in green chemistry as they simplify product purification and allow for catalyst reuse, reducing waste and cost. The DBF core's stability could allow for its use in reactions requiring elevated temperatures where traditional polymer-supported catalysts might degrade.
Experimental Protocol: Testing Catalytic Activity in Esterification
This protocol details a self-validating experiment to assess the catalytic efficacy of this compound in a model Fischer esterification reaction.
-
Reaction Setup: To a round-bottom flask, add acetic acid (1.0 eq), ethanol (3.0 eq), and this compound (0.05 eq, 5 mol%). Use a solvent like toluene that allows for azeotropic removal of water using a Dean-Stark apparatus.
-
Causality: The sulfonic acid protonates the carbonyl oxygen of the acetic acid, activating it for nucleophilic attack by ethanol. Using the catalyst in a sub-stoichiometric amount (5 mol%) is key to demonstrating its catalytic, rather than reagent, role. The Dean-Stark trap removes water, a byproduct, to drive the reaction to completion according to Le Châtelier's principle.
-
-
Control Experiment (Self-Validation): Set up an identical reaction in parallel but without the this compound catalyst. This is a critical control to ensure that any observed product formation is due to the catalyst and not simply from auto-catalysis or thermal reaction.
-
Execution and Monitoring: Heat both reactions to reflux. Monitor the formation of the product, ethyl acetate, over time by withdrawing small aliquots from both flasks and analyzing them by Gas Chromatography (GC) or ¹H NMR.
-
Catalyst Recovery and Reuse: After the reaction, the catalyst can be recovered. Since it has limited solubility in nonpolar solvents, it may precipitate upon cooling or can be isolated by filtration. The recovered catalyst should be washed with a nonpolar solvent, dried, and then used in a subsequent reaction cycle.
-
Trustworthiness: The ability to recover and reuse the catalyst with minimal loss of activity (e.g., achieving >90% of the original yield in the second run) is the ultimate validation of its potential as a robust heterogeneous catalyst.
-
Visualization: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Fischer esterification.
Application III: Building Block for Advanced Materials
Rationale & Expertise: Dibenzofuran derivatives are gaining prominence in materials science, particularly in the field of organic electronics. Their rigid structure and high thermal stability make them excellent candidates for hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).[8] The sulfonic acid group on this compound can be strategically modified to serve as a reactive handle for polymerization or for tuning the electronic properties and processability of the final material.
Conceptual Workflow: Synthesis of a DBF-Containing Polymer
This workflow outlines the conceptual steps to incorporate the DBF-sulfonic acid moiety into a conjugated polymer for potential electronic applications.
-
Monomer Synthesis: The initial step involves converting the sulfonic acid into a group more amenable to cross-coupling polymerization, such as a boronic ester or a halide.
-
Path A (Suzuki Coupling): Convert the sulfonic acid to a sulfonyl chloride, then reduce it to a thiol. The thiol can be converted to a triflate, which can then undergo Miyaura borylation to yield a dibenzofuran boronic ester monomer.
-
Path B (Stille/Heck Coupling): Convert the sulfonic acid to a halide (e.g., an iodide or bromide) via a Sandmeyer-type reaction on an amino-dibenzofuran precursor (which can be derived from the sulfonic acid).
-
Causality: Standard sulfonic acids are not suitable for common cross-coupling reactions. Conversion to a boronic ester or halide is a necessary prerequisite to engage in powerful C-C bond-forming polymerizations like Suzuki or Stille coupling.
-
-
Polymerization: Co-polymerize the functionalized DBF monomer with a suitable comonomer (e.g., a dibromo-fluorene or thiophene derivative) using a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Self-Validation: The progress of the polymerization can be monitored by the increasing viscosity of the solution. The final molecular weight and polydispersity of the polymer must be characterized by Gel Permeation Chromatography (GPC).
-
-
Material Characterization: The resulting polymer must be thoroughly characterized to evaluate its potential.
-
Thermal Stability: Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), a critical parameter for device longevity.[8]
-
Electrochemical Properties: Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels, which dictates its suitability as an HTM.
-
Optical Properties: UV-Vis and Photoluminescence spectroscopy to understand its light absorption and emission characteristics.
-
Visualization: Polymer Synthesis Concept
Caption: Conceptual workflow for advanced polymer synthesis.
Conclusion
This compound is far more than a simple chemical. It is a highly versatile platform chemical poised for significant contributions across multiple scientific disciplines. Its unique combination of a rigid, stable aromatic core and a highly reactive sulfonic acid handle provides researchers with a powerful tool for innovation. The potential applications outlined in this guide—from the rational design of novel sulfonamide drugs to the development of robust organocatalysts and high-performance electronic materials—represent only the beginning. By employing the rigorous, self-validating experimental approaches described herein, the scientific community can unlock the full potential of this remarkable scaffold.
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The Multifaceted Biological Activities of Dibenzofuran Derivatives: A Technical Guide for Drug Discovery
Introduction: The Dibenzofuran Scaffold - A Privileged Structure in Medicinal Chemistry
Dibenzofuran, a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring, represents a core structural motif in a vast array of natural products and synthetic molecules.[1][2] This seemingly simple tricyclic system has garnered significant attention in the field of medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[2] Found in sources ranging from medicinal plants to marine organisms and fungi, dibenzofuran-containing compounds have demonstrated compelling anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Their therapeutic potential stems from the unique electronic and steric properties of the dibenzofuran nucleus, which can be readily functionalized to modulate biological activity and pharmacokinetic profiles.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the significant biological activities of dibenzofuran derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By synthesizing current research, this guide seeks to illuminate the therapeutic promise of dibenzofuran scaffolds and inspire further exploration in the quest for novel and effective therapeutic agents.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for more effective and less toxic cancer therapies is a driving force in drug discovery. Dibenzofuran derivatives have emerged as a promising class of compounds with potent anticancer activities against various cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of dibenzofuran derivatives are not attributed to a single mechanism but rather a combination of strategies that disrupt cancer cell homeostasis.
-
Induction of Apoptosis: A primary mechanism by which dibenzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] Some derivatives have been shown to activate intrinsic apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, certain benzo[b]furan derivatives have been found to induce mitochondrial-mediated apoptosis in human breast cancer cells.[6]
-
Enzyme Inhibition: Many dibenzofuran derivatives function as potent inhibitors of enzymes that are crucial for cancer cell survival and proliferation.
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[3] Popolohuanone E, a naturally occurring dibenzofuran derivative, has been identified as a topoisomerase II inhibitor with selective cytotoxicity against lung tumor cells.[3] By inhibiting these enzymes, dibenzofuran derivatives can lead to DNA damage and ultimately, cell death.
-
Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Dibenzofuran derivatives have been developed as inhibitors of various kinases, including Pim kinases, which are overexpressed in several hematological malignancies and solid tumors.[1] Cercosporamide, a natural product with a dibenzo[b]furan-like core, has inspired the development of potent Pim-1/Pim-2 kinase inhibitors.[1] Furthermore, some benzofuran derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.[6]
-
-
DNA Intercalation and Damage: Some dibenzofuran derivatives can directly interact with DNA, leading to its damage. Certain synthetic benzofuran derivatives have been shown to intercalate into the DNA double helix, which can inhibit DNA replication and transcription, ultimately triggering cell death.[7]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of dibenzofuran derivatives is highly dependent on the nature and position of substituents on the dibenzofuran core.
-
Halogenation: The introduction of halogen atoms, particularly bromine, to the dibenzofuran scaffold has been shown to enhance cytotoxic activity against cancer cell lines.[7]
-
Hydroxylation and Methoxy Groups: The presence of hydroxyl and methoxy groups can significantly influence the anticancer activity, often by participating in hydrogen bonding interactions with target enzymes.
-
Side Chains: The nature of the side chains attached to the dibenzofuran ring system plays a crucial role in determining both the potency and selectivity of the anticancer activity.
Experimental Workflow: Assessing Anticancer Efficacy
A typical workflow for evaluating the anticancer potential of novel dibenzofuran derivatives involves a series of in vitro assays.
Caption: A generalized workflow for the discovery and initial evaluation of anticancer dibenzofuran derivatives.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dibenzofuran derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dibenzofuran derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic-resistant pathogens poses a significant threat to global health. Dibenzofuran derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[1][2]
Antibacterial Activity
Dibenzofuran derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[2] For example, certain synthetic benzofuran derivatives have exhibited potent antibacterial activity with low minimum inhibitory concentrations (MICs).[8] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane.[9]
Antifungal Activity
In addition to their antibacterial properties, several dibenzofuran derivatives have displayed significant antifungal activity.[2] Naturally occurring dibenzofurans, as well as synthetic analogs, have been shown to inhibit the growth of various fungal species.[10]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial activity of dibenzofuran derivatives is influenced by their structural features.
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antibacterial activity, as it facilitates the penetration of the bacterial cell membrane.[9]
-
Substituent Effects: The presence of specific substituents, such as hydroxyl groups and halogens, can modulate the antimicrobial spectrum and potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Dibenzofuran derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth medium only)
-
Growth indicator dye (e.g., resazurin), optional
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the dibenzofuran derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions, as well as to the positive and negative control wells. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. If a growth indicator dye is used, a color change will indicate microbial growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the subculture.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Dibenzofuran derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating the ability to modulate key inflammatory pathways.[2][12]
Mechanism of Action
The anti-inflammatory effects of dibenzofuran derivatives are often mediated by their ability to inhibit the production of pro-inflammatory mediators. A common mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.[12] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Dibenzofuran derivatives dissolved in DMSO
-
Lipopolysaccharide (LPS)
-
Griess reagent (for nitrite determination)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dibenzofuran derivatives for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition.
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[13] Emerging evidence suggests that dibenzofuran and its analogs, particularly benzofurans, possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[2][4][14]
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are linked to several mechanisms:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[4] Some benzofuran derivatives have been shown to scavenge free radicals and reduce oxidative stress in neuronal cells.[4][15]
-
Anti-inflammatory Effects: Neuroinflammation plays a critical role in the pathogenesis of neurodegenerative diseases.[14] By inhibiting inflammatory pathways in the brain, these compounds can protect neurons from inflammatory damage.
-
Cholinesterase Inhibition: In Alzheimer's disease, the breakdown of the neurotransmitter acetylcholine is accelerated by the enzyme acetylcholinesterase (AChE). Several benzofuran derivatives have been identified as potent AChE inhibitors, which can help to restore cholinergic function.[15][16]
-
Modulation of Apoptotic Pathways: Some benzofuran-containing compounds have been shown to protect neurons by inhibiting apoptotic cell death pathways.[14]
Structure-Activity Relationship in Neuroprotective Derivatives
The neuroprotective activity of benzofuran derivatives is influenced by specific structural features. For instance, in a series of benzofuran-2-carboxamide derivatives, a methyl substitution at the R2 position and a hydroxyl group at the R3 position were found to be important for anti-excitotoxic and antioxidant activities.[4]
Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease
Caption: Simplified diagram of acetylcholinesterase (AChE) inhibition by a dibenzofuran derivative in a cholinergic synapse.
Pharmacokinetics and Future Perspectives
While the in vitro biological activities of dibenzofuran derivatives are well-documented, a comprehensive understanding of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is crucial for their successful translation into clinical candidates. Future research should focus on optimizing the ADME profiles of promising lead compounds to enhance their bioavailability and in vivo efficacy.
The diverse biological activities of dibenzofuran derivatives underscore their immense potential in drug discovery. The ability to readily modify the dibenzofuran scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of novel therapeutics with improved efficacy and safety profiles for a wide range of diseases. Continued interdisciplinary research, combining synthetic chemistry, pharmacology, and molecular biology, will be essential to fully unlock the therapeutic promise of this remarkable class of compounds.
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"Dibenzo[b,d]furan-2-sulfonic acid" and its sulfonyl chloride derivative
An In-Depth Technical Guide to Dibenzo[b,d]furan-2-sulfonic acid and its Sulfonyl Chloride Derivative
Authored by: Gemini, Senior Application Scientist
Abstract
The dibenzo[b,d]furan scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and advanced materials. Functionalization of this core structure is paramount for modulating its physicochemical properties and biological activity. This guide provides a detailed technical overview of this compound and its highly reactive, synthetically versatile derivative, dibenzo[b,d]furan-2-sulfonyl chloride. We will explore the synthesis, properties, and critical applications of these compounds, with a particular focus on their role as building blocks in medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this chemical class.
The Dibenzo[b,d]furan Core: A Foundation for Innovation
Dibenzo[b,d]furan, a tricyclic aromatic ether consisting of a central furan ring fused to two benzene rings, serves as the structural foundation for the compounds discussed herein.[1] Its rigid, planar structure and electron-rich nature make it an attractive scaffold for interaction with biological targets. However, the parent molecule's utility is often limited without strategic functionalization. The introduction of a sulfonic acid group at the 2-position provides a key handle for further chemical modification, opening a gateway to a diverse array of derivatives.
The subsequent conversion to a sulfonyl chloride transforms this stable precursor into a potent electrophile, enabling the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing linkages that are ubiquitous in modern pharmaceuticals.[2]
This compound: The Precursor
This compound is the primary entry point for accessing 2-substituted sulfonyl derivatives of the dibenzofuran core. It is typically synthesized via the direct sulfonation of dibenzofuran, a classic electrophilic aromatic substitution reaction.
Synthesis & Properties
The synthesis generally involves treating dibenzofuran with a strong sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid. The 2-position is a primary site of substitution due to the electronic directing effects of the fused ring system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 83863-63-2 | [3] |
| Molecular Formula | C₁₂H₈O₄S | [3] |
| Molecular Weight | 248.25 g/mol | [3] |
| Appearance | Powder | [3] |
| Melting Point | 144-145 °C | [3] |
| Density | 1.52 g/cm³ | [3] |
| InChI Key | JANFYPHFIPGYTQ-UHFFFAOYSA-N |[3] |
Primary Application: A Stable Intermediate
The primary utility of this compound in a research and development context is its role as a stable, isolable precursor to the more reactive sulfonyl chloride. Its acidic nature and higher polarity compared to the parent dibenzofuran also allow for different purification and handling strategies.
Dibenzo[b,d]furan-2-sulfonyl Chloride: The Reactive Workhorse
The conversion of the sulfonic acid to the sulfonyl chloride is a critical activation step. Sulfonyl chlorides are powerful electrophiles, making them indispensable reagents in organic synthesis.[2] This reactivity stems from the sulfur-chlorine bond, which is highly polarized and susceptible to attack by a wide range of nucleophiles.[2]
Synthesis & Mechanism
The transformation is typically achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups. The underlying mechanism involves the conversion of the sulfonic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.
The following diagram illustrates the synthetic pathway from the parent heterocycle to the sulfonyl chloride and its subsequent derivatization.
Caption: Synthetic pathway to Dibenzo[b,d]furan-2-sulfonyl chloride and its derivatization.
Properties & Handling
Table 2: Physicochemical Properties of Dibenzo[b,d]furan-2-sulfonyl chloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 23602-98-4 | [4] |
| Molecular Formula | C₁₂H₇ClO₃S | [4] |
| Molecular Weight | 266.70 g/mol | |
| Appearance | Solid / Crystalline Powder | |
| Boiling Point | 420.5 °C (Predicted) | |
| Storage | Store at 2-8 °C under inert atmosphere |
| InChI Key | ULCKEERECJMLHP-UHFFFAOYSA-N | |
Note on Handling: Dibenzo[b,d]furan-2-sulfonyl chloride is moisture-sensitive and will hydrolyze back to the sulfonic acid. It should be handled under an inert atmosphere (e.g., nitrogen or argon). As a reactive electrophile, it is corrosive and appropriate personal protective equipment (PPE) must be worn.
Applications in Drug Discovery and Medicinal Chemistry
The true value of dibenzo[b,d]furan-2-sulfonyl chloride lies in its ability to serve as a versatile building block for creating libraries of complex molecules.
-
Synthesis of Sulfonamides: The reaction with primary or secondary amines is the most common and powerful application.[2] The resulting sulfonamide moiety is a key pharmacophore in a vast range of therapeutic agents, including antibiotics (sulfa drugs), diuretics, and enzyme inhibitors.[2][5] The dibenzofuran core itself is associated with various biological activities, including anticancer and antimicrobial properties, making the combination of these two motifs a compelling strategy in drug design.[6][7]
-
Late-Stage Functionalization: In modern drug discovery, the ability to modify a complex, drug-like molecule in the final steps of a synthesis (late-stage functionalization) is highly desirable. Sulfonyl chlorides are excellent reagents for this purpose, allowing for the rapid diversification of a lead compound to explore the structure-activity relationship (SAR).[8] By introducing the sulfonamide group, researchers can modulate key pharmacokinetic properties such as solubility, metabolic stability, and protein binding affinity.[2][5]
-
Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing chemists to fine-tune molecular interactions with a biological target while potentially improving drug-like properties.[5]
Experimental Protocol: Synthesis of Dibenzo[b,d]furan-2-sulfonyl chloride
This protocol describes a representative lab-scale procedure for the conversion of this compound to its corresponding sulfonyl chloride.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. All necessary safety precautions must be taken.
Materials and Equipment
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (5-10 eq, freshly distilled)
-
N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube (or nitrogen inlet)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Hexane or Pentane for trituration/recrystallization
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or DCM) to create a slurry, followed by the addition of a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Slowly add thionyl chloride (5-10 eq) to the slurry at room temperature. The reaction is often exothermic, and an ice bath may be used to control the initial temperature.
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and stir for 2-4 hours. Monitor the reaction progress by TLC (if a suitable system can be developed) or by observing the cessation of gas (HCl, SO₂) evolution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent in vacuo using a rotary evaporator. Caution: The vapors are corrosive. Use a trap containing a base solution (e.g., NaOH) to neutralize the acidic off-gases.
-
The crude residue is often a solid or a thick oil.
-
-
Purification:
-
Add cold hexane or pentane to the crude product and stir vigorously (trituration). This will precipitate the sulfonyl chloride while dissolving non-polar impurities.
-
Filter the solid product, wash with a small amount of cold hexane, and dry under high vacuum.
-
If further purification is needed, recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed.
-
Validation and Characterization
The identity and purity of the final product, dibenzo[b,d]furan-2-sulfonyl chloride, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To compare with literature values.
The following workflow diagram summarizes the experimental process.
Caption: Experimental workflow for the synthesis of Dibenzo[b,d]furan-2-sulfonyl chloride.
Conclusion
This compound and its sulfonyl chloride derivative are more than mere chemical intermediates; they are enabling tools for innovation in pharmaceutical and materials science. The sulfonic acid serves as a stable, accessible precursor, while the sulfonyl chloride provides the reactive handle necessary for complex molecular construction. A thorough understanding of the synthesis, reactivity, and handling of these compounds empowers researchers to leverage the unique properties of the dibenzofuran scaffold, facilitating the discovery and development of novel molecules with significant therapeutic potential.
References
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Navigating the Safety Profile of Dibenzo[b,d]furan-2-sulfonic acid: A Technical Guide for Researchers
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, a comprehensive understanding of the chemical entities they handle is paramount. This guide provides an in-depth examination of the health and safety considerations for Dibenzo[b,d]furan-2-sulfonic acid, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity.
Understanding the Hazard Landscape: GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a substance that warrants careful handling due to its potential to cause irritation. The primary hazards are identified as:
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (H335): May cause respiratory irritation.[1][2]
The signal word associated with these classifications is "Warning" .[1][2] It is crucial to recognize that while not classified for acute toxicity, the irritant nature of this compound necessitates robust protective measures to prevent debilitating, albeit non-lethal, exposures.
Core Safety Principles: Proactive Handling and Storage
A foundational principle of laboratory safety is the mitigation of risk through informed handling and storage practices. The physical and chemical properties of this compound dictate the following essential protocols.
Handling Protocols
Given its irritant properties, all manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] The following step-by-step protocol is recommended:
-
Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is donned correctly. This includes, at a minimum, safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.
-
Dispensing: As a solid, crystalline powder, care must be taken to avoid the generation of dust.[1][2] Use non-sparking tools for weighing and transferring the material.[1]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to minimize splashing and aerosol formation.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2] Contaminated clothing should be removed and laundered before reuse.[2]
Storage Requirements
Proper storage is critical to maintaining the stability of this compound and preventing accidental exposure.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from incompatible materials, though specific incompatibilities are not extensively documented, it is prudent to avoid strong oxidizing agents.[1]
-
Environment: Some sources recommend storage at 2-8°C.
Emergency Response: A Validated Approach
In the event of an accidental exposure or release, a rapid and informed response is critical to minimizing harm.
First-Aid Measures
The following first-aid procedures are recommended based on the known hazards of this compound:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2]
Accidental Release Measures
For a small spill, the following protocol should be implemented:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment as required.[2] Avoid dust formation.[2]
-
Clean-up: Sweep up and shovel the material into a suitable container for disposal.[2] Avoid creating dust.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Toxicological Profile: What the Data Tells Us
Table 1: Summary of Toxicological Information
| Toxicological Endpoint | Classification | Target Organs |
| Acute Toxicity | No data available | Not applicable |
| Skin Corrosion/Irritation | Category 2 | Skin |
| Serious Eye Damage/Irritation | Category 2 | Eyes |
| Respiratory or Skin Sensitization | No data available | Not applicable |
| Germ Cell Mutagenicity | No data available | Not applicable |
| Carcinogenicity | No data available | Not applicable |
| Reproductive Toxicity | No data available | Not applicable |
| STOT-Single Exposure | Category 3 | Respiratory system |
| STOT-Repeated Exposure | No data available | Not applicable |
| Aspiration Hazard | Not applicable (Solid) | Not applicable |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is essential for its safe handling and use in experimental design.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H8O4S | [1][2] |
| Molecular Weight | 248.24 g/mol | [1][2] |
| Appearance | White, crystalline solid/powder | [1][2] |
| Melting Point | 144-145°C | [1] |
| Density | 1.52 g/cm³ | [1] |
| Water Solubility | 0.34 M | [1] |
Exposure Controls and Personal Protection
The hierarchy of controls should always be applied to minimize exposure to this compound. This begins with engineering controls, followed by administrative controls, and finally, personal protective equipment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical final barrier to exposure.
Caption: Recommended Personal Protective Equipment for handling this compound.
Stability and Reactivity
This compound is stable under normal conditions.[2]
-
Hazardous Reactions: None are known under normal processing.[2]
-
Hazardous Polymerization: Will not occur.[2]
-
Conditions to Avoid: No specific conditions to avoid have been identified, however, it is good practice to protect from moisture.[2]
-
Hazardous Decomposition Products: None under normal use conditions.[2]
Conclusion
This compound presents a manageable hazard profile for the informed researcher. Its primary risks are associated with skin, eye, and respiratory irritation. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, this compound can be handled safely and effectively in a research and development setting. A thorough understanding of its properties and a commitment to a culture of safety are the cornerstones of responsible scientific advancement.
References
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PubChem. (n.d.). Dibenzofuran. National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Dibenzo[b,d]furan-2-sulfonic Acid as a Versatile Catalyst in Organic Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of Dibenzo[b,d]furan-2-sulfonic acid as a robust and versatile acid catalyst in organic synthesis. This document outlines the synthesis of the catalyst and explores its utility in key organic transformations, providing detailed experimental protocols and mechanistic insights.
Introduction: The Potential of this compound in Catalysis
The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals.[1] Functionalization of this core structure offers opportunities to develop novel catalysts. This compound emerges as a promising organocatalyst, combining the structural rigidity and thermal stability of the dibenzofuran core with the strong Brønsted acidity of the sulfonic acid group.[2][3] Sulfonic acids are known to be strong organic acids, with pKa values comparable to mineral acids, making them effective catalysts for a variety of organic reactions.[2][3][4]
This guide details the synthesis of this compound and explores its application as a catalyst in two fundamental organic reactions: the esterification of fatty acids and the Pechmann condensation for coumarin synthesis. The protocols provided are designed to be self-validating, with clear explanations for each experimental step.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the electrophilic sulfonation of dibenzofuran.[5] The 2-position of dibenzofuran is the most susceptible to electrophilic attack, leading to the desired product in good yield.[5][6]
Protocol: Synthesis of this compound
This protocol is adapted from the established sulfonation procedure for dibenzofuran.[5]
Materials:
-
Dibenzofuran
-
Concentrated sulfuric acid (98%)
-
Sodium chloride
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibenzofuran (1 equivalent).
-
Slowly add concentrated sulfuric acid (3 equivalents) to the dibenzofuran with stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 2 hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The this compound will precipitate out of the solution.
-
Isolate the crude product by vacuum filtration and wash it with cold deionized water.
-
To purify the product, it can be converted to its sodium salt by dissolving the crude acid in a hot aqueous solution of sodium chloride, followed by cooling to induce crystallization of the sodium sulfonate salt.
-
The purified sodium salt can be converted back to the sulfonic acid by treatment with a strong acid, followed by filtration and drying.
Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound.
Application in Esterification of Fatty Acids
The esterification of free fatty acids (FFAs) is a crucial process in the production of biodiesel and various other commercially important esters.[7][8] Strong acid catalysts are required to efficiently drive this equilibrium reaction towards the product side.[9] this compound, with its strong acidic nature, is an excellent candidate for this transformation.[2]
Mechanistic Insight
The acid-catalyzed esterification proceeds through the protonation of the carbonyl oxygen of the fatty acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the catalyst.
Diagram: Mechanism of Acid-Catalyzed Esterification
Caption: Mechanism of acid-catalyzed esterification.
Protocol: Esterification of Oleic Acid
This protocol describes the esterification of oleic acid with methanol as a model system.
Materials:
-
Oleic acid
-
Methanol
-
This compound (catalyst)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve oleic acid (1 equivalent) in a suitable solvent like toluene.
-
Add methanol (10 equivalents) and this compound (5 mol%).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl oleate.
-
Purify the product by column chromatography if necessary.
Table 1: Typical Reaction Parameters for Esterification
| Parameter | Value |
| Substrate | Oleic Acid |
| Alcohol | Methanol |
| Catalyst Loading | 1-10 mol% |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-24 hours |
| Expected Yield | >90% |
Application in Pechmann Condensation
The Pechmann condensation is a classic method for the synthesis of coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[10][11][12] Coumarins are an important class of compounds with diverse biological activities.[10] The strong acidity of this compound makes it an ideal catalyst for this transformation.[10]
Mechanistic Insight
The Pechmann condensation is believed to proceed through initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring.[10]
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Application Notes and Protocols: Dibenzo[b,d]furan-2-sulfonic Acid as a Novel Catalyst for Esterification Reactions
Introduction: The Quest for Superior Catalysts in Ester Synthesis
Esterification stands as a cornerstone reaction in organic synthesis, with broad applications in the pharmaceutical, polymer, and materials science sectors. The efficiency of this transformation is critically dependent on the catalyst employed. While mineral acids are effective, their corrosive nature and the difficulty in their removal from reaction mixtures have driven the exploration of solid and organocatalysts. Aryl sulfonic acids, such as p-toluenesulfonic acid (PTSA), have emerged as highly effective catalysts due to their strong Brønsted acidity and operational simplicity.
This document introduces Dibenzo[b,d]furan-2-sulfonic acid , a promising organocatalyst for esterification reactions. Its rigid, planar dibenzofuran core offers potential advantages in terms of thermal stability and unique solubility characteristics, making it an attractive candidate for demanding synthetic applications, including in drug development where high purity and efficient synthesis are paramount. While its application in esterification is an emerging area of investigation, this guide provides a comprehensive overview of its potential, grounded in the established principles of sulfonic acid catalysis.
Catalyst Profile: this compound
This compound is a solid, high-purity organocatalyst featuring a sulfonic acid group attached to a robust dibenzofuran scaffold. This tricyclic aromatic system is known for its defined geometry and stability.[1]
| Property | Value | Reference |
| CAS Number | 83863-63-2 | [2] |
| Molecular Formula | C₁₂H₈O₄S | [2] |
| Molecular Weight | 248.26 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Solubility | Soluble in polar organic solvents | N/A |
The sulfonic acid moiety provides the strong Brønsted acidity necessary for catalysis, while the large, aromatic dibenzofuran backbone may influence substrate interactions and catalyst stability, particularly at elevated temperatures.
Mechanism of Catalysis: A Proton-Driven Pathway
The catalytic action of this compound in esterification follows the well-established acid-catalyzed pathway. The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This initial step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the ester and regenerate the catalyst.
Sources
Application Notes & Protocols: Friedel-Crafts Reactions Involving Dibenzo[b,d]furan Scaffolds
Abstract
This technical guide provides a comprehensive overview of Friedel-Crafts reactions pertinent to the dibenzo[b,d]furan scaffold, a key heterocyclic motif in medicinal chemistry and materials science. While direct literature on the use of Dibenzo[b,d]furan-2-sulfonic acid as a catalyst or substrate in Friedel-Crafts reactions is not extensively documented, this guide establishes a foundational framework for its potential applications. We will first detail the synthesis of this compound. Subsequently, we will explore its theoretical application as a Brønsted acid catalyst, drawing parallels with established sulfonic acid-catalyzed processes. The core of this document presents a field-proven, step-by-step protocol for the classic Friedel-Crafts acylation on the dibenzofuran ring system to yield 2-acetyldibenzofuran, a critical synthetic intermediate. This guide is designed for researchers and professionals in drug development and organic synthesis, offering both established methodologies and forward-looking perspectives.
Introduction: The Strategic Importance of Dibenzofuran and Friedel-Crafts Reactions
Dibenzo[b,d]furan is a privileged heterocyclic structure composed of two benzene rings fused to a central furan ring. This planar, aromatic system is a core component of numerous natural products, pharmaceuticals, and advanced materials, prized for its unique electronic properties and thermal stability[1]. The functionalization of the dibenzofuran core is paramount for developing novel molecular entities with tailored biological activities or material properties.
The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, remain one of the most powerful C-C bond-forming strategies in organic synthesis, enabling the attachment of alkyl or acyl substituents to an aromatic ring[2]. These reactions traditionally employ Lewis acid catalysts like aluminum chloride (AlCl₃)[3][4]. However, the development of more sustainable and reusable catalysts has led to the exploration of solid acids and strong Brønsted acids, such as sulfonic acids, to drive these transformations[5][6].
This document bridges these two areas by focusing on the intersection of dibenzofuran chemistry and Friedel-Crafts reactions, with a specific focus on the potential utility of this compound.
Part 1: Synthesis of this compound
The primary route to this compound involves the direct sulfonation of dibenzofuran. The 2-position is electronically favored for electrophilic aromatic substitution. An alternative pathway is the hydrolysis of the corresponding sulfonyl chloride.
Protocol 1: Direct Sulfonation of Dibenzo[b,d]furan
This protocol describes a standard method for the sulfonation of aromatic compounds, adapted for dibenzofuran.
Materials:
-
Dibenzo[b,d]furan
-
Concentrated Sulfuric Acid (98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add dibenzo[b,d]furan (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum) dropwise to the stirred dibenzofuran. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The sulfonic acid product may precipitate. If not, "salt out" the product by adding a saturated solution of sodium chloride to the aqueous mixture.
-
Isolate the precipitated solid by vacuum filtration and wash with cold brine.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or acetic acid) to yield pure this compound.
Causality and Insights: The use of fuming sulfuric acid (oleum) provides a higher concentration of the electrophile, sulfur trioxide (SO₃), which is necessary to achieve efficient sulfonation of the relatively stable dibenzofuran ring. The low temperature helps to control the exothermic reaction and minimize side-product formation.
Part 2: Theoretical Application: this compound as a Brønsted Acid Catalyst
Strong Brønsted acids are known to catalyze Friedel-Crafts reactions, particularly acylations using carboxylic acids or anhydrides[5]. This compound, as an aromatic sulfonic acid, could theoretically serve as a homogeneous or heterogeneous (if immobilized) catalyst.
Mechanistic Principle: The catalytic cycle would involve the protonation of the acylating agent (e.g., an anhydride) by the sulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, generating a highly reactive acylium ion or a protonated anhydride complex. The aromatic substrate then attacks this electrophile, followed by deprotonation to regenerate the sulfonic acid catalyst and yield the acylated product.
Caption: Conceptual workflow for Brønsted acid catalysis.
Experimental Considerations:
-
Catalyst Loading: A catalytic amount (e.g., 5-10 mol%) of this compound would be used.
-
Solvent: High-boiling, non-coordinating solvents are typically preferred.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion.
-
Substrate Scope: This method would be most effective for activated aromatic substrates.
Part 3: Field-Proven Protocol: Friedel-Crafts Acylation of Dibenzo[b,d]furan
This section provides a detailed, validated protocol for the synthesis of 2-acetyldibenzofuran, a key building block, via a classic Lewis acid-catalyzed Friedel-Crafts acylation[3].
Reaction Overview: Dibenzo[b,d]furan is acylated with acetyl chloride in the presence of aluminum chloride. The regioselectivity is strongly directed to the 2-position due to the electronic properties of the dibenzofuran ring system[3].
Caption: Mechanism of Friedel-Crafts Acylation on Dibenzofuran.
Materials & Equipment:
-
Dibenzo[b,d]furan (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2-1.5 eq)
-
Acetyl Chloride (CH₃COCl) (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet, ice bath.
Protocol 2: Synthesis of 2-Acetyldibenzofuran
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask under a nitrogen atmosphere. Add anhydrous aluminum chloride (1.2 to 1.5 eq) to the flask.
-
Solvent Addition: Add anhydrous DCM to create a suspension of AlCl₃.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.0 to 1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains at 0 °C[3].
-
Acylium Ion Formation: Stir the mixture for an additional 15-30 minutes at 0 °C to allow for the complete formation of the acylium ion complex[3].
-
Substrate Addition: Dissolve dibenzo[b,d]furan (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the dibenzofuran solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C[3].
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M HCl[3]. Caution: This is a highly exothermic step.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine[3].
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure 2-acetyldibenzofuran as an off-white to pale yellow solid.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 2-Acetyldibenzofuran
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₂ | [3] |
| Molecular Weight | 210.23 g/mol | [3] |
| Typical Reaction Yield | 70-85% | [3] |
| Appearance | Off-white to pale yellow solid | [3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.48 (d, 1H), 8.15 (d, 1H), 8.01 (dd, 1H), 7.68–7.61 (m, 2H), 7.52–7.42 (m, 2H), 2.71 (s, 3H) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 197.5, 156.8, 150.1, 130.3, 128.8, 127.5, 124.7, 123.4, 122.9, 121.5, 112.0, 111.8, 26.9 | [3] |
Conclusion and Future Perspectives
The functionalization of dibenzo[b,d]furan via Friedel-Crafts acylation is a robust and high-yielding method for producing valuable synthetic intermediates like 2-acetyldibenzofuran. While traditional Lewis acids remain effective, there is a significant opportunity to explore greener alternatives. The theoretical potential of this compound as a Brønsted acid catalyst represents an intriguing area for future research. The development of an efficient protocol using this or similar immobilized sulfonic acid catalysts could offer advantages in terms of catalyst recyclability and reduced waste generation, aligning with the principles of sustainable chemistry. Further investigation is warranted to validate the catalytic efficacy of this compound and define its substrate scope and optimal reaction conditions.
References
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Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry - Saskoer.ca. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [Link]
-
Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. [Link]
-
Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
4-Oxo-4,5-dihydro-1H-pyrido[3,2-b]indol-2-carbonsaeure. MOLBASE. [Link]
-
5-Nitro-1,10-phenanthroline|4199-88-6. MOLBASE Encyclopedia. [Link]
-
Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions. RSC Publishing. [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]
- Diphenyl furan derivative cathepsin K inhibitor.
-
Synthesis of dibenzofuran derivatives. ResearchGate. [Link]
-
Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
-
Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace by Typeset. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. ResearchGate. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. ResearchGate. [Link]
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The Emergence of Dibenzo[b,d]furan-2-sulfonyl Chloride as a Versatile Fluorogenic Reagent for Amine Derivatization
Senior Application Scientist Note: In the dynamic landscape of molecular probes and labeling technologies, the demand for robust and sensitive reagents for the fluorescent tagging of biomolecules is incessant. Dibenzo[b,d]furan-2-sulfonyl chloride is a promising, yet not fully characterized, fluorophore for the derivatization of primary and secondary amines. This guide provides a comprehensive overview of its application, grounded in the established chemistry of sulfonyl chlorides and the known photophysical potential of the dibenzofuran scaffold. We will explore the theoretical underpinnings of its reactivity, provide detailed protocols for its use, and discuss the critical aspects of purification and analysis of the resulting fluorescently labeled molecules.
Introduction to Dibenzo[b,d]furan-2-sulfonyl Chloride
Dibenzo[b,d]furan-2-sulfonyl chloride is a heterocyclic aromatic compound featuring a dibenzofuran core functionalized with a sulfonyl chloride group. The rigid, planar structure of the dibenzofuran moiety is known to impart fluorescent properties to its derivatives. The sulfonyl chloride group serves as a reactive handle for the covalent attachment of the fluorophore to nucleophilic groups, most notably primary and secondary amines, forming stable sulfonamide bonds.
While specific photophysical data for Dibenzo[b,d]furan-2-sulfonyl chloride and its sulfonamide conjugates are not extensively documented in publicly available literature, the parent dibenzofuran molecule exhibits fluorescence in the ultraviolet region, with an excitation maximum at approximately 280 nm and an emission maximum around 314 nm. It is anticipated that the formation of a sulfonamide derivative will lead to a bathochromic (red) shift in both the excitation and emission spectra, potentially moving the fluorescence into a more analytically useful range. The exact spectral characteristics will, however, be influenced by the nature of the labeled amine and the solvent environment.
Physicochemical Properties of Dibenzo[b,d]furan-2-sulfonyl chloride
| Property | Value | Source |
| CAS Number | 23602-98-4 | [1][2] |
| Molecular Formula | C₁₂H₇ClO₃S | [1][2] |
| Molecular Weight | 266.7 g/mol | [1] |
Principle of Amine Derivatization
The labeling reaction with Dibenzo[b,d]furan-2-sulfonyl chloride is a nucleophilic acyl substitution at the sulfonyl group. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a highly stable sulfonamide linkage. The reaction is typically carried out under basic conditions (pH 9-10) to ensure that the amine is in its deprotonated, more nucleophilic state.
Sources
"Dibenzo[b,d]furan-2-sulfonyl chloride" for labeling peptides and proteins
Dibenzo[b,d]furan-2-sulfonyl Chloride: A Robust Reagent for the Covalent Labeling of Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the application of Dibenzo[b,d]furan-2-sulfonyl chloride for the covalent labeling of peptides and proteins. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the analytical methods for characterizing the resulting conjugates. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this versatile reagent in their workflows, from basic research to advanced drug development applications. While specific optimization will be required for each unique biomolecule, the protocols and principles outlined herein provide a robust starting point for successful conjugation.
Introduction: The Rationale for Amine-Reactive Labeling
The covalent modification of peptides and proteins is a cornerstone of modern biological research and therapeutic development. By attaching specific chemical moieties, or labels, to these biomolecules, we can elucidate their structure, function, and interactions. Dibenzo[b,d]furan-2-sulfonyl chloride belongs to the class of sulfonyl chloride reagents, which are highly effective for targeting primary and secondary amines present in peptides and proteins.
The primary targets for such reagents are the N-terminal α-amino group and the ε-amino group of lysine residues. The reaction proceeds via a nucleophilic attack of the unprotonated amino group on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a highly stable sulfonamide bond.[1] This stability is a key advantage over other linkages that may be susceptible to hydrolysis.
While other amine-reactive reagents like N-hydroxysuccinimide (NHS) esters are widely used, sulfonyl chlorides like Dibenzo[b,d]furan-2-sulfonyl chloride offer a distinct reactivity profile. The dibenzofuran moiety, a rigid and planar ring system, can impart unique properties to the labeled biomolecule, potentially influencing its interaction with its environment or providing a distinct signature for analytical detection. Although less common than reagents like Dansyl chloride, the principles of labeling are highly analogous.[2][3][4]
Chemical Properties and Reaction Mechanism
Dibenzo[b,d]furan-2-sulfonyl chloride is an aromatic sulfonyl chloride with the chemical formula C₁₂H₇ClO₃S and a molecular weight of 266.7 g/mol .[5][6] The core of its reactivity lies in the sulfonyl chloride group (-SO₂Cl) attached to the dibenzofuran scaffold.
Mechanism of Action
The labeling reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary (e.g., lysine ε-amino group, N-terminus) or secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable sulfonamide linkage.
To ensure the amine is in its nucleophilic, unprotonated state, the reaction is typically carried out under alkaline conditions (pH 8-10).
Caption: General workflow of peptide/protein labeling with Dibenzo[b,d]furan-2-sulfonyl chloride.
Experimental Protocols
The following protocols are provided as a starting point. Optimal conditions, including molar excess of the labeling reagent, reaction time, and temperature, should be determined empirically for each specific peptide or protein.
Reagent Preparation
Caution: Dibenzo[b,d]furan-2-sulfonyl chloride is moisture-sensitive and should be handled in a dry environment. It is also a potential irritant; appropriate personal protective equipment (PPE) should be worn.
-
Stock Solution Preparation: Prepare a stock solution of Dibenzo[b,d]furan-2-sulfonyl chloride immediately before use. Dissolve the reagent in an anhydrous organic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to a concentration of 10-50 mM.[2] Avoid using solvents like dimethyl sulfoxide (DMSO) where sulfonyl chlorides can be unstable.[2]
General Protocol for Peptide Labeling
This protocol is suitable for labeling peptides in solution.
-
Peptide Dissolution: Dissolve the peptide in a suitable buffer. A bicarbonate or borate buffer at pH 8.5-9.5 is a good starting point.[2] The final peptide concentration should typically be in the range of 1-10 mg/mL.
-
Reaction Initiation: Add the Dibenzo[b,d]furan-2-sulfonyl chloride stock solution to the peptide solution. The molar ratio of labeling reagent to peptide can be varied, but a 5- to 20-fold molar excess of the reagent over the number of available amine groups is a reasonable starting point.[2]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time and temperature will depend on the reactivity of the specific peptide.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any excess Dibenzo[b,d]furan-2-sulfonyl chloride.
-
Purification: Purify the labeled peptide from excess reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Protein Labeling
This protocol is designed for labeling proteins in solution.
-
Protein Preparation: Exchange the protein into an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a pH of 8.0-9.0. Ensure the protein concentration is in the range of 1-5 mg/mL.
-
Reaction Initiation: Slowly add the Dibenzo[b,d]furan-2-sulfonyl chloride stock solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of the reagent over the protein is a typical starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C for sensitive proteins. Protect the reaction from light if the dibenzofuran moiety is found to be light-sensitive.
-
Removal of Excess Reagent: Separate the labeled protein from unreacted Dibenzo[b,d]furan-2-sulfonyl chloride and its hydrolysis byproducts. This can be achieved through dialysis, desalting columns, or tangential flow filtration.[7]
| Parameter | Peptides | Proteins |
| pH | 8.5 - 9.5 | 8.0 - 9.0 |
| Buffer | Bicarbonate, Borate | Bicarbonate, PBS (amine-free) |
| Molar Excess | 5-20x over amine groups | 10-50x over protein |
| Temperature | Room Temp to 37°C | 4°C to Room Temp |
| Time | 1-4 hours | 1-2 hours |
| Purification | RP-HPLC | Dialysis, Desalting Column |
Table 1: Recommended Starting Conditions for Labeling
Analysis and Characterization of Labeled Products
Confirmation of successful labeling and characterization of the conjugate are critical steps.
Mass Spectrometry
Mass spectrometry (MS) is the most direct method to confirm covalent modification.
-
Intact Mass Analysis: For peptides and small proteins, the mass of the labeled product should increase by the mass of the dibenzo[b,d]furan-2-sulfonyl group (C₁₂H₇O₃S), which is 231.01 Da (after loss of HCl). Multiple additions can be observed if multiple amine groups are accessible.
-
Peptide Mapping: For larger proteins, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. Labeled peptides will show a characteristic mass shift.[8][9][10] The fragmentation spectrum (MS/MS) can be used to identify the precise site of modification.
Caption: Workflow for identifying modification sites using mass spectrometry.
Spectroscopic Analysis
If the dibenzo[b,d]furan moiety is fluorescent, the labeling can be monitored by fluorescence spectroscopy. The excitation and emission maxima of the dibenzo[b,d]furan-2-sulfonamide adduct would need to be determined experimentally. This property, if present, would be a significant advantage for quantification and in applications such as fluorescence polarization or FRET assays.
Applications in Research and Drug Development
The ability to covalently label peptides and proteins with Dibenzo[b,d]furan-2-sulfonyl chloride opens up a wide range of applications:
-
Structural Biology: The label can serve as a probe to study protein conformation and dynamics, analogous to dansyl chloride.[3][4][11]
-
Proteomics: The unique mass of the dibenzofuran tag can be used for the relative quantification of proteins in complex mixtures.
-
Drug Development: Labeled antibodies or therapeutic peptides can be tracked in pharmacokinetic and pharmacodynamic studies.
-
Diagnostic Assays: The label can be used to develop sensitive detection methods for specific protein biomarkers.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | pH too low (amines protonated) | Increase buffer pH to 8.5-9.5. |
| Reagent hydrolyzed | Prepare fresh stock solution of the reagent immediately before use. | |
| Insufficient molar excess | Increase the molar ratio of labeling reagent to biomolecule. | |
| Protein Precipitation | High concentration of organic solvent | Add the reagent stock solution slowly while stirring. Keep the final solvent concentration below 10%. |
| Protein instability | Perform the reaction at a lower temperature (e.g., 4°C). | |
| Non-specific Labeling | Reaction time too long or pH too high | Optimize reaction time and pH. Consider labeling other nucleophilic residues like tyrosine or serine. |
Conclusion
Dibenzo[b,d]furan-2-sulfonyl chloride is a valuable tool for the amine-reactive labeling of peptides and proteins. Its ability to form stable sulfonamide bonds makes it a robust choice for a variety of applications. While drawing parallels from the well-established chemistry of Dansyl chloride, researchers are encouraged to perform systematic optimization to achieve the desired labeling efficiency and specificity for their particular biomolecule of interest. The unique properties of the dibenzofuran moiety may offer novel advantages in detection and analysis, warranting its consideration in the bioconjugation toolkit.
References
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- Biosynth. Dibenzo[b,d]furan-2-sulfonyl chloride | 23602-98-4 | YAA60298.
- Benchchem. A Comparative Guide to NBD-F and Dansyl Chloride for Peptide Labeling.
- National Institutes of Health. Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- Santa Cruz Biotechnology. Dibenzo[b,d]furan-2-sulfonyl chloride | CAS 23602-98-4 | SCBT.
- ResearchGate. (PDF) Synthesis of some novel dipeptides and their copper(II) complexes of (dibenzo [b, d] furan-2-ylsulfonyl) phenylalanine.
- MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- National Institutes of Health. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- ResearchGate. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- PubMed. Charge derivatization of peptides for analysis by mass spectrometry.
- Monash University. Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics.
- Biology LibreTexts. 3.
- PubMed.
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Synthesis of novel derivatives from "Dibenzo[b,d]furan-2-sulfonic acid"
An Application Guide to the Synthesis of Novel Derivatives from Dibenzo[b,d]furan-2-sulfonic Acid
Introduction: The Dibenzo[b,d]furan Scaffold in Modern Drug Discovery
Dibenzo[b,d]furan is a privileged heterocyclic scaffold found in a variety of natural products and synthetic molecules of medicinal importance.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive core for designing novel therapeutic agents. Derivatives of dibenzofuran have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV-1 properties.[2][3][4]
This guide focuses on the synthetic utility of a key starting material: This compound . The sulfonic acid group at the C2 position serves as a versatile chemical handle, enabling the synthesis of a diverse library of derivatives. By converting the relatively unreactive sulfonic acid into a highly reactive sulfonyl chloride, chemists can unlock a plethora of subsequent transformations, primarily through reactions with various nucleophiles.
This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations for synthesizing novel dibenzofuran-based compounds.
Core Synthetic Strategy: Activating the Sulfonic Acid Moiety
The primary challenge in derivatizing this compound is the low reactivity of the sulfonic acid group itself. The cornerstone of any synthetic campaign is its conversion into a more electrophilic species. The most common and effective strategy is the preparation of the corresponding dibenzo[b,d]furan-2-sulfonyl chloride .[5] This intermediate is a powerful electrophile that readily reacts with a wide range of nucleophiles, serving as the gateway to diverse chemical libraries.
The overall workflow is a two-stage process: activation followed by diversification. This approach allows for a modular synthesis where a common, stable intermediate is first prepared in bulk and then used to generate numerous analogs.
Caption: Core workflow for derivatization.
Part 1: Synthesis of the Key Intermediate: Dibenzo[b,d]furan-2-sulfonyl Chloride
The conversion of a sulfonic acid to a sulfonyl chloride is a fundamental transformation in sulfur chemistry. Several reagents can accomplish this, including phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[6] A widely used and effective method involves using a chlorinating agent like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) under neutral conditions, which offers advantages in terms of milder reaction conditions and easier workup compared to phosphorus-based reagents.[7]
Protocol 1: Chlorination of this compound
This protocol details the conversion of the sulfonic acid to the sulfonyl chloride, a critical step for subsequent derivatization.
Causality: The choice of chlorinating agent is crucial. While strong agents like PCl₅ are effective, they can be harsh. Milder reagents like cyanuric chloride in the presence of a tertiary amine base provide a high-yielding transformation with fewer side products and simpler purification.[7]
Methodology:
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent & Reagents: Suspend the sulfonic acid in anhydrous acetonitrile (10 mL per mmol of sulfonic acid). Add 2,4,6-trichloro-1,3,5-triazine (1.1 eq) to the suspension.
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate of the sulfonyl chloride will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove any unreacted triazine.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system like toluene/hexane. Dry the final product, dibenzo[b,d]furan-2-sulfonyl chloride, under vacuum.
| Parameter | Value/Condition | Rationale |
| Chlorinating Agent | 2,4,6-Trichloro-1,3,5-triazine | Mild, neutral conditions, high efficiency.[7] |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent, appropriate boiling point for reflux. |
| Temperature | Reflux (~82°C) | Provides sufficient energy to drive the reaction to completion. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion, should be monitored by TLC. |
| Expected Yield | 85-95% | This method is known for its high efficiency. |
Self-Validation: The successful synthesis of the sulfonyl chloride can be confirmed by:
-
Melting Point: Compare with the literature value.
-
Spectroscopic Analysis:
-
FT-IR: Appearance of a strong S=O stretching band around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹.
-
¹H NMR: Characteristic aromatic proton signals of the dibenzofuran core.
-
Mass Spectrometry: Observation of the correct molecular ion peak for C₁₂H₇ClO₃S.
-
Part 2: Synthesis of Dibenzo[b,d]furan-2-sulfonamide Derivatives
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in a wide range of drugs.[8][9] The reaction of dibenzo[b,d]furan-2-sulfonyl chloride with primary or secondary amines is a robust and high-yielding method to generate a library of novel sulfonamide derivatives.
Caption: General synthesis of sulfonamides.
Protocol 2: General Procedure for Sulfonamide Synthesis
This protocol provides a versatile method for coupling the key sulfonyl chloride intermediate with a diverse range of amines.
Causality: The reaction requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[8] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Tertiary amines like triethylamine (TEA) or pyridine are commonly used as they are non-nucleophilic and act solely as acid scavengers.
Methodology:
-
Preparation: In a round-bottom flask, dissolve the desired primary or secondary amine (1.1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.5 eq).
-
Addition of Electrophile: Cool the solution to 0°C in an ice bath. Add a solution of dibenzo[b,d]furan-2-sulfonyl chloride (1.0 eq) in the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC.
-
Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl solution (to remove excess amine and base), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization.
| Amine Substrate | Product Class | Expected Yield | Notes |
| Aniline | N-Aryl Sulfonamide | >90% | Electron-rich anilines react faster. |
| Benzylamine | N-Benzyl Sulfonamide | >90% | Generally clean and high-yielding reactions. |
| Morpholine | N-Morpholinyl Sulfonamide | >95% | Secondary cyclic amines are highly reactive. |
| Piperidine | N-Piperidinyl Sulfonamide | >95% | Excellent nucleophiles leading to high yields. |
| Amino Acid Esters | Peptide-like Scaffolds | 75-85% | Requires careful pH control to avoid side reactions. |
Part 3: Advanced Derivatization via Cross-Coupling Reactions
To generate true novelty and explore a wider chemical space, medicinal chemists often employ transition metal-catalyzed cross-coupling reactions. By starting with a halogenated dibenzofuran scaffold, one can perform powerful C-C (Suzuki-Miyaura) or C-N (Buchwald-Hartwig) bond formations. These reactions can be performed on the dibenzofuran core before or after the synthesis of the sulfonamide, providing strategic flexibility.
Strategy: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide, catalyzed by a palladium complex.[10][11][12][13] This is invaluable for adding aryl or heteroaryl substituents to the dibenzofuran core, significantly altering the molecule's steric and electronic properties.
Strategy: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the palladium-catalyzed formation of carbon-nitrogen bonds, coupling amines with aryl halides.[14][15] This reaction is complementary to the sulfonamide synthesis, enabling the introduction of an amino group directly onto the aromatic core at a different position. This is particularly useful for creating derivatives with multiple nitrogen-containing functionalities.[16][17]
Caption: Strategic pathways for advanced derivatives.
Protocol 3: Suzuki-Miyaura Coupling on a Dibenzofuran Scaffold
This protocol outlines a general procedure for a Suzuki-Miyaura coupling on a bromo-dibenzofuran sulfonamide derivative.
Causality: The choice of palladium catalyst and ligand is critical for reaction efficiency. Catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand are common. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step in the catalytic cycle.[13] An aqueous solvent mixture often accelerates the reaction.
Methodology:
-
Preparation: To a Schlenk flask, add the bromo-dibenzo[b,d]furan-2-sulfonamide derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100°C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the final coupled product.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel molecular entities in drug discovery. Through a straightforward activation to its sulfonyl chloride, a vast chemical space of sulfonamide and sulfonate ester derivatives becomes accessible. Furthermore, by integrating modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can strategically functionalize the core aromatic scaffold to create complex, multi-functionalized molecules with significant potential for therapeutic applications. The protocols and strategies outlined in this guide provide a robust framework for the exploration and development of next-generation dibenzofuran-based compounds.
References
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- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Core. The Synthesis of Functionalised Sulfonamides.
- Supporting Information. Synthesis of sulfonyl chloride substrate precursors.
- De Luca, L. et al. (2009). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate.
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- Wikipedia. Buchwald–Hartwig amination.
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The Strategic Application of Dibenzo[b,d]furan-2-sulfonic Acid in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted cancer therapy.
The dibenzo[b,d]furan scaffold has garnered significant attention as a privileged structure in medicinal chemistry. Its rigid, planar, and electron-rich nature provides an excellent platform for the orientation of functional groups that can engage in key interactions within the ATP-binding pocket of various kinases. Notably, derivatives of this scaffold have shown potent inhibitory activity against several cancer-relevant kinases, including Pim kinases and CDC-like kinase 1 (CLK1).[1][2][3] This application note details the strategic use of dibenzo[b,d]furan-2-sulfonic acid as a key starting material for the synthesis of a novel class of dibenzofuran-based kinase inhibitors, with a focus on the synthesis of dibenzo[b,d]furan-2-sulfonamides.
The Rationale: Why this compound?
The choice of this compound and its derivatives as a precursor for kinase inhibitor synthesis is underpinned by several key advantages:
-
Versatile Synthetic Handle: The sulfonic acid group can be readily converted into a sulfonyl chloride, which in turn can react with a wide array of amines to generate a diverse library of sulfonamides. This allows for the systematic exploration of the chemical space around the dibenzofuran core to optimize kinase binding and selectivity.
-
Bioisosteric Potential of the Sulfonamide Group: The sulfonamide moiety is a well-established bioisostere for the carboxylic acid group and can act as a hydrogen bond donor and acceptor.[4][5] This is particularly relevant as many kinase inhibitors utilize hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The sulfonamide group can mimic and enhance these critical interactions.
-
Improved Physicochemical Properties: The incorporation of a sulfonamide group can modulate the physicochemical properties of the final compound, such as solubility and metabolic stability, which are crucial for drug development.[5]
-
Established Biological Relevance: The dibenzofuran core is present in natural products with known biological activity and has been successfully incorporated into potent synthetic kinase inhibitors.[1] This provides a strong foundation for the design of new inhibitors based on this scaffold.
This application note will focus on a representative synthetic pathway to a hypothetical, yet rationally designed, dibenzo[b,d]furan-2-sulfonamide kinase inhibitor, targeting the Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers.[1][3]
Synthetic Strategy and Protocols
The overall synthetic strategy involves the conversion of the commercially available dibenzo[b,d]furan-2-sulfonyl chloride to a diverse library of sulfonamides. A representative protocol for the synthesis of a hypothetical Pim-1 inhibitor, N-(4-aminophenyl)dibenzo[b,d]furan-2-sulfonamide , is detailed below. The choice of the 4-aminophenyl group is based on the common presence of an amino-substituted phenyl ring in many kinase inhibitors, which often serves as a key pharmacophore for interaction with the kinase active site.
Diagram of the Synthetic Workflow
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Applications of Dibenzofurans in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Dibenzofuran Scaffold - A Privileged Motif in Drug Discovery
Dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and lipophilic nature provide an excellent framework for designing molecules that can effectively interact with a variety of biological targets. The versatility of the dibenzofuran core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activities. This unique combination of features has led to the discovery of numerous dibenzofuran derivatives with a wide spectrum of therapeutic applications, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[2][3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering insights into the diverse medicinal applications of dibenzofurans. It provides not only an overview of their therapeutic potential but also detailed, field-proven protocols for their synthesis and biological evaluation, empowering research teams to explore this promising class of compounds.
Therapeutic Applications: A Multi-faceted Approach to Disease
The inherent bioactivity of the dibenzofuran nucleus has been leveraged to develop potent agents against a multitude of diseases.[2] The following sections delve into the key therapeutic areas where dibenzofurans have shown significant promise.
Oncology: Targeting the Hallmarks of Cancer
Dibenzofuran derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action against various cancer types.[4] Their therapeutic efficacy stems from their ability to interfere with critical cellular processes that drive tumor growth and survival.[1][5]
Mechanisms of Action:
-
Kinase Inhibition: A prominent mechanism of action for several anticancer dibenzofurans is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. For instance, derivatives inspired by the natural product cercosporamide have been identified as potent dual inhibitors of Pim kinases and CLK1 kinase, both of which are overexpressed in various cancers and promote cell proliferation and survival.[1] Cercosporamide itself has been shown to be an ATP-competitive inhibitor of CaPkc1 kinase.[1] Furthermore, dibenzofurans have demonstrated inhibitory activity against MAPK-interacting kinases (Mnk1/2), blocking the eIF4E pathway and consequently hindering tumor growth.[1]
-
Induction of Apoptosis: Many dibenzofuran compounds exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[1] This can be achieved through various pathways, including the activation of caspases 3 and 7.[6]
-
Topoisomerase II Inhibition: Some dibenzofurans act as topoisomerase II inhibitors, enzymes that are essential for DNA replication.[2] By inhibiting these enzymes, they prevent cancer cells from proliferating.[2]
-
RAS/RAF/MEK/ERK Signaling Pathway Blockade: Certain 3-formylbenzofuran derivatives have been shown to inhibit the phosphorylation of ERK, a key component of the RAS/RAF/MEK/ERK signaling pathway, leading to cell growth arrest and apoptosis in hepatocellular carcinoma cells.[2]
Illustrative Data:
The following table summarizes the cytotoxic activity of selected dibenzofuran derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Kehokorin A | HeLa (Cervical Cancer) | 1.5 µg/mL | [5] |
| Kehokorin D | HeLa (Cervical Cancer) | 6.1 µg/mL | [5] |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 (Hepatocellular Carcinoma) | 0.874 µM | [2] |
| Ailanthoidol | Huh7 (Hepatoma) | 22 µM (48h) | [2] |
| Benzofuran derivative 1c | MOLT-4 (Leukemia) | 180 µM | [6] |
| Benzofuran derivative 3d | HUVEC (Normal Cells) | 6 µM | [6] |
Signaling Pathway Diagram: Kinase Inhibition by Dibenzofurans
Caption: Kinase inhibition pathway of dibenzofuran derivatives.
Infectious Diseases: Combating Bacterial and Fungal Pathogens
The dibenzofuran scaffold is also a promising platform for the development of novel antimicrobial agents.[7] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][8]
Mechanisms of Action:
-
Membrane Disruption: Some antibacterial dibenzofurans are believed to exert their effect by compromising the integrity of the bacterial cell membrane.[2]
-
Inhibition of Fungal Cell Wall Integrity: The natural product cercosporamide is a potent inhibitor of Candida albicans Pkc1 kinase, a key enzyme in the fungal cell wall integrity pathway.[1][9] This selective inhibition makes it a promising lead for antifungal drug development.
Illustrative Data:
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Rhodomyrtoxin C | Staphylococcus aureus | 0.9 µM & 7.2 µM | [2] |
| Aza-benzofuran derivatives | Penicillium italicum | 12.5 µg/mL | [3] |
| Aza-benzofuran derivatives | Colletotrichum musae | 12.5–25 µg/mL | [3] |
| Benzofuran-triazine derivative 8e | Various bacterial strains | 32-125 µg/mL | [10] |
Inflammation: Modulating the Inflammatory Response
Dibenzofuran derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders.[11][12]
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: Dibenzofurans can inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[11]
-
Suppression of Pro-inflammatory Cytokines: They have also been shown to suppress the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[13]
-
Enzyme Inhibition: The anti-inflammatory effects of some dibenzofurans are attributed to their ability to inhibit enzymes like lipoxygenase and cyclooxygenase-2 (COX-2).[11][13]
Neurodegenerative Diseases: Protecting the Nervous System
Emerging research has highlighted the neuroprotective potential of dibenzofuran derivatives, suggesting their utility in combating neurodegenerative diseases.[14][15]
Mechanisms of Action:
-
Protection against Excitotoxicity: Certain benzofuran-2-carboxamide derivatives have shown the ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxic damage.[14][16] Excitotoxicity is a key pathological process in many neurodegenerative disorders.[11][17]
-
Antioxidant Activity: Some derivatives also exhibit antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation, which are implicated in neuronal damage.[14][15]
Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, this section provides detailed, step-by-step protocols for the synthesis of a representative dibenzofuran derivative and for a key biological assay to evaluate its anticancer activity.
Protocol 1: Synthesis of a Dibenzofuran Derivative via Palladium-Catalyzed Cyclization
This protocol describes a general method for the synthesis of dibenzofurans from o-iododiaryl ethers using a palladium catalyst, a common and effective approach.[18]
Materials and Reagents:
-
o-Iododiaryl ether (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.03 mmol, 3 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-iododiaryl ether (1.0 mmol) and palladium(II) acetate (0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add ethanol (10 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (typically after several hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired dibenzofuran derivative.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Experimental Workflow Diagram: Palladium-Catalyzed Dibenzofuran Synthesis
Caption: Workflow for palladium-catalyzed dibenzofuran synthesis.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[19][20]
Materials and Reagents:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Dibenzofuran derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[21]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the dibenzofuran derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[22]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for 2 hours.[19] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow Diagram: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The dibenzofuran scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. The diverse range of biological activities, coupled with well-established synthetic routes, positions dibenzofurans as a highly attractive area for continued research and development. Future efforts should focus on exploring novel substitutions and hybrid molecules to further enhance potency and selectivity, as well as on elucidating the detailed mechanisms of action for newly discovered derivatives. The protocols and insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable class of compounds.
References
A comprehensive list of references will be provided upon request, including titles, sources, and verifiable URLs for all cited materials.
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Application Notes & Protocols for Dibenzo[b,d]furan-2-sulfonic acid in Materials Science
Abstract: This document provides a comprehensive technical guide on the applications of Dibenzo[b,d]furan-2-sulfonic acid in advanced materials science research. We delve into the unique chemical characteristics of this molecule, stemming from its rigid, planar dibenzofuran core and its reactive sulfonic acid moiety. This guide offers detailed application notes for its use in Organic Light-Emitting Diodes (OLEDs), conducting polymers, and proton exchange membranes. Furthermore, we present validated, step-by-step protocols for its synthesis, characterization, and implementation in key experimental workflows, designed for researchers and professionals in materials science and drug development.
Introduction: The Scientific Merit of this compound
This compound is a heterocyclic organic compound that merges two powerful chemical motifs: the dibenzofuran core and the sulfonic acid functional group. The dibenzofuran unit is a tricyclic aromatic system known for its exceptional thermal stability, rigid and planar geometry, and unique photophysical properties.[1][2] These characteristics make it a privileged scaffold in materials chemistry, particularly for applications requiring efficient charge transport and high thermal robustness.[3]
The addition of the sulfonic acid (-SO₃H) group at the 2-position dramatically enhances the molecule's utility. This functional group imparts several key features:
-
Increased Polarity and Solubility: The sulfonic acid group improves solubility in polar solvents, which can be advantageous for solution-based processing of materials.[1]
-
Proton Conductivity: As a strong acid, it can donate a proton, a critical function for materials used in proton exchange membranes (PEMs) for fuel cells.[4][5]
-
Doping Capability: It serves as an effective protonic acid dopant for conducting polymers, significantly enhancing their electrical conductivity.[6][7]
-
Reactive Handle: The sulfonic acid group can be readily converted into other functional groups, such as sulfonyl chlorides or sulfonamides, providing a versatile anchor point for synthesizing a diverse range of derivatives for specialized applications.[1][8]
This combination of a stable, electronically active core with a highly functional and polar group makes this compound a compelling building block for next-generation functional materials.
Physicochemical Properties & Data
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 83863-63-2 | [1][9][10] |
| Molecular Formula | C₁₂H₈O₄S | [9][10] |
| Molecular Weight | 248.25 g/mol | [10] |
| Appearance | Powder | [10] |
| Melting Point | 144-145°C | [10] |
| Density | 1.52 g/cm³ | [10] |
| Topological Polar Surface Area (TPSA) | 75.9 Ų | [10] |
| Storage Temperature | 2-8°C | [9] |
Core Applications in Materials Science
Building Block for Organic Light-Emitting Diode (OLED) Materials
Causality & Rationale: The dibenzofuran core is an outstanding candidate for OLED materials due to its high triplet energy (ET).[11][12] In phosphorescent OLEDs (PhOLEDs), the host material must have a higher triplet energy than the phosphorescent emitter (dopant) to prevent reverse energy transfer, which would otherwise quench the emission and drastically lower device efficiency.[12] The rigidity and planarity of the dibenzofuran structure also facilitate ordered molecular packing in thin films, which is beneficial for charge transport.[3]
While this compound itself is too polar for typical vacuum deposition processes, it serves as a crucial synthetic intermediate.[1] Its boronic acid derivative, Dibenzo[b,d]furan-2-ylboronic acid, is an important intermediate for creating novel organic electroluminescent materials via cross-coupling reactions.[13][14] Researchers can leverage the sulfonic acid position to synthesize bipolar host materials or hole-blocking materials tailored for high-efficiency blue PhOLEDs.[11][12]
Logical Workflow: From Intermediate to OLED Material
Caption: Synthetic pathway from dibenzofuran to an advanced OLED material.
Dopant for Electrically Conducting Polymers
Causality & Rationale: Conducting polymers like polyaniline (PANI) exist in an insulating (emeraldine base) form. To become conductive, they must be "doped." Protonic acid doping is a common and effective method where the acid protonates the imine nitrogen atoms on the polymer backbone.[15] This process introduces charge carriers (polarons/bipolarons) and induces a conformational change from a compact coil to a more extended coil-like structure, which facilitates charge transport along and between polymer chains, thereby dramatically increasing electrical conductivity.[6]
This compound, as a strong organic sulfonic acid, is an excellent candidate for this purpose. Its bulky, rigid structure can influence the morphology and processing of the doped polymer film.[6][7] The use of organic sulfonic acids often improves the solubility and processability of the resulting conductive polymer compared to doping with mineral acids.[16]
Mechanism: Doping of Polyaniline
Caption: Protonation of a polyaniline chain by the sulfonic acid dopant.
Monomer for Proton Exchange Membranes (PEMs)
Causality & Rationale: Proton exchange membranes are the heart of fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and electrons. Sulfonated aromatic polymers are a leading class of materials for PEMs, offering excellent thermal stability and mechanical strength.[5] The performance of a PEM is dictated by its proton conductivity, which is directly related to the concentration and mobility of sulfonic acid groups.[4]
This compound can be envisioned as a monomer or a component in the synthesis of sulfonated hydrocarbon-based polymers. By incorporating this pre-sulfonated, rigid monomer into a polymer backbone (e.g., a polyether ether ketone or polysulfone), it is possible to precisely control the ion exchange capacity (IEC) and the distribution of hydrophilic domains within the membrane.[5][17] The rigidity of the dibenzofuran unit can enhance the dimensional stability of the membrane, reducing excessive swelling at high temperatures and humidity, which is a common failure point for softer polymer membranes.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
Principle: This protocol describes the direct electrophilic sulfonation of dibenzofuran. Aromatic compounds react with a sulfonating agent, typically concentrated sulfuric acid or chlorosulfonic acid, to install a sulfonic acid group onto the aromatic ring. This method is a standard approach for preparing sulfonated aromatic polymers and small molecules.[4][17]
Materials:
-
Dibenzo[b,d]furan (C₁₂H₈O)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of Dibenzo[b,d]furan in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.
-
Addition of Sulfonating Agent: Slowly add 1.1 equivalents of chlorosulfonic acid dropwise to the stirred solution via the dropping funnel over 30 minutes. Caution: Chlorosulfonic acid reacts violently with water. The reaction is exothermic; maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into 200 mL of ice water with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
Workup: If a precipitate forms, collect it by vacuum filtration. If the product remains in the organic layer, transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 100 mL).
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final this compound.
Validation:
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The introduction of the sulfonic acid group will cause a characteristic downfield shift of the aromatic protons adjacent to the substitution site.
-
FT-IR Spectroscopy: Look for characteristic S=O stretching vibrations around 1350–1200 cm⁻¹ and S-O stretching vibrations near 1050 cm⁻¹.[18]
-
Mass Spectrometry: Confirm the molecular weight of 248.25 g/mol .
Protocol 2: Doping of Polyaniline (PANI) Film
Principle: This protocol uses a solution-based film doping method to enhance the conductivity of a PANI film. An insulating emeraldine base film is dipped into a solution containing the sulfonic acid dopant, allowing the acid to diffuse into the polymer matrix and protonate the backbone.[6]
Materials:
-
PANI emeraldine base (EB) film on a substrate (e.g., glass slide)
-
This compound
-
Suitable organic solvent (e.g., m-cresol or N-Methyl-2-pyrrolidone, NMP)
-
Beaker, tweezers, hot plate
Procedure:
-
Dopant Solution Preparation: Prepare a 5% (w/v) solution of this compound in m-cresol.
-
Film Doping: Using tweezers, immerse the PANI-EB film completely in the dopant solution in a beaker for 60 seconds.[6]
-
Drying: Remove the film from the solution and allow it to air dry in a fume hood until the solvent has evaporated. A color change from blue (insulating base) to green (conductive salt) should be observed.
-
Thermal Treatment: Place the dried film on a hot plate and heat at 120-150°C for 30 minutes. This step helps to improve molecular ordering and drive off any residual solvent, further enhancing conductivity.[6]
-
Cooling: Allow the film to cool to room temperature before characterization.
Validation:
-
Four-Point Probe Measurement: Measure the sheet resistance of the film before and after doping. A successful doping process will result in a decrease in resistivity (increase in conductivity) of several orders of magnitude.[6]
-
UV-Vis-NIR Spectroscopy: Record the absorbance spectrum. The doped film should exhibit characteristic peaks corresponding to polaron and bipolaron bands, indicating the presence of charge carriers.[6]
References
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [Link][19]
-
Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers as hole blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. [Link][11]
-
A thermally stable anthracene derivative for application in organic thin film transistors. Organic Electronics. [Link][3]
-
Custom Furan Derivatives Manufacturers, Suppliers. Suzhou Fenghua New Material Technology Co., Ltd.. [Link][20]
-
2-Furansulfonic acid | C4H4O4S | CID 3019096. PubChem, NIH. [Link][21]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. [Link][22]
-
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center (DTIC). [Link][23]
-
Sulfonated polymers: Simple chemistry for high-tech materials & applications. ResearchGate. [Link][4]
-
Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link][24]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link][25]
-
Secondary Dopants of Electrically Conducting Polyanilines. PMC, NIH. [Link][6]
-
Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. Inter-Plastics. [Link][15]
-
Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. ResearchGate. [Link][12]
-
Study on Control of Polymeric Architecture of Sulfonated Hydrocarbon-Based Polymers for High-Performance Polymer Electrolyte Membranes in Fuel Cell Applications. MDPI. [Link][5]
-
Sulfonated polymers: simple chemistry for high tech materials & applications. Academia.edu. [Link][17]
-
Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. [Link][26]
-
Applications of furan and its derivative. Slideshare. [Link][27]
-
China Dibenzo[b,d]furan-2-ylboronic Acid CAS NO: 402936-15-6 Manufacturers. Alfa Chemical. [Link][14]
-
Influence of surfactant on conductivity, capacitance and doping of electrodeposited polyaniline films. Frontiers. [Link][16]
-
Doping of polyaniline films with organic sulfonic acids in aqueous media and the effect of water on these doped films. ResearchGate. [Link][7]
-
Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. [Link][28]
-
Poly (2-acrylamido-2-methylpropane sulfonic acid) as Surfactant and Dopant for Preparation of Polyaniline Hollow Microspheres. ResearchGate. [Link][29]
-
Developments of furan and benzodifuran semiconductors for organic photovoltaics. Journal of Materials Chemistry A. [Link][30]
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- 30. Developments of furan and benzodifuran semiconductors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzo[b,d]furan-2-sulfonic acid
Welcome to the technical support center for the synthesis of Dibenzo[b,d]furan-2-sulfonic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.
Introduction: The Chemistry of Dibenzofuran Sulfonation
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The dibenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, and the addition of a sulfonic acid group at the 2-position provides a versatile handle for further functionalization.[1]
The reaction proceeds via the attack of the electron-rich dibenzofuran ring on a potent electrophile, typically sulfur trioxide (SO₃) or its equivalent.[1] The regioselectivity is governed by the electronic properties of the dibenzofuran system, where the oxygen heteroatom directs substitution primarily to the 2- and 8-positions due to the superior stability of the resulting carbocation intermediate (sigma complex).[1]
Caption: Mechanism of Electrophilic Aromatic Sulfonation on Dibenzofuran.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix it?
Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following possibilities will help you identify and solve the problem.
-
Moisture Contamination: Sulfonating agents like chlorosulfonic acid and oleum react violently and exothermically with water.[2][3] This not only consumes your reagent but can also lead to unwanted side reactions and potential safety hazards.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and fresh, unopened containers of sulfonating agents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using a drying tube.[4]
-
-
Inaccurate Temperature Control: The sulfonation of dibenzofuran is highly sensitive to temperature. One established protocol specifies maintaining the temperature at approximately 25°C, noting that significant variations markedly affect the yield.[5]
-
Too Low: May lead to an incomplete or stalled reaction.[6]
-
Too High: Can promote the formation of side products, such as the thermodynamically favored dibenzofuran-2,8-disulfonic acid, sulfones, and other colored degradation byproducts.[2][5][7]
-
Solution: Use a water or ice bath to rigorously maintain the target temperature, especially during the exothermic addition of the sulfonating agent.[4] Monitor the internal reaction temperature with a thermometer.
-
-
Suboptimal Reagent Ratio or Concentration: The stoichiometry is critical. An insufficient amount of sulfonating agent will result in incomplete conversion of the starting material. Conversely, a large excess can drive the reaction towards di-sulfonation.[6][8]
-
Inefficient Mixing: Poor agitation can lead to localized "hot spots" and uneven concentrations of reagents, resulting in side reactions and incomplete conversion.
-
Solution: Use efficient mechanical or magnetic stirring throughout the entire reaction, particularly during the slow, dropwise addition of the sulfonating agent.[4]
-
-
Product Loss During Work-up: The isolation of sulfonic acids can be challenging due to their high water solubility.
-
Solution: After quenching the reaction on ice, precipitation of the product (often as a sodium salt) can be enhanced by "salting out"—adding a saturated solution of sodium chloride to decrease the product's solubility in the aqueous phase.[4] Ensure the pH is appropriate for precipitation during neutralization.
-
Caption: Troubleshooting Logic for Low Reaction Yield.
Question: My final product is discolored (dark brown or black). What causes this and how can I obtain a pure, white product?
Answer: Discoloration is typically due to charring and the formation of polymeric or oxidized byproducts. This is often a result of overly aggressive reaction conditions.
-
Cause: The most common cause is excessive reaction temperature. Sulfonating agents are strong oxidizing agents, and at higher temperatures, they can degrade the aromatic substrate.[2][7] Using a highly concentrated sulfonating agent (like high-percentage oleum) can also contribute to this.
-
Prevention:
-
Strict Temperature Control: As mentioned above, maintain the recommended temperature (e.g., ~25°C for the chlorosulfonic acid method) rigorously.[5]
-
Choice of Reagent: Chlorosulfonic acid may result in cleaner reactions with less charring compared to oleum.[2]
-
Inert Atmosphere: Running the reaction under nitrogen can help prevent oxidative side reactions.[7]
-
-
Purification:
-
Charcoal Treatment: During the purification by recrystallization, adding a small amount of activated charcoal to the hot aqueous solution of the sodium sulfonate salt can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.[9]
-
Recrystallization: Multiple recrystallizations of the sodium salt from water may be necessary to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: Which sulfonating agent should I use: Chlorosulfonic Acid, Concentrated Sulfuric Acid, or Oleum?
A1: The choice depends on your desired product, available equipment, and safety considerations.
| Sulfonating Agent | Advantages | Disadvantages | Best For... |
| Chlorosulfonic Acid | High reactivity, often allowing for milder conditions.[2] Can directly form the sulfonyl chloride, a useful intermediate.[1] May produce cleaner reactions with less charring.[2] | Reacts violently with water.[3] Evolves corrosive HCl gas, which must be scrubbed.[10] More expensive.[10] | Direct synthesis of Dibenzo[b,d]furan-2-sulfonyl chloride or when milder conditions are preferred for the sulfonic acid synthesis. |
| Conc. Sulfuric Acid | Readily available and inexpensive. Less aggressive than oleum. | Reaction is reversible and may not go to completion as water is produced.[11] Often requires higher temperatures, which can increase side products.[5] | Cases where the substrate is highly activated or when a less vigorous reagent is desired. |
| Oleum (Fuming H₂SO₄) | Highly effective due to the presence of free SO₃, the active electrophile.[1] Drives the reaction equilibrium forward. | Extremely corrosive and hazardous.[4] Prone to causing side reactions like sulfone formation and charring if not carefully controlled.[2] | Achieving high conversion for less reactive substrates. It is a powerful, common industrial reagent. |
Q2: How do I properly quench the reaction?
A2: Quenching a strong acid reaction is a critical and potentially hazardous step. The standard and safest procedure is to pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring .[2][4] Never add water or ice directly to the reaction flask, as this can cause a violent, uncontrolled exothermic reaction and splashing of corrosive acid.
Q3: How can I monitor the progress of my reaction?
A3: Monitoring the reaction is key to preventing overuse of heating and minimizing side products.[4]
-
Thin Layer Chromatography (TLC): This is often the most convenient method. You can spot the reaction mixture against a standard of the starting material (dibenzofuran). The product, being a sulfonic acid, is highly polar and will typically have a much lower Rf value (often staying at the baseline) than the nonpolar starting material.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the disappearance of the starting material and the appearance of the product peak.[6][12]
Q4: Is the sulfonation of dibenzofuran reversible?
A4: Yes. Aromatic sulfonation is a reversible reaction.[11] The reverse reaction, desulfonation, is favored by heating the sulfonic acid in dilute aqueous acid.[11] This is generally not an issue during the synthesis and work-up as long as you avoid prolonged heating in dilute acidic conditions.
Detailed Experimental Protocols
Safety First: These protocols involve extremely corrosive and reactive chemicals. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield. [2][13][14]
Protocol 1: Synthesis using Chlorosulfonic Acid
This protocol is adapted from Gilman, H., Smith, E. W., & Oatfield, E. J. (1934) and is known to produce good yields.[5]
Materials & Equipment:
-
Dibenzofuran (0.2 mole)
-
Chlorosulfonic acid (0.21 mole, ~1.05 eq.)
-
Carbon tetrachloride (CCl₄), dry (100 mL)
-
Crushed ice
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ether
-
Three-necked round-bottom flask with mechanical stirrer, dropping funnel, and drying tube.
-
Water bath
Caption: Experimental Workflow for Sulfonation using Chlorosulfonic Acid.
Procedure:
-
In a flask equipped with a mechanical stirrer, add a solution of dibenzofuran (0.2 mole) in 100 mL of dry carbon tetrachloride.
-
Place the flask in a water bath to maintain the internal temperature at approximately 25°C.
-
Add chlorosulfonic acid (0.21 mole) dropwise from the addition funnel over a period of 15 minutes. Ensure vigorous stirring and maintain the 25°C temperature.
-
After the addition is complete, continue to stir the mixture for an additional 45 minutes.
-
Carefully pour the reaction solution onto a large beaker of crushed ice and then dilute with water to a total volume of one liter.
-
Transfer the mixture to a separatory funnel. Separate and discard the lower carbon tetrachloride layer.
-
Extract the aqueous layer once with ether to remove any unreacted dibenzofuran.
-
Neutralize the aqueous solution with a slight excess of 10% sodium carbonate solution. A white precipitate of sodium dibenzo[b,d]furan-2-sulfonate will form.
-
Collect the white precipitate by vacuum filtration.
-
Dry the solid in an oven at 110°C. An expected yield of the sodium salt is ~89%.[5]
-
The free sulfonic acid can be generated by careful acidification of an aqueous solution of the sodium salt, though it is often used as the more stable salt.
References
- Gilman, H., Smith, E. W., & Oatfield, E. J. (1934). Dibenzofuran. I. Sulfonation. Journal of the American Chemical Society, 56(6), 1412–1414.
- Google Patents. (n.d.).
-
Veolia North America. (n.d.). Chlorosulfonic Acid. [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]
-
Arian Chemistry. (n.d.). Sulfonation process. [Link]
-
ResearchGate. (n.d.). The yields of non-halogenated dibenzofuran, as function of temperature. [Link]
- Google Patents. (n.d.). Tuning sulfonation and controlling oleo-furan surfactant compositions.
-
ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
-
Hammer, E., Kask, T., & Rämö, J. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(9), 3387–3392. [Link]
-
Sci-Hub. (n.d.). CHLOROSULFONATION OF SOME DIPHENYL DERIVATIVES. [Link]
- Google Patents. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
-
ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
-
ChemRxiv. (2023). Aromatic ionomers based on 2,8-dioxydibenzofuran as a post-polymerisation, sulfonatable unit: synthesis, fabrication of thin-film membranes and performance evaluation in a direct-methanol fuel cell. [Link]
-
ResearchGate. (2003). Synthesis and Characterization of Dibenzofuran Derivatives. [Link]
-
NIH. (n.d.). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. [Link]
-
GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]
-
Chemistry LibreTexts. (2020). 17.3: The Sulfonic Acid Group and its Derivative. [Link]
- Google Patents. (n.d.). Furan surfactant compositions and methods.
-
PubMed. (n.d.). Isolation and characterization of dibenzofuran-degrading bacteria. [Link]
-
Chemistry LibreTexts. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives. [Link]
-
ResearchGate. (n.d.). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Bas. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Aromatic sulfonation. [Link]
-
ResearchGate. (n.d.). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester. [Link]
-
EPA. (n.d.). Method 23 - Determination of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from Stationary Sources. [Link]
-
MedCrave. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. [Link]
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Common side reactions in the sulfonation of dibenzofuran
Welcome to the technical support resource for the sulfonation of dibenzofuran. This guide is designed for researchers, chemists, and drug development professionals who are working with this important reaction. Here, we move beyond simple protocols to address the common challenges and side reactions encountered in the lab. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthesis, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Introduction: The Chemistry of Dibenzofuran Sulfonation
The sulfonation of dibenzofuran is a cornerstone electrophilic aromatic substitution (EAS) reaction, pivotal for synthesizing key intermediates used in dyes, detergents, and pharmaceuticals.[1][2] The reaction typically involves treating dibenzofuran with a sulfonating agent like concentrated sulfuric acid, oleum (fuming sulfuric acid), or chlorosulfonic acid to introduce a sulfonic acid (–SO₃H) group onto the aromatic ring.[3]
Under controlled conditions, the reaction is highly regioselective, favoring substitution at the 2-position due to the electronic properties of the dibenzofuran ring system. Further sulfonation leads to the 2,8-disubstituted product.[4] However, like many EAS reactions, it is not without its complexities. Seemingly minor deviations in reaction parameters can lead to a host of side reactions, impacting yield, purity, and downstream applications. This guide provides a structured, question-and-answer approach to navigate these challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Low Yield of the Desired Monosulfonated Product
Question: My primary goal is to synthesize dibenzofuran-2-sulfonic acid, but my yields are consistently low. What are the common causes and how can I improve the outcome?
Answer: Low yield in monosulfonation is a frequent issue that can typically be traced to three main factors: incomplete reaction, competing side reactions (like polysulfonation), or product loss during workup.
Causality & Expert Insights: The sulfonation reaction is a reversible equilibrium.[1][3] The forward reaction is favored in concentrated acid, while the reverse reaction, desulfonation, can occur in the presence of dilute, hot aqueous acid.[3] If the reaction conditions are not carefully controlled, you may be inadvertently pushing the equilibrium back toward the starting material.
-
Reagent Activity: The choice and concentration of the sulfonating agent are critical. Concentrated sulfuric acid requires heat to generate the active electrophile, sulfur trioxide (SO₃), in situ.[5] Using a more potent agent like chlorosulfonic acid or oleum can drive the reaction more efficiently at lower temperatures but increases the risk of side reactions.[2] For instance, a study by Gilman et al. highlighted that using chlorosulfonic acid in carbon tetrachloride at approximately 25°C gives excellent yields of the 2-sulfonic acid, but significant temperature variations markedly reduce the yield.[4]
-
Reaction Temperature: Temperature control is paramount. Excessive heat can promote desulfonation or lead to the formation of unwanted byproducts, including polysulfonated species and sulfones.[2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Water Content: Water is a byproduct of sulfonation with sulfuric acid (C₁₂H₈O + H₂SO₄ → C₁₂H₈O₃S + H₂O). Its accumulation can dilute the acid and shift the equilibrium, halting the reaction.[6] This is why dehydrating agents or methods like azeotropic removal of water are sometimes employed in industrial settings.[6]
Troubleshooting Protocol:
-
Re-evaluate Your Sulfonating Agent:
-
If using concentrated H₂SO₄, ensure it is fresh and has not absorbed atmospheric moisture. Consider switching to a mild excess of chlorosulfonic acid in an inert solvent like carbon tetrachloride for a more controlled reaction at a lower temperature.[4]
-
-
Optimize Reaction Temperature:
-
Begin with the literature-recommended temperature (e.g., 25°C for the chlorosulfonic acid method).[4]
-
Use an ice bath for initial reagent addition to manage the exothermic nature of the reaction, then allow it to slowly warm to the target temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or a small aliquot workup followed by HPLC to determine the optimal reaction time and avoid prolonged heating.
-
-
Control Moisture:
-
Ensure all glassware is oven-dried.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Issue 2: Formation of a Significant Secondary Product
Question: I'm observing a second major product in my reaction mixture, which is even less polar than my desired monosulfonated product on my TLC plate. What is it and how can I prevent its formation?
Answer: The most common secondary product in the sulfonation of dibenzofuran is the dibenzofuran-2,8-disulfonic acid .[4] The initial sulfonation at the 2-position activates the ring system for a second substitution, which preferentially occurs at the electronically equivalent 8-position.
Causality & Expert Insights: The sulfonic acid group is deactivating and meta-directing on a simple benzene ring. However, in the fused ring system of dibenzofuran, the powerful activating effect of the oxygen atom and the overall electronic structure still direct the second sulfonation to the other available, electronically favorable position (C8).
-
Reaction Stoichiometry & Time: Using a large excess of the sulfonating agent or allowing the reaction to proceed for an extended period will inevitably favor the formation of the disulfonated product.
-
Reaction Temperature & Agent Strength: Higher temperatures and more aggressive sulfonating agents (like high-concentration oleum) provide the necessary activation energy to overcome the deactivating effect of the first sulfonic acid group, thus promoting disulfonation.[2]
Workflow for Minimizing Disulfonation:
Troubleshooting Protocol:
-
Adjust Stoichiometry: Carefully control the molar ratio of the sulfonating agent to dibenzofuran. Start with a 1.05 to 1.1 molar equivalent of the sulfonating agent.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This increases the selectivity for the more reactive monosulfonation.
-
Monitor and Quench: Do not run the reaction for a fixed time blindly. Actively monitor its progress. Once the starting material is consumed and before significant disulfonated product appears, quench the reaction by pouring it carefully onto ice.
-
Purification Strategy: If disulfonation cannot be completely avoided, the products can be separated. Their different polarities and solubilities can be exploited through fractional crystallization of their salts (e.g., sodium or barium salts) or by using chromatographic techniques like ion-exchange chromatography.[7][8]
Issue 3: Formation of Insoluble Byproducts and Dark Tars
Question: My reaction has produced a dark, tarry, or insoluble material that is difficult to characterize and purify. What causes this and is my product salvageable?
Answer: The formation of dark, polymeric, or insoluble materials is typically due to two side reactions: sulfone formation and oxidation/degradation of the aromatic substrate.
Causality & Expert Insights:
-
Sulfone Formation: This is a classic side reaction in sulfonation, especially at high temperatures and high SO₃ concentrations.[2] An already sulfonated molecule can act as an electrophile and react with another molecule of dibenzofuran. The resulting diaryl sulfone is a very stable, high-molecular-weight, and often insoluble byproduct.
-
Oxidation: Concentrated sulfuric acid and oleum are strong oxidizing agents. Polycyclic aromatic hydrocarbons like dibenzofuran are susceptible to oxidation, especially at elevated temperatures, leading to complex, dark-colored polymeric tars.[9]
Reaction Mechanism: Sulfone Formation
// Reactants DBF_SO3H [label="Dibenzofuran-SO₃H\n(Protonated)"]; DBF [label="Dibenzofuran"];
// Intermediate Sigma_Complex [label="Sigma Complex\n(Intermediate)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Sulfone [label="Dibenzofuranyl Dibenzofuran Sulfone", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Steps step1 [label="- H₂O", shape=none, fontcolor="#5F6368"]; step2 [label="+ H⁺", shape=none, fontcolor="#5F6368"]; step3 [label="- H⁺", shape=none, fontcolor="#5F6368"];
// Pathway DBF_SO3H -> step1 [arrowhead=none]; step1 -> Sigma_Complex [label="Electrophilic Attack by another\nDibenzofuran molecule"]; DBF -> Sigma_Complex [style=dashed]; Sigma_Complex -> step3 [arrowhead=none]; step3 -> Sulfone [label="Restores Aromaticity"]; } dot Caption: Generalized mechanism for diaryl sulfone formation.
Troubleshooting Protocol:
-
Reduce Reaction Temperature: This is the most effective way to minimize both sulfone formation and oxidative degradation.
-
Use a Milder Sulfonating Agent: Switch from oleum or hot concentrated H₂SO₄ to chlorosulfonic acid in an inert solvent. The reaction can proceed at a lower temperature, reducing the likelihood of these side reactions.[2][4]
-
Decrease Reaction Time: Over-exposure to harsh acidic conditions increases byproduct formation. Monitor the reaction closely and work it up as soon as the desired conversion is achieved.
-
Product Salvage: If tars have formed, salvaging the desired sulfonic acid can be challenging.
-
Step 1: Dilution & Filtration: Quench the reaction mixture in a large volume of cold water. The desired sulfonic acid should dissolve. Insoluble sulfones and polymers may precipitate and can be removed by filtration.
-
Step 2: Salting Out: The sulfonic acid can be precipitated from the aqueous solution by adding a common salt like sodium chloride (salting out), which reduces its solubility.
-
Step 3: Conversion to a Salt: Neutralize the filtrate with a base (e.g., NaOH, Ba(OH)₂) to form the corresponding sulfonate salt, which can then be purified by recrystallization.
-
Issue 4: Difficulty with Product Isolation and Purification
Question: My product, dibenzofuran sulfonic acid, is highly water-soluble. How can I effectively purify it and remove inorganic salts and residual acid?
Answer: The high polarity and water solubility of aryl sulfonic acids make standard organic chemistry purification techniques like silica gel chromatography or simple extraction ineffective.[7] Purification requires specialized methods that account for the compound's ionic nature.
Causality & Expert Insights: The sulfonic acid group is highly acidic and readily exists in its ionized sulfonate form, rendering the molecule extremely polar and water-soluble. This property is beneficial for many applications but creates significant purification hurdles. The crude product is often contaminated with excess sulfuric acid and inorganic salts from neutralization.
Table 1: Comparison of Purification Techniques for Aryl Sulfonic Acids
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization of Salts | Differential solubility of the sulfonate salt vs. impurities. | Scalable, effective for removing many impurities. | Requires finding a suitable solvent system; can have yield losses. | Bulk purification. |
| Ion-Exchange Chromatography | Separation based on ionic charge.[7] | Excellent for removing inorganic salts and non-ionic impurities. | Can be slow; requires specific resins; may need volatile buffers. | High-purity small-scale preps. |
| Reversed-Phase SPE/HPLC | Separation based on polarity (hydrophobic interaction).[7] | Good for desalting and separating products with different alkyl chains. | Limited capacity for SPE; HPLC is expensive and not for bulk scale. | Analytical separation and desalting. |
| Acidic Precipitation | The free sulfonic acid may be less soluble in highly acidic media. | Simple, can remove some salt impurities. | May not be effective for all sulfonic acids; product may still be wet with acid. | Crude initial purification. |
Step-by-Step Purification Protocol (Recrystallization Method):
-
Quench and Neutralize: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the cold solution with a base like calcium carbonate (CaCO₃) or barium carbonate (BaCO₃). Excess sulfuric acid will precipitate as insoluble calcium or barium sulfate, while the desired sulfonate remains in solution.[8]
-
Filter: Filter off the precipitated sulfate salts. The filtrate now contains your target sulfonate salt (e.g., calcium dibenzofuran-sulfonate).
-
Convert to a More Soluble Salt (Optional but Recommended): Treat the filtrate with a solution of sodium carbonate (Na₂CO₃). Insoluble calcium carbonate will precipitate, leaving the highly water-soluble sodium dibenzofuran-sulfonate in solution. Filter again.
-
Isolate the Crude Salt: Evaporate the water from the filtrate to obtain the crude sodium sulfonate salt.
-
Recrystallize: Recrystallize the crude sodium salt from a suitable solvent system. Often, a mixture of ethanol and water is effective. The purified sodium sulfonate salt will crystallize upon cooling, leaving more soluble impurities in the mother liquor.
-
Convert Back to Acid (If Needed): If the free sulfonic acid is required, the purified salt can be passed through a strongly acidic cation exchange resin.[8]
References
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link][1]
-
Gilman, H., Smith, E. W., & Oatfield, E. J. (1934). Dibenzofuran. I. Sulfonation. Journal of the American Chemical Society, 56(6), 1351–1354. Sourced from a PDF copy, original URL not directly available.[4]
-
ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. Retrieved from [Link][2]
-
Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. Retrieved from [Link][5]
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link][6]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link][7]
-
Google Patents. (n.d.). US3496224A - Purification of sulfonic acids. Retrieved from [8]
-
Frontiers in Microbiology. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Retrieved from [Link][9][10]
Sources
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzo[b,d]furan-2-sulfonic Acid|CAS 83863-63-2 [benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemithon.com [chemithon.com]
- 7. reddit.com [reddit.com]
- 8. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 9. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
Technical Support Center: Purification of Dibenzo[b,d]furan-2-sulfonic acid
Welcome to the technical support center for the purification of Dibenzo[b,d]furan-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this versatile synthetic intermediate.[1] The unique properties of this compound, particularly the presence of the highly polar sulfonic acid group on a rigid aromatic scaffold, present specific challenges in achieving high purity. This guide will equip you with the knowledge to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial queries and problems encountered during the purification of this compound.
Q1: My crude this compound is a dark, viscous oil. How can I solidify it for further purification?
A1: Oiling out is a common issue with sulfonic acids due to residual solvents or impurities that depress the melting point. First, try removing all volatile residues under high vacuum. If it remains an oil, trituration with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether, can sometimes induce precipitation. Gentle scratching of the flask's inner surface with a glass rod during this process can also promote nucleation.
Q2: What are the most likely impurities in my crude this compound sample?
A2: The impurity profile largely depends on the synthetic route. If synthesized by direct sulfonation of dibenzofuran, potential impurities include:
-
Unreacted Dibenzofuran: A non-polar impurity.
-
Dibenzofuran-2,8-disulfonic acid: A common over-sulfonation byproduct that is significantly more polar than the desired monosulfonated product.[2]
-
Residual Sulfuric Acid: A highly polar, inorganic impurity.
-
Isomeric Monosulfonic Acids: While the 2-position is electronically favored for electrophilic substitution, trace amounts of other isomers may form.
Q3: Why is my this compound showing poor solubility in common organic solvents for recrystallization?
A3: The sulfonic acid group imparts high polarity and a strong tendency to form hydrogen bonds, making it sparingly soluble in many non-polar or moderately polar organic solvents. Effective solvents are typically highly polar and capable of hydrogen bonding, such as water, lower alcohols (methanol, ethanol), or mixtures of these with other organic solvents.[3]
Q4: Can I use standard silica gel column chromatography to purify this compound?
A4: Standard silica gel chromatography is generally not recommended for highly polar and acidic compounds like sulfonic acids. The strong interaction between the acidic sulfonic acid group and the acidic silanol groups on the silica surface can lead to irreversible adsorption, poor separation, and significant tailing of the product peak.
Q5: How can I effectively remove inorganic salts from my this compound sample?
A5: If your product is in a salt form (e.g., sodium salt), removing other inorganic salts can be challenging. One effective method is to dissolve the crude product in a minimum amount of water and then precipitate the organic sulfonic acid by adding a concentrated acid (like HCl), provided the free acid is insoluble. Alternatively, dialysis or size exclusion chromatography can be employed for salt removal if the product is in an aqueous solution.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during the purification of this compound.
Troubleshooting Recrystallization
Troubleshooting Column Chromatography
Part 3: Experimental Protocols
These protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Recrystallization from an Aqueous Organic Solvent
This method is suitable for removing non-polar impurities like unreacted dibenzofuran.
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a 1:1 mixture of ethanol and water.
-
Gently heat the mixture with stirring until the solid completely dissolves. If it does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water (1:1) to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Reversed-Phase Flash Chromatography
This technique is effective for separating impurities with different polarities, such as over-sulfonated byproducts.
Materials:
-
Crude this compound
-
Reversed-phase silica gel (C18)
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase additive)
-
Flash chromatography system
-
Test tubes or fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile).
-
Column Packing and Equilibration: Pack a flash chromatography column with C18 silica gel. Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin elution with a gradient of increasing organic solvent (acetonitrile or methanol) in water. A typical gradient might be from 5% to 100% acetonitrile over 20-30 column volumes. The addition of 0.1% TFA or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the sulfonic acid group.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) or a UV detector.
-
Analysis of Fractions: Analyze the collected fractions to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used, an additional desalting step may be necessary.
TLC Analysis of Fractions:
-
Stationary Phase: C18-functionalized silica gel plates.
-
Mobile Phase: A mixture of water and acetonitrile (or methanol) that gives a retention factor (Rf) of approximately 0.3-0.5 for the product. The addition of a small amount of acid may be beneficial.
-
Visualization: UV light (254 nm).
Part 4: Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Target Impurities | Rationale |
| Water/Ethanol (or Methanol) | Non-polar impurities (e.g., dibenzofuran) | The product is soluble in the hot polar mixture, while non-polar impurities are less soluble and may be filtered out hot or remain in the mother liquor upon cooling.[3] |
| Acetic Acid/Water | Polar impurities | The product may have moderate solubility in hot acetic acid, and the addition of water as an anti-solvent can induce crystallization. |
| Dioxane/Water | General purpose | A versatile solvent system for polar compounds. |
Table 2: Starting Conditions for Reversed-Phase HPLC Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
References
-
Gilman, H., & Van Ess, P. R. (1939). Dibenzofuran. I. Sulfonation. Journal of the American Chemical Society, 61(5), 1365–1371. Retrieved from [Link]
-
PubChem. (n.d.). Dibenzofuran-2-sulfonic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol. Retrieved from [Link]
-
ResearchGate. (2018). Substances yield after recrystallization from different solvents. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalysis with Dibenzo[b,d]furan-2-sulfonic Acid and Analogous Aromatic Sulfonic Acids
Introduction: A Guide to Aromatic Sulfonic Acid Catalysis
Welcome to the technical support center for Dibenzo[b,d]furan-2-sulfonic acid. As a specialized aromatic sulfonic acid, its catalytic behavior is rooted in its strong Brønsted acidity. While direct catalytic applications of this compound are not extensively documented in readily available literature, its structural features suggest it functions analogously to well-characterized aromatic sulfonic acids such as p-toluenesulfonic acid (p-TSA) and benzenesulfonic acid.[1]
This guide leverages the extensive knowledge base of these analogous catalysts to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions and troubleshooting common experimental challenges. The principles and protocols detailed herein are grounded in the established catalytic behavior of aromatic sulfonic acids and are intended to serve as a robust starting point for your work with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound and its analogs as catalysts in organic synthesis.
Q1: What is the primary catalytic function of this compound?
A1: this compound, like other aromatic sulfonic acids, is a strong Brønsted acid catalyst.[2] Its primary role is to donate a proton (H⁺) to a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[3] This catalytic action is fundamental to a wide range of organic transformations.
Q2: In which types of reactions can I expect this catalyst to be effective?
A2: Based on the known applications of analogous aromatic sulfonic acids, this compound is expected to be an effective catalyst for reactions such as:
-
Esterification and Transesterification: Catalyzing the reaction between carboxylic acids and alcohols (Fischer-Speier esterification) or the exchange of an alkoxy group in an ester.[3][4]
-
Acetal and Ketal Formation: Protecting aldehydes and ketones by reacting them with alcohols.[5][6]
-
Protection and Deprotection of Alcohols: For instance, in the formation and cleavage of tetrahydropyranyl (THP) ethers.[7]
-
Condensation Reactions: Such as the Biginelli reaction for the synthesis of dihydropyrimidinones.[8]
Q3: What are the advantages of using an aromatic sulfonic acid catalyst like this compound over mineral acids such as sulfuric acid?
A3: Aromatic sulfonic acids offer several advantages:
-
Ease of Handling: They are often solids, which makes them easier and safer to weigh and handle compared to corrosive liquid acids.[3]
-
Solubility in Organic Solvents: They exhibit good solubility in a variety of organic solvents, which is beneficial for homogeneous catalysis.[9][10]
-
Reduced Side Reactions: They are generally less oxidizing than sulfuric acid, which can help minimize the formation of unwanted byproducts.[2]
Q4: How should I handle and store this compound?
A4: this compound should be handled with care in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to avoid the formation of dust. Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. Many aromatic sulfonic acids are hygroscopic, so proper storage is crucial to maintain their catalytic activity.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions catalyzed by aromatic sulfonic acids.
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired product. What are the potential causes and how can I improve the yield?
A: Low yield is a common problem that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Insufficient Catalyst Activity:
-
Cause: The catalyst may be of poor quality, hydrated, or used in insufficient quantity.
-
Solution:
-
Ensure the catalyst is anhydrous, as water can deactivate the acid sites. Consider drying the catalyst under vacuum before use.
-
Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[11] Be aware that excessive catalyst loading can sometimes lead to side reactions.[8]
-
Verify the purity of your starting materials, as basic impurities can neutralize the acid catalyst.
-
-
-
Unfavorable Reaction Equilibrium:
-
Cause: Many acid-catalyzed reactions, such as esterification and acetal formation, are reversible.[5] The presence of water as a byproduct can shift the equilibrium back towards the reactants.
-
Solution:
-
Remove water from the reaction mixture as it forms. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by using a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane).
-
Use one of the reactants in excess to drive the equilibrium towards the product side, according to Le Chatelier's principle.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature or time may not be optimal for the specific transformation.
-
Solution:
-
Increase the reaction temperature. Many acid-catalyzed reactions require heating to proceed at a reasonable rate.
-
Extend the reaction time and monitor the progress using techniques like TLC, GC, or NMR spectroscopy.
-
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction. How can I improve the selectivity?
A: The formation of side products is often due to the strong acidity of the catalyst promoting undesired reaction pathways.
-
Dehydration or Elimination:
-
Cause: In reactions involving alcohols, particularly secondary or tertiary alcohols, the strong acid catalyst can promote elimination to form alkenes.[12]
-
Solution:
-
Lower the reaction temperature to favor the desired reaction pathway over elimination.
-
Reduce the catalyst loading to the minimum required for a reasonable reaction rate.
-
Consider using a milder acid catalyst if possible.
-
-
-
Substrate Decomposition:
-
Cause: Acid-sensitive functional groups in the starting materials or product can decompose under the reaction conditions.
-
Solution:
-
Perform the reaction at a lower temperature.
-
Reduce the reaction time by stopping the reaction as soon as the starting material is consumed (monitor by TLC or GC).
-
If applicable, protect sensitive functional groups before carrying out the acid-catalyzed step.
-
-
Issue 3: Catalyst Deactivation and Recovery
Q: Can I recover and reuse this compound? I suspect my catalyst is deactivating over time.
A: As a homogeneous catalyst, this compound is soluble in the reaction mixture, which makes its recovery challenging.[13] Deactivation can also occur, although it's more commonly discussed for heterogeneous catalysts.
-
Catalyst Recovery:
-
Challenge: Being soluble, simple filtration is not an option.
-
Potential Solution:
-
After the reaction, the catalyst can sometimes be recovered by a careful workup procedure, such as extraction into an aqueous phase, followed by evaporation of the water. However, this is often not practical or efficient.
-
For improved reusability, consider immobilizing the sulfonic acid on a solid support (e.g., silica, polymer), thereby converting it into a heterogeneous catalyst that can be easily filtered off.[13][14]
-
-
-
Catalyst Deactivation:
-
Cause:
-
Poisoning: Basic impurities in the reactants or solvent can neutralize the acid.
-
Water: In some non-aqueous reactions, the accumulation of water can inhibit catalytic activity.
-
-
Solution:
-
Ensure high purity of all reagents and solvents.
-
As mentioned previously, remove water as it forms to maintain catalyst activity and drive the reaction forward.
-
-
Part 3: Experimental Protocols & Data
Optimized Reaction Conditions for Aromatic Sulfonic Acid Catalysis
The following table summarizes generally optimized conditions for Fischer esterification, a common application for catalysts like p-TSA. These can be used as a starting point for reactions catalyzed by this compound.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Catalyst Loading | 1-5 mol% | A lower loading minimizes side reactions, while a higher loading can increase the reaction rate. The optimal loading is a balance between these factors. |
| Temperature | Reflux | Most esterifications require elevated temperatures to proceed at a practical rate and to facilitate the azeotropic removal of water. |
| Solvent | Toluene, Cyclohexane, or Benzene | These solvents form azeotropes with water, allowing for its removal via a Dean-Stark apparatus, which drives the reaction equilibrium forward.[15] |
| Reactant Ratio | Use of one reactant in excess | Using the less expensive reactant in excess (e.g., the alcohol) can significantly improve the conversion of the limiting reactant. |
| Water Removal | Dean-Stark or Molecular Sieves | Essential for driving the equilibrium towards the product side. The Dean-Stark apparatus is generally more efficient for larger scale reactions. |
Representative Protocol: p-TSA Catalyzed Biginelli Reaction
This protocol describes the synthesis of dihydropyrimidinones using p-TSA as a catalyst, adapted from established procedures.[8][16]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.2 mmol), urea (1.5 mmol), and p-toluenesulfonic acid monohydrate (0.25 mmol, 25 mol%).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 4 hours, depending on the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Filter the resulting solid and wash it with cold ethanol to remove any unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization if necessary.
Part 4: Mechanistic Insights and Visualizations
General Catalytic Cycle for Esterification
The catalytic cycle for Fischer esterification illustrates the role of the aromatic sulfonic acid in activating the carboxylic acid.
Caption: General catalytic cycle for aromatic sulfonic acid-catalyzed Fischer esterification.
Logical Relationships in Reaction Optimization
Optimizing a reaction involves understanding the interplay between various parameters.
Caption: Interdependencies of key parameters in reaction optimization.
References
-
Mechanism of p-Toluenesulfonic acid. (2024). toluenesulfonicacid-ptbba. [Link]
-
Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. (n.d.). Weifang JS chemical Co., Ltd. [Link]
-
Mellas, C., et al. (2016). Universal kinetic solvent effects in acid-catalyzed reactions of biomass-derived oxygenates. Energy & Environmental Science. [Link]
-
Jin, T., Zhang, S., & Li, T. (2002). p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING PROTOCOL FOR THE BIGINELLI REACTION. Synthetic Communications, 32(12), 1847-1851. [Link]
-
Mellas, C., et al. (2016). Universal Kinetic Solvent Effects in Acid-catalyzed Reactions of Biomass- derived Oxygenates. OSTI.GOV. [Link]
-
Mellmer, M. A., et al. (2014). Solvent effects in acid-catalyzed biomass conversion reactions. Angewandte Chemie International Edition, 53(44), 11872-11875. [Link]
-
Walker, T. W., et al. (2019). Fast Predictions of Liquid-Phase Acid-Catalyzed Reaction Rates Using Molecular Dynamics Simulations and Convolutional Neural Networks. Journal of the American Chemical Society, 141(39), 15736-15747. [Link]
-
p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING PROTOCOL FOR THE BIGINELLI REACTION. (2002). Synthetic Communications, 32(12). [Link]
-
Solvent effects. (n.d.). In Wikipedia. [Link]
-
Jin, T., Zhang, S., & Li, T. (2002). p‐Toluenesulfonic Acid‐Catalyzed Efficient Synthesis of Dihydropyrimidines: Improved High Yielding Protocol for the Biginelli Reaction. ChemInform, 33(44). [Link]
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Jin, T., Zhang, S., & Li, T. (2002). p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING PROTOCOL FOR THE BIGINELLI REACTION. Synthetic Communications. [Link]
-
ChemInform Abstract: p-Toluenesulfonic Acid-Catalyzed Efficient Synthesis of Dihydropyrimidines: Improved High Yielding Protocol for the Biginelli Reaction. (2002). ResearchGate. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Das, B. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]
-
Tenorio, M. J., et al. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. [Link]
-
p-toluenesulfonic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Dai, R., et al. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. Mendeley. [Link]
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Can we reuse p-Toluenesulfonic acid? (2015). ResearchGate. [Link]
-
p-Toluenesulfonic acid. (n.d.). In Wikipedia. [Link]
-
Wang, Y., et al. (2012). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC - NIH. [Link]
-
Exploring the Synthesis and Reactivity of Benzenesulfonic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Dai, R., et al. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. NIH. [Link]
-
Optimization of amount of catalyst-loading in the model reaction. (n.d.). ResearchGate. [Link]
-
Li, H., et al. (2022). Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production. Faraday Discussions (RSC Publishing). [Link]
-
Wang, H., et al. (2021). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry (RSC Publishing). [Link]
-
Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. (2021). Chemistry Stack Exchange. [Link]
-
Write the detailed mechanism for the following reaction. Give all elementary steps. (TsOH = p-Toluenesulfonic acid). (n.d.). Homework.Study.com. [Link]
-
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. (2006). ResearchGate. [Link]
-
P-Toluenesulfonic Acid Definition. (n.d.). Fiveable. [Link]
-
The Role of P-Toluenesulfonic Acid in Chemical Reactions. (2025). Oreate AI Blog. [Link]
-
Dai, R., et al. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. RSC Publishing. [Link]
-
Optimising catalytic properties of supported sulfonic acid catalysts. (2009). ResearchGate. [Link]
-
Phenol. (n.d.). In Wikipedia. [Link]
-
Solved 18. The sulfonic acid group (-SO3H) is a deactivating. (2021). Chegg.com. [Link]
-
Sulfonation of Benzene. (n.d.). Chemistry Steps. [Link]
-
18.4: Sulfonation of Benzene (an EAS Reaction). (2020). Chemistry LibreTexts. [Link]
-
Sulphonic acid group in benzene ring. (2018). Chemistry Stack Exchange. [Link]
-
Sulfonylation of aromatic compounds with sulfonic acids using silica gel-supported AlCl3 as a heterogeneous Lewis acid catalyst. (2006). ResearchGate. [Link]
-
Zhang, L., et al. (2018). Enhanced Ageing Performance of Sulfonic Acid-Grafted Pt/C Catalysts. PMC - NIH. [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2014). ResearchGate. [Link]
-
P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. (2016). Atlantis Press. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Aromatic sulfonation. (n.d.). In Wikipedia. [Link]
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- 3. nbinno.com [nbinno.com]
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- 5. Para-Toluene Sulfonic Acid Supplier China | High Quality PTSA Manufacturer & Exporter | Uses, Safety Data, Price [p-toluenesulfonicacid-ptbba.com]
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- 11. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Dibenzo[b,d]furan-2-sulfonic acid and Related Aromatic Sulfonic Acid Catalysts
Welcome to the technical support center for Dibenzo[b,d]furan-2-sulfonic acid and other related solid aromatic sulfonic acid catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during catalyzed reactions, with a focus on catalyst deactivation and regeneration. While this compound is a key focus, the principles and protocols discussed are broadly applicable to other solid sulfonic acid catalysts used in organic synthesis.
I. Troubleshooting Guide: Catalyst Deactivation
Rapid diagnosis of catalyst deactivation is critical to maintaining reaction efficiency and yield. This section provides a structured approach to identifying and addressing common deactivation issues.
Symptom: Gradual or Sudden Loss of Catalytic Activity
A decline in reaction rate or product yield is the most common indicator of catalyst deactivation. The nature of this decline can provide clues to the underlying cause.
Question: My reaction has slowed down significantly or stopped completely. What are the likely causes and how can I investigate?
Answer: A loss of activity points to a reduction in the number of available sulfonic acid active sites. The primary culprits are leaching of the sulfonic acid groups, fouling of the catalyst surface, or chemical modification of the active sites.
Initial Diagnostic Steps:
-
Hot Filtration Test: To determine if active species are leaching into the reaction medium, perform a hot filtration test.[1] If the reaction continues in the filtrate after removing the solid catalyst, it indicates that the active sulfonic acid groups are leaching from the support.
-
Visual Inspection: Carefully inspect the catalyst post-reaction. Any change in color, or the presence of a tar-like substance, suggests fouling.
-
Solvent Wash: Wash a small sample of the spent catalyst with a suitable solvent (e.g., methanol, acetone) and analyze the washings for dissolved organic residues, which can indicate fouling.
Possible Causes and Corrective Actions:
| Probable Cause | Underlying Mechanism | Proposed Solution |
| Leaching of -SO3H groups | The sulfonic acid groups have a weak interaction with the dibenzofuran support and are being washed away by the reaction medium, especially in the presence of polar solvents.[2][3] | Consider using a less polar solvent if the reaction chemistry allows. For regeneration, refer to the re-sulfonation protocol in Section II. |
| Fouling | High molecular weight byproducts or polymers are depositing on the catalyst surface, blocking the active sites.[4] | Optimize reaction conditions (e.g., lower temperature) to minimize byproduct formation. For regeneration, see the solvent washing and calcination protocols in Section II. |
| Formation of Sulfonic Esters | In alcohol-based reactions (e.g., esterifications with methanol), the sulfonic acid group can react with the alcohol to form an inactive sulfonic ester.[5][6][7] | If possible, control the stoichiometry of the alcohol to reduce the likelihood of this side reaction.[5] |
| Ion Exchange | Cations from the feedstock or solvent can exchange with the protons of the sulfonic acid groups, neutralizing their acidity. This is a reversible process.[8] | Pre-treat the feedstock to remove cationic impurities. For regeneration, an acid wash is effective (see Section II). |
Troubleshooting Workflow for Activity Loss
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
II. Catalyst Regeneration Protocols
Once the cause of deactivation has been identified, the following protocols can be used to regenerate the this compound catalyst.
Protocol 1: Acid Wash for Reversing Ion Exchange
This protocol is effective for deactivation caused by the exchange of protons with other cations.[8][9]
Materials:
-
Spent Catalyst
-
Dilute strong Brønsted acid (e.g., 0.1 M Sulfuric Acid)
-
Deionized water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Separate the spent catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a non-reactive solvent to remove any residual reactants and products.
-
Create a slurry of the catalyst in the dilute sulfuric acid solution.
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral (pH 7).
-
Dry the catalyst in an oven at 80-100 °C overnight.
Protocol 2: Solvent Washing for Fouling Removal
This is a milder approach for removing adsorbed organic residues from the catalyst surface.
Materials:
-
Spent Catalyst
-
Appropriate organic solvent (e.g., methanol, acetone, toluene)
-
Soxhlet extraction apparatus (recommended for thorough washing) or filtration apparatus
-
Drying oven
Procedure:
-
Separate the spent catalyst by filtration.
-
Wash the catalyst with the chosen solvent. For heavy fouling, a Soxhlet extraction for several hours is recommended.
-
Filter the catalyst and dry in an oven at 80-100 °C.
Protocol 3: Re-sulfonation for Leached Catalysts
This protocol restores the sulfonic acid groups that have been leached from the dibenzofuran support.[6][7]
Materials:
-
Spent and dried catalyst
-
Concentrated Sulfuric Acid (98%)
-
Round bottom flask with a condenser
-
Heating mantle
-
Deionized water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Place the spent and thoroughly dried catalyst in the round bottom flask.
-
Carefully add concentrated sulfuric acid.
-
Heat the mixture to 150 °C for 4 hours under a nitrogen atmosphere.[6][7]
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by adding deionized water.
-
Filter the regenerated catalyst and wash extensively with deionized water until the filtrate is neutral.
-
Dry the catalyst in an oven at 80-100 °C.
Regeneration Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Activation and deactivation characteristics of sulfonated carbon catalysts / Journal of Catalysis, 2008 [sci-hub.box]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 7. Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments / ChemSusChem, 2018 [sci-hub.box]
Troubleshooting low conjugation efficiency of "Dibenzo[b,d]furan-2-sulfonyl chloride"
Welcome to the technical support guide for Dibenzo[b,d]furan-2-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for conjugation reactions involving this versatile reagent. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanics to empower you to solve even the most challenging experimental hurdles.
Introduction: The Challenge of Sulfonamide Ligation
Dibenzo[b,d]furan-2-sulfonyl chloride is a valuable reagent for introducing a rigid, planar, and fluorescent dibenzofuran moiety onto target molecules, typically through the formation of a stable sulfonamide bond with primary or secondary amines. The core reactivity lies in the highly electrophilic sulfur atom, which is readily attacked by nucleophiles.[1] However, this reactivity is a double-edged sword. The primary challenge in any aqueous or protic environment is managing the competitive reaction of hydrolysis, where water acts as a nucleophile, converting the valuable sulfonyl chloride into an unreactive sulfonic acid. Achieving high conjugation efficiency is therefore a matter of optimizing the reaction kinetics to favor aminolysis over hydrolysis.
This guide provides a series of structured FAQs and detailed protocols to diagnose and resolve common issues encountered during conjugation.
Troubleshooting Guide & FAQs
Q1: My conjugation reaction has failed or the yield is extremely low. Where do I start?
This is the most common issue, and it typically points to one of four key areas: reagent integrity, reaction pH, nucleophile availability, or the presence of competitive side reactions.
A logical troubleshooting workflow is essential. Before drastically changing your protocol, verify each component of the reaction system.
Caption: A logical workflow for troubleshooting conjugation failure.
Q2: How do I know if my Dibenzo[b,d]furan-2-sulfonyl chloride is still active?
Sulfonyl chlorides are highly susceptible to moisture.[2] The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, which is unreactive towards amines under these conditions.
-
Storage: The reagent must be stored in a desiccator under an inert atmosphere (argon or nitrogen) and tightly sealed.[2] Room temperature is acceptable, but cold storage is preferred for long-term stability, provided the container is allowed to warm to room temperature before opening to prevent condensation.
-
Appearance: The reagent should be a solid. If it appears sticky, oily, or has clumped together, it may be a sign of hydrolysis.
-
Activity Test: The most reliable method is a quick functional check. React a small amount of the sulfonyl chloride with a simple, highly reactive amine like benzylamine in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane. Monitor the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, less polar spot (the sulfonamide) within 30-60 minutes indicates an active reagent.
Q3: What is the optimal pH for conjugating to an amine in an aqueous buffer?
The pH is the single most critical parameter for successful conjugation in aqueous media, as it governs a delicate balance between two competing factors.
-
Amine Nucleophilicity: For an amine to act as a nucleophile, it must be in its neutral, deprotonated form (R-NH₂). If the pH is below the amine's pKa, it will be protonated (R-NH₃⁺), rendering it non-nucleophilic. Therefore, the reaction pH must be above the pKa of the target amine. For the ε-amino group of lysine in proteins, the pKa is around 10.5.
-
Sulfonyl Chloride Stability: The rate of hydrolysis of sulfonyl chlorides is highly dependent on the concentration of hydroxide ions (OH⁻). As the pH increases, the rate of hydrolysis increases dramatically, leading to reagent loss.[3][4]
The optimal pH is therefore a compromise. For most proteins and peptides, a pH range of 8.5 to 9.5 is the ideal starting point. This pH is high enough to ensure a sufficient concentration of deprotonated lysine residues while keeping the rate of hydrolysis manageable.
Caption: The kinetic race between aminolysis and hydrolysis, governed by pH.
Q4: How can I minimize the competing hydrolysis side reaction?
Even at optimal pH, hydrolysis will always be a factor. The key is to set up the reaction to give the aminolysis reaction the best possible chance of winning the kinetic race.
-
Reagent Addition: Never add the aqueous buffer to the dry sulfonyl chloride. Instead, dissolve the Dibenzo[b,d]furan-2-sulfonyl chloride in a minimal amount of a dry, water-miscible organic co-solvent (e.g., DMSO, DMF, or acetonitrile) to create a concentrated stock solution. Add this stock solution dropwise to the vigorously stirring aqueous solution of your target molecule. This ensures the sulfonyl chloride is immediately exposed to a high concentration of the target amine, favoring conjugation.
-
Temperature Control: Perform the reaction at a reduced temperature. Starting the reaction at 4°C and allowing it to slowly warm to room temperature can significantly suppress the rate of hydrolysis relative to aminolysis.
-
Concentration: Higher concentrations of the target protein or peptide will favor the bimolecular conjugation reaction over the reaction with water. If possible, work with substrate concentrations of at least 1-2 mg/mL.
Q5: I am working with a small organic molecule, not a protein. What solvent and base should I use?
For reactions with small molecules in organic solvents, the primary concern is scavenging the hydrochloric acid (HCl) byproduct, which can protonate and deactivate the starting amine.
-
Solvents: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Base: A non-nucleophilic organic base is required. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. At least two equivalents of the amine substrate or one equivalent of the amine and one equivalent of the scavenger base should be used.
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[5]
Q6: Could other functional groups on my protein be reacting with the sulfonyl chloride?
While the primary targets at pH 8.5-9.5 are the lysine ε-amino groups, other nucleophilic residues can potentially react, although typically at a much slower rate.
-
Cysteine (Thiol): The thiol group of cysteine is highly nucleophilic when deprotonated (as a thiolate). However, under these conditions, it is often present as a disulfide bond. If free cysteines are present, they are a potential site of reaction.
-
Tyrosine (Phenol): The hydroxyl group of tyrosine can be deprotonated at higher pH (>10) to form a reactive phenoxide ion, which can lead to the formation of a sulfonate ester. This is generally not a major concern at pH < 9.5.
-
Histidine (Imidazole): The imidazole side chain of histidine can also act as a nucleophile, though it is generally less reactive than a primary amine.
If you suspect side reactions, consider performing the conjugation at a slightly lower pH (e.g., 8.0-8.5) to increase the selectivity for the more nucleophilic primary amines.
Experimental Protocols
Protocol 1: General Conjugation to a Protein (e.g., IgG)
This protocol details a standard method for labeling an antibody with Dibenzo[b,d]furan-2-sulfonyl chloride.
-
Buffer Preparation: Prepare a 100 mM sodium bicarbonate or sodium borate buffer and adjust the pH to 9.0.
-
Protein Preparation: Dissolve the antibody in the pH 9.0 buffer to a final concentration of 2-5 mg/mL. If the antibody is in a different buffer (e.g., PBS), perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Prepare a 10 mM stock solution of Dibenzo[b,d]furan-2-sulfonyl chloride in anhydrous DMSO immediately before use.
-
Reaction Setup:
-
Place the protein solution in a reaction vial with a stir bar and begin gentle stirring at 4°C.
-
Calculate the volume of the reagent stock solution needed to achieve a 10-fold molar excess relative to the protein.
-
Add the calculated volume of the reagent stock solution to the protein solution in a dropwise manner. The final DMSO concentration should not exceed 5-10% (v/v) to avoid protein denaturation.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at 4°C, followed by an additional 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small molecule amine, such as 1 M Tris-HCl or hydroxylamine, to a final concentration of 50 mM. This will consume any unreacted sulfonyl chloride. Incubate for 30 minutes.
-
Purification: Remove the unreacted reagent, hydrolyzed byproducts, and quenching agent by purifying the conjugated protein. Size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS pH 7.4) are the most effective methods.
-
Characterization: Characterize the final conjugate using UV-Vis spectroscopy to determine the degree of labeling (DOL) and confirm protein concentration. LC-MS can provide more precise characterization.
Protocol 2: Conjugation to a Small Molecule Primary Amine
This protocol is for labeling a small organic molecule containing a primary amine in an organic solvent.
-
Preparation: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve the amine-containing substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Dissolve Dibenzo[b,d]furan-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure sulfonamide.
Data Summary Tables
Table 1: Quick Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solution |
| No product formation | Inactive/hydrolyzed sulfonyl chloride reagent. | Perform an activity test with a simple amine. Use a fresh, properly stored batch of the reagent. |
| Reaction pH is too low (< 8). | The target amine is protonated. Increase the buffer pH to the 8.5-9.5 range. | |
| Low product yield | Competing hydrolysis is dominant. | Decrease reaction temperature to 4°C. Add the reagent stock solution slowly to the amine solution. Increase the concentration of the target molecule. |
| Insufficient molar excess of the reagent. | Increase the molar excess of the sulfonyl chloride (e.g., from 5x to 10x or 20x). | |
| Precipitate forms during reaction | Protein denaturation by organic co-solvent. | Keep the final concentration of DMSO/DMF below 10%. Add the reagent stock solution more slowly. |
| Low solubility of the final conjugate. | If possible, perform the reaction in a buffer containing a mild solubilizing agent. | |
| Multiple products/smear on gel | Non-specific labeling or side reactions. | Decrease the reaction pH to 8.0-8.5 to improve selectivity for primary amines. Reduce the molar excess of the labeling reagent. |
Table 2: Recommended Starting Conditions
| Parameter | Bioconjugation (Aqueous) | Small Molecule Synthesis (Organic) |
| pH / Base | 8.5 - 9.5 (Bicarbonate or Borate buffer) | Triethylamine or DIPEA (1.2 - 2.0 eq) |
| Solvent | Aqueous buffer with <10% DMSO/DMF co-solvent | Anhydrous DCM, THF, or Acetonitrile |
| Temperature | 4°C to Room Temperature | 0°C to Room Temperature |
| Reagent Excess | 5x - 20x molar excess | 1.05x - 1.2x molar excess |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
References
- King, J. F., & Lam, J. Y. L. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(7), 935-943.
- ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914–925. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 58(20), 5567-5571. [Link]
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from BYJU'S. [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from Wikipedia. [Link]
-
Hernández-García, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20563-20569. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
Sources
Technical Support Center: Minimizing Photobleaching of Dibenzo[b,d]furan-2-sulfonyl chloride Conjugates
Welcome to the technical support guide for minimizing photobleaching of your Dibenzo[b,d]furan-2-sulfonyl chloride conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preserving your fluorescent signal during imaging experiments. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This guide is structured to help you diagnose and solve photobleaching issues, ensuring the integrity and quality of your results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the photobleaching of fluorescent conjugates.
Q1: What is photobleaching and why is it happening to my Dibenzo[b,d]furan-2-sulfonyl chloride conjugate?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, your dibenzofuran-based dye, caused by exposure to excitation light.[1][2][3] During fluorescence microscopy, the fluorophore is excited to a higher energy state. While it typically returns to the ground state by emitting a photon (fluorescence), there's a chance it can transition to a highly reactive, long-lived triplet state.[2][3] In this state, the fluorophore can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye, rendering it permanently non-fluorescent.[3][4][5]
Q2: I'm seeing a rapid loss of signal during my time-lapse experiment. Is this definitely photobleaching?
A: Rapid signal loss is a classic sign of photobleaching, especially in time-lapse imaging where the sample is exposed to light repeatedly.[2][3] However, it's also important to rule out other possibilities such as sample drift (moving out of the focal plane) or, in live-cell imaging, cellular processes that might be moving or degrading the labeled target. To confirm photobleaching, you can image a nearby, un-imaged area of your sample. If this new area is bright and the previously imaged area is dim, photobleaching is the likely culprit.
Q3: Are conjugates of Dibenzo[b,d]furan-2-sulfonyl chloride known to be particularly unstable?
A: Dibenzo[b,d]furan-2-sulfonyl chloride is a reactive compound used to attach the dibenzofuran fluorophore to your molecule of interest.[6][7] While specific photostability data for this exact conjugate is not extensively published, the photostability of any fluorophore can be influenced by its local environment. Factors such as the pH, the presence of oxygen, and the nature of the molecule it's conjugated to can all play a role.[5] It is always recommended to empirically test the photostability of your specific conjugate under your experimental conditions.
Q4: What is an antifade reagent and how does it work?
A: Antifade reagents are chemical compounds added to your mounting medium or live-cell imaging buffer to protect fluorophores from photobleaching.[4][8][9] Most antifade reagents work by scavenging for reactive oxygen species (ROS) that are a primary cause of photobleaching.[8][9] By neutralizing these damaging molecules, antifade reagents can significantly extend the fluorescent life of your dye.[8] Common antifade agents include 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and commercial formulations like ProLong™ Gold and VECTASHIELD®.[4][9]
Q5: Can I use the same antifade reagent for both fixed and live-cell imaging?
A: Not always. Antifade reagents for fixed cells are often part of a mounting medium that hardens to preserve the sample for long-term storage.[10][11] These reagents can be toxic to living cells. For live-cell imaging, you need specific antifade reagents that are cell-permeable, non-toxic, and compatible with physiological conditions, such as Trolox.[8][10]
In-Depth Troubleshooting Guide
If the FAQs above haven't resolved your issue, this in-depth guide will walk you through a systematic approach to diagnosing and minimizing photobleaching.
Step 1: Assess Your Imaging Conditions
The first and most critical step is to evaluate your microscope setup and imaging parameters. The goal is to use the minimum amount of excitation light necessary to obtain a good quality image.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio (SNR).[4][12] Many modern microscopes have neutral density (ND) filters that can reduce light intensity without changing the spectral quality.[4][13][14]
-
Minimize Exposure Time: Keep your camera's exposure time as short as possible.[4][12] A shorter exposure means less time for the fluorophore to be in the excited state and therefore less opportunity for photobleaching to occur.
-
Avoid Unnecessary Exposure: When searching for your region of interest, use transmitted light (like DIC or phase contrast) instead of fluorescence.[13][14] Alternatively, you can use a lower magnification or a different, more stable fluorophore channel to find your cells before switching to your Dibenzo[b,d]furan-2-sulfonyl chloride conjugate for final image acquisition.
Workflow for Optimizing Imaging Parameters
Sources
- 1. Photobleaching Principles | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Mounting Media and Antifades | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. news-medical.net [news-medical.net]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges of Dibenzo[b,d]furan-2-sulfonic acid
Welcome to the technical support center for Dibenzo[b,d]furan-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges while working with this versatile but structurally complex molecule. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that govern its behavior in solution.
Q1: Why is this compound often difficult to fully dissolve in common reaction solvents?
A: The solubility challenge arises from the molecule's dual chemical nature. It possesses a highly polar, hydrophilic sulfonic acid (-SO₃H) group attached to a large, rigid, and nonpolar (lipophilic) dibenzofuran backbone.[1][2] The sulfonic acid group strongly prefers polar, hydrogen-bonding solvents like water, while the aromatic core prefers nonpolar organic solvents.[3][4] This dichotomy means it is often not perfectly soluble in either simple polar or nonpolar solvents, leading to poor solvation, suspended solids, and incomplete reactions.
Q2: What are the common indicators that poor solubility is negatively impacting my reaction?
A: Identifying a solubility-limited reaction is the first step in troubleshooting. Key indicators include:
-
Visual Observation: Undissolved solid material remains in the flask even after prolonged stirring or heating.[5]
-
Inconsistent Results: Reaction yields and rates vary significantly between batches, even with identical reagent stoichiometry.
-
Stalled Reactions: The reaction proceeds initially but stops before reaching completion, as the accessible dissolved reagent is consumed.
-
Non-Linear Rate Dependence: Increasing the concentration of a co-reactant does not proportionally increase the reaction rate, suggesting the concentration of the dissolved this compound is the limiting factor.
Q3: What are the essential physicochemical properties of this compound?
A: Understanding these properties is critical for selecting an appropriate strategy.
| Property | Value | Source(s) |
| CAS Number | 83863-63-2 | [6][7] |
| Molecular Formula | C₁₂H₈O₄S | [6] |
| Molecular Weight | 248.25 g/mol | [6] |
| Appearance | Powder | [6] |
| Melting Point | 144-145°C | [6] |
| Water Solubility | 0.34 M | [6] |
| Structure | Aromatic Dibenzofuran core with a Sulfonic Acid group | [1] |
Part 2: Troubleshooting Guide - Practical Strategies and Protocols
This section provides actionable strategies to overcome solubility issues, complete with step-by-step protocols and the scientific rationale behind them.
Strategy 1: Solvent System Optimization with Co-Solvents
This is often the most direct approach for achieving a homogeneous reaction mixture. Co-solvents work by modifying the overall polarity of the medium to better match the solute's mixed characteristics.[8]
Q: My reaction is heterogeneous in a single solvent. How should I approach selecting a co-solvent?
A: The goal is to create a solvent blend that can effectively solvate both the polar sulfonic acid head and the nonpolar dibenzofuran tail. This typically involves mixing a polar, aprotic solvent with another solvent that is miscible and has complementary properties.
Experimental Protocol: Co-Solvent Screening
-
Setup: In separate small vials, add a small, known quantity of this compound.
-
Primary Solvent Addition: Add a volume of your primary reaction solvent (e.g., THF, Dioxane, Acetonitrile) to each vial to create a slurry.
-
Co-Solvent Titration: Slowly add a polar, aprotic co-solvent from the list below dropwise while stirring. Observe for complete dissolution.
-
Selection: The mixture that provides full dissolution with the smallest percentage of co-solvent is often the optimal starting point for your reaction.
| Recommended Co-Solvents | Rationale & Use Cases |
| Dimethylformamide (DMF) | Excellent at dissolving polar compounds. Use sparingly as it can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[9] Ideal for reactions that can tolerate its high boiling point. |
| N-Methyl-2-pyrrolidone (NMP) | Similar to DMF and DMSO but can offer different solubility characteristics. |
Strategy 2: pH Adjustment & Phase-Transfer Catalysis (PTC)
For reactions involving an organic-soluble substrate and the water-soluble this compound, creating a biphasic system with a phase-transfer catalyst is a highly effective strategy.[10]
Q: My organic substrate is insoluble in water, but my sulfonic acid reagent is. How can I facilitate a reaction between them?
A: First, by adding a base (like NaOH or K₂CO₃), you deprotonate the sulfonic acid to form its highly water-soluble sulfonate salt (Ar-SO₃⁻Na⁺).[4] Then, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the sulfonate anion from the aqueous phase into the organic phase where it can react with your substrate.[11]
Sources
- 1. This compound|CAS 83863-63-2 [benchchem.com]
- 2. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 4. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 83863-63-2 [sigmaaldrich.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Preventing hydrolysis of "Dibenzo[b,d]furan-2-sulfonyl chloride" during labeling
A Guide to Preventing Hydrolysis During Labeling Reactions
Welcome to the technical support center for Dibenzo[b,d]furan-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing this reagent, with a specific focus on mitigating the primary challenge encountered during labeling experiments: hydrolysis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your conjugation reactions.
The Challenge: Hydrolysis of Dibenzo[b,d]furan-2-sulfonyl chloride
Dibenzo[b,d]furan-2-sulfonyl chloride is a valuable reagent for introducing the dibenzofuran moiety into various molecules, particularly for applications in medicinal chemistry and materials science. However, its utility is often hampered by its susceptibility to hydrolysis. The electrophilic sulfur atom of the sulfonyl chloride group is highly reactive towards nucleophiles, including water. This unwanted side reaction converts the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive towards the intended amine nucleophile, leading to low labeling efficiency and inconsistent results.
This guide provides a comprehensive framework for understanding and controlling the hydrolysis of Dibenzo[b,d]furan-2-sulfonyl chloride, enabling you to achieve optimal results in your labeling experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your labeling experiments with Dibenzo[b,d]furan-2-sulfonyl chloride.
Issue 1: Low or No Labeling Efficiency
-
Probable Cause: The primary culprit for poor labeling is the premature hydrolysis of the Dibenzo[b,d]furan-2-sulfonyl chloride. This can be exacerbated by several factors in your experimental setup. The steric hindrance from the bulky dibenzofuran structure can also slow down the desired reaction with the amine, giving the competing hydrolysis reaction a greater opportunity to occur.[1][2][3]
-
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]
-
Solvent Selection: The choice of solvent is critical. Aprotic solvents are highly recommended as they do not participate in hydrogen bonding and are less likely to contain residual water.[4][5] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are suitable choices. Avoid protic solvents like water, alcohols, and to a lesser extent, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can be hygroscopic.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) can significantly slow down the rate of hydrolysis.[1] While this may also slow the desired labeling reaction, it often favors the intended pathway by giving the amine nucleophile a better chance to react before the sulfonyl chloride is consumed by water.
-
Order of Reagent Addition: Add the Dibenzo[b,d]furan-2-sulfonyl chloride solution dropwise to the reaction mixture containing the amine and a non-nucleophilic base. This ensures that the sulfonyl chloride is immediately exposed to a high concentration of the desired nucleophile, promoting the labeling reaction over hydrolysis.
-
Issue 2: Inconsistent and Non-Reproducible Results
-
Probable Cause: Variability in the amount of ambient moisture introduced into the reaction is a common cause of inconsistent results. The purity of the Dibenzo[b,d]furan-2-sulfonyl chloride can also be a factor, as it can degrade upon storage, especially if not kept under strictly anhydrous conditions.
-
Solutions:
-
Inert Atmosphere: Consistently perform your reactions under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Fresh Reagents: Use a fresh bottle of Dibenzo[b,d]furan-2-sulfonyl chloride or verify the purity of your existing stock using techniques like ¹H NMR or HPLC before use.[6]
-
Controlled Environment: If possible, conduct your experiments in a glove box to maintain a consistently dry environment.
-
Issue 3: Presence of an Unwanted Side Product (Sulfonic Acid)
-
Probable Cause: The presence of a significant amount of the corresponding sulfonic acid in your reaction mixture is a direct indication of hydrolysis.
-
Solutions:
-
Optimize Reaction Conditions: Revisit the solutions provided for "Low or No Labeling Efficiency" to minimize hydrolysis.
-
Purification Strategy: The sulfonic acid byproduct is typically more polar than the desired sulfonamide product. This difference in polarity can be exploited for purification using column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Dibenzo[b,d]furan-2-sulfonyl chloride hydrolysis?
A1: The hydrolysis of Dibenzo[b,d]furan-2-sulfonyl chloride proceeds through a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the corresponding sulfonic acid.
Q2: How does pH affect the rate of hydrolysis?
A2: The rate of hydrolysis of sulfonyl chlorides is generally pH-dependent. At neutral pH, the reaction with water (solvolysis) is the primary pathway. In basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, can directly attack the sulfonyl chloride, significantly accelerating the rate of hydrolysis. Therefore, it is crucial to control the pH of your reaction mixture. While a base is often required to scavenge the HCl generated during the reaction, a non-nucleophilic base is preferred.
Q3: What type of base should I use in my labeling reaction?
A3: A non-nucleophilic, sterically hindered base is the ideal choice. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1] These bases are effective at neutralizing the HCl byproduct without competing with your desired amine nucleophile in reacting with the Dibenzo[b,d]furan-2-sulfonyl chloride. Pyridine can also be used, but it is a weaker base and can sometimes act as a nucleophilic catalyst.
Q4: How can I monitor the progress of my labeling reaction and check for hydrolysis?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. The starting Dibenzo[b,d]furan-2-sulfonyl chloride, the desired sulfonamide product, and the sulfonic acid byproduct will typically have different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is an excellent technique.[6][7]
Q5: What are the optimal storage conditions for Dibenzo[b,d]furan-2-sulfonyl chloride?
A5: To maintain its integrity, Dibenzo[b,d]furan-2-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator is also recommended to protect it from ambient moisture.
Experimental Protocols
Here we provide a detailed, step-by-step protocol for a typical labeling reaction, designed to minimize hydrolysis.
Protocol 1: General Procedure for Labeling an Amine with Dibenzo[b,d]furan-2-sulfonyl chloride
This protocol is a general guideline and may require optimization for your specific amine substrate.
Materials:
-
Dibenzo[b,d]furan-2-sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.5 equivalents) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate, dry flask, dissolve Dibenzo[b,d]furan-2-sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent. Using a syringe, add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to slowly warm to room temperature.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired sulfonamide.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the crucial chemical transformations and workflows.
Caption: Mechanism of Dibenzo[b,d]furan-2-sulfonyl chloride hydrolysis.
Caption: Competing reaction pathways for Dibenzo[b,d]furan-2-sulfonyl chloride.
Caption: Recommended experimental workflow to minimize hydrolysis.
Data Summary
For successful labeling, careful selection of solvents and bases is paramount. The following table provides a summary of recommended conditions.
| Parameter | Recommended | Rationale |
| Solvent | Anhydrous Aprotic (DCM, THF, Acetonitrile) | Minimizes the primary source of hydrolysis. Aprotic nature prevents hydrogen bonding with the nucleophile. |
| Base | Non-nucleophilic, Sterically Hindered (TEA, DIPEA) | Effectively scavenges HCl without competing in the labeling reaction. |
| Temperature | 0 °C to room temperature | Lower temperatures suppress the rate of hydrolysis more significantly than the labeling reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture from the reaction. |
References
-
European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European Patent Office - EP 0583960 A2. Googleapis.com. Retrieved from [Link]
- Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Chavan, S. P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Wieland, G., & Simchen, G. (1985). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Synthesis, 1985(10), 941-942.
- BenchChem. (2025). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. BenchChem.
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21538-21542.
- LabSolu. (n.d.). Dibenzo[b,d]furan-2-sulfonyl chloride. LabSolu.
- Fern, X. Y., et al. (2016). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 18(15), 3842-3845.
- Biosynth. (n.d.). Dibenzo[b,d]furan-2-sulfonyl chloride | 23602-98-4 | YAA60298. Biosynth.
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications.
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Organic Chemistry. ChemRxiv.
- D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(12), 2639–2657.
- Santa Cruz Biotechnology. (n.d.). Dibenzo[b,d]furan-2-sulfonyl chloride | CAS 23602-98-4. SCBT.
- BLD Pharm. (n.d.). 23602-98-4|Dibenzo[b,d]furan-2-sulfonyl chloride. BLD Pharm.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(12), 2639–2657.
- Stephan, A., & Jäschke, A. (2016). Fluorescent labeling and modification of proteins. Methods in molecular biology (Clifton, N.J.), 1338, 39–57.
- Lento, C., et al. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 24(21), 15891.
- Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents. Thermo Fisher Scientific.
- Wombacher, R., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e19850.
- Brinkley, M. (1992). A brief survey of methods for preparing protein conjugates with dyes, haptens, and cross-linking reagents.
- BenchChem. (2025). Solubility of (2-bromophenyl)methanesulfonyl chloride in common organic solvents. BenchChem.
- Moody, C. J., & Roff, G. J. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 17(10), 1283-1286.
- Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug metabolism and pharmacokinetics, 38, 100391.
- Al-Abcha, Z., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779.
- Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties | PDF. Scribd.
- ACS Division of Organic Chemistry. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.
- ChemicalBook. (n.d.). dibenzo[b,d]furan-2-sulfonyl chloride. ChemicalBook.
- Gabriel, G. J., et al. (2008). Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers. Biomacromolecules, 9(5), 1495–1502.
- D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(12), 2639–2657.
- Epuru, P., et al. (2022). Detection, isolation, characterization, analytical method development with validation and in-silico analysis of new impurity in rivaroxaban. Future Journal of Pharmaceutical Sciences, 8(1), 4.
Sources
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- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
HPLC peak tailing and interference in "Dibenzo[b,d]furan-2-sulfonic acid" analysis
Welcome to the technical support center for the HPLC analysis of Dibenzo[b,d]furan-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges such as peak tailing and interference. The information provided is based on established chromatographic principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What are the primary causes?
A1: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is most commonly attributed to secondary interactions with the stationary phase.[1][2][3] The primary culprits are often residual silanol groups on the silica-based column packing.[2][4] These silanols can be acidic and interact with the polar sulfonic acid group, leading to a secondary retention mechanism that causes the peak to tail.[2][5] Other potential causes include column contamination, a void in the column, or an inappropriate mobile phase pH.[6]
Q2: I am observing extraneous peaks (interference) in my chromatogram. What are the likely sources?
A2: Interference, often seen as "ghost peaks" or a noisy baseline, can originate from several sources.[7][8] These include:
-
Contaminated mobile phase or solvents: Impurities in your water, acetonitrile, or methanol can accumulate on the column and elute as peaks.[8][9]
-
Sample matrix effects: If you are analyzing samples from complex matrices like environmental water or biological fluids, other components can co-elute with your analyte.[10][11]
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System contamination: Residues from previous analyses can leach from the injector, tubing, or detector.[7]
-
Airborne contaminants: Volatile organic compounds in the laboratory air can dissolve into the mobile phase reservoir.[8]
Q3: What is a good starting point for mobile phase selection for this compound analysis?
A3: For a polar acidic compound, a reversed-phase method is a good starting point. A common mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[12][13] Given the sulfonic acid group, controlling the pH of the mobile phase is critical.[13][14] A low pH (around 2.5-3.0) will suppress the ionization of the sulfonic acid, making it less polar and increasing its retention on a C18 column.[6][15] A typical starting gradient might be 30% acetonitrile in a buffered aqueous phase, increasing to 95% acetonitrile over 10 minutes.[16]
Q4: Should I use a guard column for this analysis?
A4: Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices. A guard column is a short, disposable column installed before the main analytical column. It is designed to capture strongly retained or particulate matter from the sample, thus protecting the more expensive analytical column from contamination and extending its lifetime.
In-Depth Troubleshooting Guides
Troubleshooting Peak Tailing
Peak tailing can compromise the accuracy of quantification. The following guide provides a systematic approach to diagnosing and resolving this issue.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Protocols
1. Mobile Phase pH and Buffer Optimization:
-
Rationale: The sulfonic acid moiety of this compound is strongly acidic. To ensure it is in a single, non-ionized form, the mobile phase pH should be at least 2 pH units below the analyte's pKa.[6][15] This minimizes secondary ionic interactions with residual silanols.[2]
-
Protocol:
-
Prepare an aqueous mobile phase component containing a suitable buffer, such as phosphate or formate, at a concentration of 20-50 mM.
-
Adjust the pH of the aqueous component to 2.5 using an acid like phosphoric acid or formic acid.[17]
-
Filter the buffer through a 0.45 µm filter before use.
-
If peak tailing persists, consider increasing the buffer concentration to enhance the ionic strength of the mobile phase, which can further mask silanol interactions.[1]
-
2. Column Health Assessment and Regeneration:
-
Rationale: Over time, columns can become contaminated with strongly retained sample components, or physical voids can form at the column inlet, both of which can cause peak tailing. A rigorous washing procedure can often restore column performance.
-
Protocol:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Wash the column with a sequence of solvents of decreasing polarity, for example:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Follow with a sequence of increasing polarity:
-
Acetonitrile (20 column volumes)
-
Methanol (20 column volumes)
-
Water (20 column volumes)
-
-
Equilibrate the column with the initial mobile phase conditions before re-connecting to the detector.
-
If tailing is not resolved, the column may be irreversibly damaged and require replacement.
-
3. Consider a Modern, High-Purity Column:
-
Rationale: Newer generation HPLC columns are often manufactured with higher purity silica and more effective end-capping technologies.[4] End-capping involves chemically bonding a small, inert group to the residual silanols to prevent them from interacting with analytes.[4][18]
-
Recommendation: If you are using an older column, switching to a modern, end-capped C18 or a polar-embedded column can significantly reduce peak tailing for polar acidic compounds.[15][18] Columns with low silanol activity are also commercially available.[17]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of the sulfonic acid group.[6][15] |
| Buffer | Phosphate or Formate (20-50 mM) | Maintains a stable pH and can mask silanol interactions. |
| Column Type | Modern, end-capped C18 or Polar-Embedded | Minimizes secondary interactions with residual silanols.[4][15][18] |
| Sample Solvent | Mobile Phase | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[19] |
Troubleshooting Interference
Unwanted peaks in your chromatogram can make accurate quantification impossible. This guide will help you identify and eliminate sources of interference.
Systematic Approach to Interference Identification
Caption: A workflow for diagnosing the source of interference peaks.
Detailed Protocols
1. Ensuring Mobile Phase Purity:
-
Rationale: Even HPLC-grade solvents can contain trace impurities that lead to ghost peaks, especially in gradient elution.[8][9] Using freshly opened, high-purity solvents and high-quality water is crucial.
-
Protocol:
-
Use solvents from a reputable supplier, designated for HPLC or LC-MS applications.
-
Prepare fresh mobile phase daily.
-
Degas the mobile phase thoroughly before use to prevent air bubbles, which can cause baseline noise.[12]
-
Keep mobile phase reservoirs covered to minimize the absorption of airborne contaminants.[8]
-
2. Sample Preparation and Clean-up:
-
Rationale: For samples with complex matrices, such as those from environmental or biological sources, sample clean-up is essential to remove interfering compounds.[11] Solid-Phase Extraction (SPE) is a powerful technique for this purpose.
-
Protocol (General SPE):
-
Choose an SPE sorbent that retains the interfering compounds while allowing this compound to pass through, or vice-versa. For this analyte, a mixed-mode or ion-exchange sorbent may be effective.
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol), followed by an equilibration step with water or buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the this compound with a stronger solvent.
-
Evaporate the eluent and reconstitute in the mobile phase before injection.
-
3. Metal-Sensitive Analytes and System Inertness:
-
Rationale: Acidic compounds like this compound can interact with metal surfaces within the HPLC system, such as stainless steel tubing and frits.[20] This can lead to poor peak shape and signal suppression.[20]
-
Recommendation: If you suspect metal interactions are an issue, consider using a bio-inert or metal-free HPLC system. Alternatively, adding a weak chelating agent, like EDTA, to the mobile phase can help to passivate the metal surfaces, but this may not be compatible with all detectors (e.g., mass spectrometry).[13]
References
-
Separation of Dibenzofuran on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
How to Address HPLC System Contamination Issues. Patsnap Eureka. [Link]
-
Simultaneous Determination of a Polychlorinated Dibenzo-p-Dioxin and Dibenzo-p-Furan in Environmental Water by Dispersive Liquid-Liquid Microextraction (DLLME) and a Modified QuEChERS Procedure with High-Performance Liquid Chromatography – Diode Array Detection (HPLC-DAD). Taylor & Francis Online. [Link]
-
HPLC's Role in Environmental Analysis: Key Benefits Unveiled. Aijiren. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
Overcoming Metal Interference in HPLC. Technology Networks. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
The Role of End-Capping in RP. Phenomenex. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
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- 2. pharmagrowthhub.com [pharmagrowthhub.com]
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- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. tandfonline.com [tandfonline.com]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. technologynetworks.com [technologynetworks.com]
Validation & Comparative
A Comparative Guide to the Catalytic Prowess of Dibenzo[b,d]furan-2-sulfonic Acid and Methanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, the choice of a proton source can profoundly influence reaction efficiency, selectivity, and overall process viability. While methanesulfonic acid (MSA) has emerged as a versatile and environmentally conscious catalyst, the potential of more complex aromatic sulfonic acids, such as Dibenzo[b,d]furan-2-sulfonic acid, warrants a thorough examination. This guide provides an in-depth, objective comparison of the catalytic activity of this compound and methanesulfonic acid, supported by experimental data and mechanistic insights to inform catalyst selection in critical organic transformations.
Unveiling the Contenders: A Physicochemical Overview
At the heart of their catalytic function lies the acidity of these sulfonic acids. Methanesulfonic acid, the simplest of the alkylsulfonic acids, is a strong acid with a pKa of approximately -1.9 to -2.6.[1][2] This high acidity, coupled with its low molecular weight and non-oxidizing nature, has cemented its role as a "green" alternative to traditional mineral acids.
A key differentiator between these two catalysts is their structure. The bulky, planar dibenzofuran moiety in this compound introduces significant steric hindrance around the sulfonic acid group. This can influence substrate accessibility to the catalytic site and potentially impact reaction rates and selectivity. Conversely, the small methyl group in MSA offers minimal steric impediment.
Table 1: Physicochemical Properties of Catalysts
| Property | This compound | Methanesulfonic Acid (MSA) |
| Molecular Formula | C₁₂H₈O₄S | CH₄O₃S |
| Molecular Weight | 248.25 g/mol | 96.11 g/mol |
| Structure | Aromatic Sulfonic Acid | Alkylsulfonic Acid |
| pKa | Not experimentally determined; expected to be a strong acid | ~ -1.9 to -2.6[1][2] |
| Steric Hindrance | High, due to the dibenzofuran scaffold | Low |
| Solubility | Soluble in polar organic solvents | Miscible with water and many polar organic solvents |
Catalytic Performance in Action: A Tale of Two Reactions
To provide a tangible comparison, we will examine the catalytic performance of these acids in two fundamental organic transformations: esterification and Friedel-Crafts alkylation. Due to the lack of specific experimental data for this compound, we will utilize data for the structurally analogous p-toluenesulfonic acid (PTSA) as a representative aromatic sulfonic acid.
Esterification: The Synthesis of Fatty Acid Methyl Esters
The esterification of fatty acids with methanol is a cornerstone of biodiesel production. Below is a comparison of MSA and PTSA as catalysts for the esterification of oleic acid.
Table 2: Catalytic Performance in the Esterification of Oleic Acid with Methanol
| Catalyst | Substrates | Molar Ratio (Methanol:Oleic Acid) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Methanesulfonic Acid | Oleic Acid, Methanol | 8:1 | 4.0 | 80 | 5 | 96.28 | [3] |
| p-Toluenesulfonic Acid | Oleic Acid, Methanol | 5:1 | 5.0 | 80 | 1 | 94.3 | [4] |
The data suggests that both MSA and PTSA are highly effective catalysts for the esterification of oleic acid, achieving high conversions under relatively mild conditions. Notably, PTSA appears to facilitate the reaction at a faster rate, reaching a high conversion in just one hour. This could be attributed to the electronic effects of the aromatic ring influencing the acidity and catalytic turnover.
Friedel-Crafts Alkylation: Building Carbon-Carbon Bonds
Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. Here, we compare the performance of MSA and PTSA in the alkylation of benzene with an olefin.
Table 3: Catalytic Performance in the Friedel-Crafts Alkylation of Benzene
| Catalyst | Substrates | Molar Ratio (Benzene:Olefin) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Methanesulfonic Acid | Benzene, 1-Dodecene | 8:1 | 1.4-1.5 M eq | 70-74 | 3 | 98 | |
| p-Toluenesulfonic Acid | Benzene, 1-Dodecene | 10:1 | 10 mol% | 80 | 4 | >95 |
In the alkylation of benzene, both catalysts again demonstrate high efficacy. The choice between them may come down to factors such as catalyst loading, reaction temperature, and cost. The larger steric bulk of an aromatic sulfonic acid like this compound could potentially offer advantages in terms of regioselectivity in certain Friedel-Crafts reactions, a factor not immediately apparent from this general comparison.
Mechanistic Considerations and the Rationale Behind Catalyst Choice
The catalytic cycle for both esterification and Friedel-Crafts alkylation involves the protonation of a substrate by the sulfonic acid to generate a more electrophilic intermediate.
Caption: Generalized catalytic cycle for sulfonic acid-catalyzed esterification.
The key factors influencing the catalytic activity are:
-
Acidity (pKa): A lower pKa indicates a stronger acid, leading to a higher concentration of the protonated intermediate and potentially a faster reaction rate. Both MSA and aromatic sulfonic acids are strong acids, making them effective catalysts.
-
Steric Hindrance: The bulky dibenzofuran group may hinder the approach of large substrates to the sulfonic acid's active site, potentially lowering the reaction rate compared to the sterically unencumbered MSA. However, this steric bulk could also be advantageous in reactions where selectivity is desired, by favoring the approach of a less hindered reactant or by influencing the regioselectivity of the reaction.
-
Solubility: The choice of catalyst can be influenced by its solubility in the reaction medium. The aromatic nature of this compound might offer better solubility in less polar organic solvents compared to MSA.
Experimental Protocols
To facilitate further research and direct comparison, the following are representative experimental protocols for the catalyzed reactions discussed.
Protocol 1: Esterification of Oleic Acid with Methanol
Objective: To determine the catalytic activity of a sulfonic acid in the esterification of a fatty acid.
Materials:
-
Oleic acid
-
Methanol
-
Sulfonic acid catalyst (e.g., Methanesulfonic acid or this compound)
-
Toluene (optional, as a co-solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Apparatus for titration or Gas Chromatography (GC) for analysis
Procedure:
-
To a 250 mL round-bottom flask, add oleic acid (e.g., 28.2 g, 0.1 mol) and methanol (e.g., 32.0 g, 1.0 mol).
-
Add the sulfonic acid catalyst (e.g., 1-5 mol% relative to the oleic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of oleic acid by titration of the acid value or by GC analysis of the methyl oleate formed.
-
Upon completion, cool the reaction mixture and isolate the product by removing the excess methanol and catalyst.
Caption: Experimental workflow for sulfonic acid-catalyzed esterification.
Protocol 2: Friedel-Crafts Alkylation of Benzene with an Olefin
Objective: To evaluate the catalytic performance of a sulfonic acid in a Friedel-Crafts alkylation reaction.
Materials:
-
Benzene (ensure it is dry)
-
Olefin (e.g., 1-dodecene)
-
Sulfonic acid catalyst (e.g., Methanesulfonic acid or this compound)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Add dry benzene to the flask.
-
Add the sulfonic acid catalyst to the stirred benzene.
-
Slowly add the olefin to the reaction mixture via a dropping funnel at the desired temperature (e.g., room temperature to 80 °C).
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction by taking aliquots and analyzing them by GC-MS to determine the conversion of the olefin and the formation of the alkylated benzene product.
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Conclusion: A Matter of Structure and Application
Both methanesulfonic acid and this compound (as inferred from its aromatic sulfonic acid analogues) are potent catalysts for fundamental organic transformations.
-
Methanesulfonic acid stands out for its high acidity, low steric profile, and established "green" credentials. It is an excellent choice for a wide range of applications where a strong, non-oxidizing acid is required and steric hindrance is not a desired feature.
-
This compound , and other aromatic sulfonic acids, offer a different set of attributes. Their rigid, bulky structures can impart unique selectivity in certain reactions. The aromatic scaffold may also enhance solubility in specific organic media. The choice to employ an aromatic sulfonic acid would be driven by the need for specific steric or electronic effects to control the outcome of a reaction, potentially leading to improved regioselectivity or diastereoselectivity.
Ultimately, the optimal catalyst selection will depend on the specific requirements of the chemical transformation, including the nature of the substrates, the desired product, and the overall process economics. This guide provides a foundational understanding to aid researchers in making an informed decision between these two classes of powerful sulfonic acid catalysts.
References
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PubChem. Methanesulfonic acid. [Link]
-
Ataman Kimya. METHANE SULPHONIC ACID 70%. [Link]
-
OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]
-
Toor, M., et al. (2022). Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst. Scientific Reports, 12(1), 8683. [Link]
-
Gao, L., Xu, W., & Xiao, G. (2012). Esterification of Oleic Acid with Methanol Catalyzed by P-Toluene Sulphonic Acid/MCM-41. Advanced Materials Research, 554-556, 1265-1268. [Link]
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A Comparative Guide to the Photostability of Dibenzo[b,d]furan-2-sulfonyl chloride and Fluorescein Isothiocyanate (FITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Photostability in Fluorescence-Based Assays
In the landscape of biological imaging and quantitative fluorescence assays, the choice of a fluorescent probe is paramount to the integrity and reproducibility of experimental data. An ideal fluorophore should not only be bright and possess a high quantum yield but also exhibit exceptional photostability—resistance to photochemical degradation upon exposure to excitation light. The irreversible loss of fluorescence, known as photobleaching, can significantly compromise the accuracy of quantitative measurements and limit the duration of imaging experiments.[1]
This guide provides a detailed comparison of the photostability of two amine-reactive fluorescent probes: the well-established Fluorescein Isothiocyanate (FITC) and the less characterized Dibenzo[b,d]furan-2-sulfonyl chloride. While FITC has been a workhorse in fluorescence microscopy and flow cytometry for decades, its susceptibility to photobleaching is a well-documented limitation.[2][3][4] Dibenzo[b,d]furan derivatives, on the other hand, represent a class of fluorophores with a rigid, planar structure that suggests the potential for enhanced photostability. This guide will synthesize available data to provide a comparative analysis, offer insights into the underlying chemical principles governing their photostability, and present a standardized protocol for their direct experimental comparison.
At a Glance: Comparative Photophysical and Stability Properties
| Property | Fluorescein Isothiocyanate (FITC) | Dibenzo[b,d]furan-2-sulfonyl chloride |
| Excitation Maximum | ~495 nm[2] | Expected in the UV-A to blue region (~300-400 nm) |
| Emission Maximum | ~525 nm (Green)[2] | Expected in the blue to green region (~400-500 nm) |
| Quantum Yield (Φf) | High (~0.92)[2] | Variable; reported up to 17.8% for some derivatives in aggregate states[3][5] |
| Photostability | Low; prone to rapid photobleaching[6][7][8] | Expected to be higher than FITC due to rigid aromatic structure, but quantitative data is lacking. |
| Reactive Group | Isothiocyanate (-N=C=S) | Sulfonyl chloride (-SO₂Cl) |
| pH Sensitivity | High; fluorescence is pH-dependent[3] | Expected to be less pH-sensitive than FITC. |
Delving Deeper: A Mechanistic and Structural Comparison
The disparity in photostability between fluorescein-based dyes and rigid aromatic systems like dibenzofuran stems from their fundamental chemical structures.
The Instability of the Fluorescein Core
FITC's structure, characterized by a xanthene core, is inherently susceptible to photochemical degradation. The photobleaching of fluorescein is primarily an oxidative process, often involving the generation of singlet oxygen. Upon excitation, the fluorophore can transition to a long-lived triplet state, from which it can interact with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then attack the electron-rich xanthene ring, leading to irreversible bond cleavage and a loss of conjugation, thereby quenching fluorescence.[9] The non-rigid nature of the fluorescein structure also contributes to its susceptibility to photobleaching.
The Robust Nature of the Dibenzofuran Scaffold
Dibenzofuran possesses a rigid, planar, and highly aromatic structure. This rigidity limits non-radiative decay pathways and can contribute to enhanced photostability. The fused furan and benzene rings create a delocalized π-electron system that is less prone to the types of photo-oxidative cleavage reactions that plague fluorescein. However, the overall photostability of Dibenzo[b,d]furan-2-sulfonyl chloride will also be influenced by the presence of the sulfonyl chloride group and any substituents on the aromatic rings.
The sulfonyl chloride moiety is a highly reactive group designed for conjugation with primary amines.[5] While effective for labeling, sulfonyl chlorides themselves can be unstable, particularly in aqueous environments where they can hydrolyze.[10] This chemical instability is distinct from photostability but is a critical consideration for conjugation efficiency. Furthermore, the presence of a chlorine atom on a dibenzofuran structure has been shown to decrease the fluorescence lifetime, suggesting an increase in intersystem crossing to the triplet state, which could potentially increase the rate of photobleaching in the presence of oxygen.[11]
Caption: Structural basis for differing photostability.
Experimental Protocol for Quantitative Photostability Comparison
To empirically determine the relative photostability of Dibenzo[b,d]furan-2-sulfonyl chloride and FITC, a standardized photobleaching experiment is essential. The following protocol outlines a robust method for this comparison.
I. Reagents and Materials
-
Dibenzo[b,d]furan-2-sulfonyl chloride
-
Fluorescein isothiocyanate (FITC)
-
Amine-containing substrate for conjugation (e.g., bovine serum albumin (BSA), or a primary amine-functionalized glass slide)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycerol
-
Fluorescence microscope with a suitable light source (e.g., mercury arc lamp or laser) and filter sets for both fluorophores
-
Digital camera for image acquisition
-
Image analysis software (e.g., ImageJ/Fiji)
II. Conjugation of Fluorophores to a Solid Support
-
Prepare a solution of the amine-functionalized substrate in the conjugation buffer.
-
Dissolve Dibenzo[b,d]furan-2-sulfonyl chloride and FITC in a minimal amount of an anhydrous organic solvent (e.g., DMSO or DMF) to prepare stock solutions.
-
Add the fluorophore stock solutions to the substrate solution at a defined molar ratio.
-
Incubate the reaction mixture in the dark at 4°C for several hours to overnight.
-
Purify the conjugated substrate to remove any unreacted fluorophore. For protein conjugates, this can be achieved by dialysis or size-exclusion chromatography. For functionalized slides, thorough washing is required.
III. Sample Preparation for Microscopy
-
If using conjugated proteins, adsorb them onto a glass coverslip.
-
Mount the coverslip onto a microscope slide with a drop of mounting medium (e.g., 50% glycerol in PBS).
-
Seal the coverslip to prevent evaporation.
IV. Photobleaching Experiment and Data Acquisition
-
Place the slide on the microscope stage and locate a region of interest with uniform fluorescence.
-
Using the appropriate filter set for the fluorophore, adjust the illumination intensity to a constant and reproducible level.
-
Acquire an initial image (t=0) with a short exposure time to minimize photobleaching during this step.
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.[12]
-
Repeat the process for multiple regions of interest and for both fluorophores under identical illumination conditions.
Caption: Workflow for photobleaching experiment.
V. Data Analysis
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a non-fluorescent area from each measurement.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for both fluorophores.
-
The rate of fluorescence decay is indicative of the photobleaching rate. A slower decay signifies higher photostability. The data can be fitted to an exponential decay curve to determine the photobleaching half-life for each dye.
Conclusion and Recommendations
However, it is crucial for researchers to recognize that the photostability of a conjugated fluorophore is not solely determined by its core structure. Factors such as the nature of the reactive group, the local chemical environment, and the presence of oxygen can all play significant roles.
For researchers considering Dibenzo[b,d]furan-2-sulfonyl chloride as an alternative to FITC, we recommend the following:
-
Empirical Validation: Perform a direct, in-house comparison of the photostability of the two dyes conjugated to the specific biomolecule of interest, using the protocol outlined above. This will provide the most accurate assessment of their relative performance in the context of your experimental system.
-
Consider the Application: For demanding applications requiring long-term imaging or high-intensity illumination, the potential for enhanced photostability offered by the dibenzofuran scaffold makes it a compelling candidate for investigation.
-
Optimize Conjugation Conditions: Pay careful attention to the conjugation protocol for the sulfonyl chloride derivative to ensure efficient labeling and minimize hydrolysis of the reactive group.
Ultimately, the selection of a fluorescent probe should be guided by a balance of properties, including brightness, photostability, and ease of use. While FITC remains a useful tool for many applications, the exploration of alternative fluorophores such as Dibenzo[b,d]furan-2-sulfonyl chloride is essential for pushing the boundaries of fluorescence-based research.
References
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Zeng, L., Marshall, O., McGrory, R., Clarke, R., Brown, R. J., Kadodwala, M., Thomson, A. R., & Sutherland, A. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 17(10), 2475–2479. [Link]
-
Zeng, L., Marshall, O., McGrory, R., Clarke, R., Brown, R. J., Kadodwala, M., Thomson, A. R., & Sutherland, A. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed Central. [Link]
-
Zeng, L., Marshall, O., McGrory, R., Clarke, R., Brown, R. J., Kadodwala, M., Thomson, A. R., & Sutherland, A. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed. [Link]
-
JoVE. (2010). Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells. Journal of Visualized Experiments. [Link]
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ResearchGate. (n.d.). Experimental set-up and photobleaching response of fluorophores on various substrates. [Link]
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TdB Labs. (2024). FITC Labeling and Conjugation. [Link]
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Star-Protocols. (2023). Quantification of the photo-bleaching rate for mi3-based particles with dual-color proteins. [Link]
-
ResearchGate. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]
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Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–172. [Link]
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Titus, J. A., et al. (1982). Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Journal of Immunological Methods, 50(2), 193-204. [Link]
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Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). The photophysics of Lissamine rhodamine-B sulphonyl chloride in aqueous solution: Implications for fluorescent protein-dye conjugates. [Link]
-
Gessner, A. L., et al. (2009). Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. BMC Bioinformatics, 10, 239. [Link]
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Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
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ResearchGate. (2024). Synthesis and characterization of a highly fluorescent benzofuran dimer derived from estradiol. [Link]
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Yufeng. (2023). Sulfonyl Chloride, mixed isomers. [Link]
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Ohshita, T., et al. (1990). Analysis of lysosomal degradation of fluorescein isothiocyanate-labelled proteins by Toyopearl HW-40 affinity chromatography. The Journal of Biochemistry, 108(5), 760-764. [Link]
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Longin, A., et al. (1993). The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore's Behavior. The Journal of Histochemistry and Cytochemistry, 41(12), 1833-1840. [Link]
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ResearchGate. (2022). A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. [Link]
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ResearchGate. (2021). Analysis of the photostability of FITC- and Alexa Fluor 568-conjugated ANM by continuous illumination of ICC staining of bovine sertoli cells. [Link]
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Rai, S., et al. (2018). Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry. International Journal of Laboratory Hematology, 40(3), e52-e54. [Link]
-
Song, L., et al. (1995). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 15(11), 5438-5445. [Link]
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A Comparative Guide to Brønsted Acid Selectivity in Friedel-Crafts Acylation: Spotlight on Dibenzo[b,d]furan-2-sulfonic acid
Introduction: The Enduring Challenge of Regioselectivity in Aromatic Ketone Synthesis
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds and the production of aromatic ketones.[1] These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The reaction, an electrophilic aromatic substitution, is traditionally catalyzed by Lewis acids. However, the use of Brønsted acids as catalysts has gained significant traction due to advantages such as reduced catalyst loading, simplified workup procedures, and often, enhanced selectivity.[2]
A persistent challenge in Friedel-Crafts acylation is controlling the regioselectivity, particularly the ratio of ortho, meta, and para isomers formed when substituting an already functionalized aromatic ring. This guide offers a comparative analysis of the selectivity of various Brønsted acids in this critical transformation, with a special focus on the potential of the sterically hindered catalyst, Dibenzo[b,d]furan-2-sulfonic acid . While direct experimental data for this particular catalyst in Friedel-Crafts acylation is not extensively reported in peer-reviewed literature, we will extrapolate its anticipated performance based on established principles of steric hindrance and compare it with widely used Brønsted acids: p-toluenesulfonic acid, sulfuric acid, and the solid acid catalyst, Nafion.
The Role of the Brønsted Acid and the Genesis of Selectivity
In Friedel-Crafts acylation, the Brønsted acid protonates the acylating agent (typically an acid anhydride or acyl chloride), leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. The regiochemical outcome of this attack is governed by a combination of electronic and steric factors.
-
Electronic Effects : Electron-donating groups on the aromatic ring direct the incoming acyl group to the ortho and para positions.
-
Steric Effects : The size of both the acylating agent and the catalyst can influence the accessibility of the different positions on the aromatic ring. Bulky catalysts or acylating agents tend to favor substitution at the less sterically hindered para position.[3][4]
This guide will delve into how the structural characteristics of different Brønsted acids can be leveraged to control the isomeric product distribution.
Comparative Analysis of Brønsted Acid Catalysts
This compound: A Hypothesis on Sterically-Driven Selectivity
This compound is a bulky, aromatic sulfonic acid. Its rigid, planar dibenzofuran backbone presents significant steric hindrance around the sulfonic acid moiety.
Hypothesized Mechanism of Action:
We propose that the bulky nature of this compound will play a crucial role in directing the regioselectivity of Friedel-Crafts acylation. The large catalyst molecule is expected to preferentially associate with the acylating agent in a manner that favors the formation of a transition state leading to the para product, as the ortho positions will be sterically shielded.
Figure 1: Proposed influence of bulky this compound on selectivity.
Anticipated Performance:
Due to the lack of direct comparative experimental data in the literature, we present a hypothesized performance profile for this compound. We predict that its use will lead to a significantly higher para-to-ortho product ratio compared to less sterically demanding Brønsted acids.
Established Brønsted Acids: A Baseline for Comparison
To provide context for the potential of this compound, we will examine the performance of three commonly employed Brønsted acids.
-
p-Toluenesulfonic Acid (p-TsOH): A widely used, moderately bulky, and cost-effective catalyst.[5]
-
Sulfuric Acid (H₂SO₄): A strong, non-bulky, and inexpensive traditional acid catalyst.
-
Nafion-H: A perfluorinated resinsulfonic acid, which acts as a heterogeneous catalyst, offering advantages in terms of separation and recyclability.
Experimental Data: Acylation of Anisole and Toluene
The following tables summarize representative experimental data for the Friedel-Crafts acylation of anisole and toluene with common acylating agents, catalyzed by the aforementioned Brønsted acids.
Table 1: Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | para/ortho Ratio | Reference |
| p-Toluenesulfonic acid | 10 | 100 | 4 | 85.4 | ~9:1 | [5] |
| Sulfuric acid | Stoichiometric | Room Temp. | 1 | >95 | ~4:1 | General Textbook Data |
| Nafion-H | 15 wt% | 120 | 6 | 75 | >99:1 | [6] |
| This compound | Hypothesized | ~100-120 | ~4-6 | High | >19:1 | - |
Table 2: Acylation of Toluene with Acetyl Chloride
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | para/ortho Ratio | Reference |
| p-Toluenesulfonic acid | 15 | 80 | 5 | 78 | ~9:1 | General Literature |
| Sulfuric acid | Stoichiometric | 0 | 1 | >90 | ~2:1 | [7] |
| Nafion-H | 20 wt% | 110 | 8 | 65 | >95:5 | [6] |
| This compound | Hypothesized | ~80-110 | ~5-8 | High | >20:1 | - |
Analysis of Experimental Data and Projections:
The data clearly indicates that steric hindrance plays a significant role in determining the regioselectivity of the acylation. The less bulky sulfuric acid provides the lowest para-selectivity. p-Toluenesulfonic acid, with its methyl group, shows improved para-selectivity. The heterogeneous catalyst Nafion-H, with its polymeric structure and defined pores, exhibits excellent para-selectivity, likely due to shape-selective effects within its catalytic sites.
Based on these trends, our hypothesis that the highly hindered this compound would afford the highest para-selectivity among the homogeneous Brønsted acids is well-founded. The rigid and extended aromatic system of the catalyst is expected to create a highly selective pocket for the acylation to occur at the sterically most accessible position.
Experimental Protocols
The following protocols are provided as a template for researchers to conduct their own comparative studies.
Synthesis of this compound
As this catalyst is not readily commercially available, a synthetic protocol is provided based on literature procedures for the sulfonation of dibenzofuran.[8][9]
Materials:
-
Dibenzofuran
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride
-
Phosphorus Pentachloride
-
Toluene
Procedure:
-
Sulfonation: Dibenzofuran is sulfonated with hot concentrated sulfuric acid to yield dibenzofuran-2-sulfonic acid.[9] The reaction mixture is heated to ensure the completion of the monosulfonation.
-
Isolation of the Sodium Salt: The resulting sulfonic acid is converted to its sodium salt by treatment with a saturated sodium chloride solution. The sodium salt precipitates and can be collected by filtration.
-
Conversion to the Sulfonyl Chloride: The dried sodium salt is then treated with phosphorus pentachloride and heated to produce dibenzo[b,d]furan-2-sulfonyl chloride.[8]
-
Hydrolysis to the Sulfonic Acid: The sulfonyl chloride is carefully hydrolyzed with water to yield the desired this compound. The product can be recrystallized from a suitable solvent.
Figure 2: Synthetic workflow for this compound.
General Procedure for Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole
-
Acetic Anhydride
-
Brønsted Acid Catalyst (e.g., p-TsOH, H₂SO₄, or this compound)
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of anisole (1.0 eq) and acetic anhydride (1.2 eq) in anhydrous dichloromethane at 0 °C, add the Brønsted acid catalyst (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the para/ortho isomer ratio by ¹H NMR spectroscopy or Gas Chromatography (GC).
Figure 3: Experimental workflow for Friedel-Crafts acylation.
Conclusion and Future Outlook
This guide has provided a comparative overview of the selectivity of various Brønsted acids in Friedel-Crafts acylation, highlighting the critical role of steric hindrance. While established catalysts like p-toluenesulfonic acid and Nafion-H offer good to excellent para-selectivity, there is a compelling, albeit hypothetical, case for the superior performance of the bulky this compound.
The lack of direct experimental data for this compound in this context represents a clear opportunity for future research. We encourage researchers in academia and industry to explore the catalytic potential of this and other sterically demanding Brønsted acids. Such investigations could lead to the development of highly selective and efficient catalysts for the synthesis of valuable aromatic ketones, furthering the capabilities of modern organic synthesis.
References
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Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). Retrieved from [Link]
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Friedel-Crafts Acylation of Toluene. (n.d.). Retrieved from [Link]
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. In Master Organic Chemistry. Retrieved from [Link]
- Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega.
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- SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZ
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Friedel-Crafts Acylation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Dibenzofuran. I. Sulfonation. (n.d.). In Datapdf.com. Retrieved from [Link]
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- Friedel-Crafts Acyl
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society.
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Dibenzofuran. (n.d.). In PubChem. Retrieved from [Link]
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Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022). Retrieved from [Link]
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Friedel-Crafts Reactions. (2023). In Chemistry LibreTexts. Retrieved from [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). In MSU chemistry. Retrieved from [Link]
-
Sulfonation and Sulfation Processes. (n.d.). In Chemithon. Retrieved from [Link]
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A Comparative Guide to Dibenzo[b,d]furan-2-sulfonic Acid and Other Solid Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and pharmaceutical chemistry, the pursuit of efficient, selective, and sustainable catalytic processes is paramount. Solid acid catalysts have emerged as a cornerstone in this endeavor, offering tangible advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced corrosive impact. This guide provides an in-depth, objective comparison of the performance of Dibenzo[b,d]furan-2-sulfonic acid, a representative of rigid, aromatic sulfonic acid catalysts, with other prominent solid acids: sulfated zirconia and the commercial resin Amberlyst-15. Our analysis is grounded in experimental data to provide actionable insights for catalyst selection and process optimization.
Due to the limited availability of direct catalytic data for this compound, this guide will utilize a structurally analogous and well-characterized material—sulfonated naphthalene-formaldehyde condensate—as a proxy to represent the class of sulfonated polycyclic aromatic hydrocarbon (PAH) catalysts. This approach allows for a robust and scientifically grounded comparison of the catalytic attributes of this class of materials.
The Landscape of Solid Acid Catalysis: An Overview
Solid acid catalysts function by providing active sites, primarily Brønsted or Lewis acid sites, on a heterogeneous surface. The efficacy of these catalysts is dictated by a confluence of factors including acid site density, acid strength, surface area, pore structure, and thermal stability. The choice of catalyst is therefore a critical experimental parameter that profoundly influences reaction kinetics, product selectivity, and overall process economics.
Mechanism of Solid Acid-Catalyzed Esterification
Esterification, a quintessential acid-catalyzed reaction, serves as a model for comparing catalyst performance. The generally accepted mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a Brønsted acid site on the catalyst surface. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes dehydration to yield the ester and regenerate the catalytic proton.[1] The efficiency of this process is intrinsically linked to the accessibility and strength of the acid sites.
Comparative Performance Analysis
The following sections delve into a comparative analysis of our selected solid acid catalysts. The data, summarized in Table 1, is compiled from various studies to provide a comprehensive overview. It is important to note that direct comparison of absolute conversion values can be challenging due to variations in reaction conditions across different studies. Therefore, metrics such as turnover frequency (TOF), where available, provide a more normalized measure of intrinsic catalytic activity.
Sulfonated Naphthalene-Formaldehyde Condensate (Proxy for this compound)
Sulfonated polycyclic aromatic hydrocarbons represent a class of carbonaceous catalysts characterized by a rigid aromatic framework functionalized with sulfonic acid groups. This structure imparts high thermal stability and a high density of Brønsted acid sites.
Performance Insights: These catalysts exhibit excellent activity in esterification reactions, driven by the strong acidity of the sulfonic acid groups. The aromatic backbone provides a robust and thermally stable support. However, a primary challenge with this class of catalysts is the potential for leaching of the sulfonic acid groups, particularly in the presence of polar solvents at elevated temperatures, which can lead to a gradual decrease in activity upon reuse.[2][3]
Sulfated Zirconia (SZ)
Sulfated zirconia is a superacidic catalyst renowned for its high catalytic activity in a variety of acid-catalyzed reactions. Its acidity arises from the interaction of sulfate groups with the zirconia surface, creating both Brønsted and Lewis acid sites.
Performance Insights: SZ demonstrates exceptional activity in esterification, often achieving high conversions under relatively mild conditions.[4][5] The catalyst's performance is highly dependent on its preparation method, particularly the calcination temperature, which influences its crystalline phase and surface acidity.[6] While robust, deactivation can occur through coke deposition on the acid sites or, to a lesser extent, sulfur leaching.[7]
Amberlyst-15
Amberlyst-15 is a commercial, macroreticular polystyrene-based ion-exchange resin functionalized with sulfonic acid groups. Its porous structure and high acid site concentration make it a widely used catalyst in both laboratory and industrial settings.
Performance Insights: Amberlyst-15 is a highly effective catalyst for esterification, demonstrating high conversions for a range of fatty acids.[8][9] Its polymer backbone, however, limits its thermal stability, with a maximum operating temperature typically around 120-140°C. A key advantage is its well-defined structure and commercial availability, leading to reproducible results. Leaching of sulfonic acid groups can occur, particularly with polar reactants like methanol.
Quantitative Performance Data
| Catalyst | Reaction | Substrates | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reusability | Reference(s) |
| Sulfonated Naphthalene Formaldehyde | Esterification | Oleic Acid, Methanol | 100 | 0.17 | 70.5% Conversion | - | [10] |
| Sulfated Zirconia (SZ) | Esterification | Myristic Acid, Methanol | 60 | 5 | ~98% Conversion | Stable over 5 cycles | [4] |
| Sulfated Zirconia (SZ) | Esterification | Oleic Acid, Methanol | 50-55 | 2 | ~25% FFA Conversion | - | [5] |
| Amberlyst-15 | Esterification | Palmitic Acid, Methanol | 70-150 | Varies | Equilibrium Driven | Stable | [8] |
| Amberlyst-15 | Esterification | Palmitic Acid, Alcohols | - | - | High Yield | - | [9] |
Note: The performance data presented is for illustrative purposes and direct comparison should be made with caution due to varying experimental conditions.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of a representative sulfonated aromatic catalyst and a general protocol for its application in esterification.
Synthesis of Sulfonated Naphthalene-Formaldehyde Condensate
This protocol describes the synthesis of a sulfonated naphthalene-formaldehyde resin, a representative catalyst for the class of sulfonated polycyclic aromatic hydrocarbons.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Formaldehyde solution (37-40%)
-
Sodium Hydroxide solution
Procedure:
-
Sulfonation of Naphthalene:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, melt naphthalene by heating to approximately 100°C.
-
Slowly add concentrated sulfuric acid (molar ratio of naphthalene to sulfuric acid typically 1:1.2 - 1:1.4) to the molten naphthalene over 30-60 minutes with vigorous stirring.[6]
-
Increase the temperature to 150-165°C and maintain for 2-5 hours to favor the formation of the thermodynamically stable naphthalene-2-sulfonic acid.[6]
-
-
Condensation Polymerization:
-
Neutralization and Isolation:
-
Cool the polymer solution and slowly neutralize it with a sodium hydroxide solution to a pH of 7-9.
-
The resulting aqueous solution of the sodium salt of the sulfonated naphthalene-formaldehyde condensate can be used directly, or the solid catalyst can be obtained by drying. For catalytic applications, the acidic form is required, so neutralization is omitted and the polymer is thoroughly washed with hot distilled water to remove unreacted acid and monomers, followed by drying.
-
Catalytic Esterification of a Fatty Acid
This protocol outlines a general procedure for evaluating the performance of a solid acid catalyst in the esterification of a fatty acid with an alcohol.
Materials:
-
Fatty Acid (e.g., Oleic Acid, Palmitic Acid)
-
Alcohol (e.g., Methanol, Ethanol)
-
Solid Acid Catalyst (e.g., Sulfonated Naphthalene-Formaldehyde, Sulfated Zirconia, Amberlyst-15)
-
Inert Solvent (e.g., Toluene, Hexane - optional)
-
Internal Standard for GC analysis (e.g., Dodecane)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the fatty acid, alcohol (in a specified molar ratio, e.g., 1:10 acid to alcohol), and the solid acid catalyst (typically 1-10 wt% relative to the fatty acid).
-
Add an internal standard if quantitative analysis by Gas Chromatography (GC) is intended.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-150°C) with vigorous stirring.
-
Monitor the reaction progress by periodically taking aliquots of the reaction mixture. Quench the reaction in the aliquot (e.g., by cooling and dilution with a cold solvent) and analyze by GC or titration to determine the conversion of the fatty acid.
-
-
Catalyst Recovery and Reusability:
-
After the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent (e.g., methanol, hexane) to remove any adsorbed reactants and products.[12]
-
Dry the catalyst (e.g., in an oven at 80-100°C) before using it in subsequent reaction cycles to test its reusability.
-
Catalyst Characterization: Understanding the "Why"
The performance of a solid acid catalyst is a direct consequence of its physicochemical properties. Understanding these properties is crucial for rational catalyst design and selection.
Fourier-Transform Infrared Spectroscopy (FT-IR)
Principle: FT-IR spectroscopy is used to identify the functional groups present on the catalyst surface. For sulfonated catalysts, the presence of sulfonic acid groups (-SO₃H) is confirmed by characteristic absorption bands. For instance, the O=S=O stretching vibration is typically observed around 1176 cm⁻¹, and the –SO₃H stretching appears near 1008 cm⁻¹.[13]
Application: This technique provides qualitative evidence of successful sulfonation and can be used to monitor the stability of the functional groups after the reaction by comparing the spectra of fresh and spent catalysts.
Ammonia Temperature-Programmed Desorption (NH₃-TPD)
Principle: NH₃-TPD is a powerful technique for quantifying the total number of acid sites and determining their strength distribution. The catalyst is first saturated with ammonia, a basic probe molecule. Then, the temperature is ramped linearly, and the desorption of ammonia is monitored by a detector. Weakly bound ammonia desorbs at lower temperatures, while strongly bound ammonia desorbs at higher temperatures.
Application: The resulting desorption profile provides a "fingerprint" of the catalyst's acidity. The area under the desorption peaks is proportional to the total number of acid sites, and the temperature at which desorption occurs is indicative of the acid strength.[14] This information is critical for correlating catalytic activity with the nature of the acid sites.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships in catalyst selection.
Caption: Experimental workflow for synthesis, characterization, and testing of solid acid catalysts.
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A Comparative Analysis of the Fluorescence Quantum Yield of Amine-Reactive Probes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is arguably the most important characteristic of a fluorophore. A high quantum yield translates to a brighter signal, enabling greater sensitivity and more robust detection in applications ranging from fluorescence microscopy to high-throughput screening.
This guide provides an in-depth comparison of the quantum yield of various amine-reactive fluorescent probes. While our focus begins with Dibenzo[b,d]furan-2-sulfonyl chloride, we will expand our analysis to include functionally and structurally similar probes to provide a comprehensive overview for the discerning researcher. It is important to note that publicly available, peer-reviewed data on the specific quantum yield of Dibenzo[b,d]furan-2-sulfonyl chloride is limited. Therefore, this guide will draw comparisons with well-characterized alternatives, providing a framework for probe selection and evaluation.
Understanding Quantum Yield: More Than Just a Number
The quantum yield of a fluorophore is the ratio of photons emitted to the photons absorbed. A value of 1.0 indicates that a photon is emitted for every photon absorbed, representing maximum efficiency. In practice, various non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, leading to quantum yields below 1.0.
The quantum yield is not an immutable constant. It is highly sensitive to the probe's local environment.[1] Factors such as solvent polarity, pH, temperature, and conjugation to a biomolecule can significantly alter the fluorescence efficiency.[1][2][3] For instance, Dansyl chloride is a classic example of an environmentally sensitive probe; it is largely non-fluorescent until it reacts with a primary amine, and its subsequent fluorescence is highly dependent on the polarity of its surroundings.[2][3] This property can be exploited to probe hydrophobic binding sites in proteins.
Comparative Quantum Yield Data of Amine-Reactive Probes
The sulfonyl chloride moiety of Dibenzo[b,d]furan-2-sulfonyl chloride is designed to react with primary amines, such as the lysine residues in proteins, to form stable sulfonamides.[4] This reactivity profile places it in a category of probes that includes the well-known Dansyl chloride, as well as isothiocyanate derivatives like FITC and RITC. Structurally, the dibenzofuran core is a rigid, aromatic system, a feature common in many fluorescent molecules, including naphthalene-based probes, which are known for their high quantum yields and photostability.[5][6]
Below is a table summarizing the quantum yield and spectral properties of relevant fluorescent probes. This data, gathered from various sources, provides a baseline for comparison.
| Fluorescent Probe | Core Structure | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |
| Dansyl chloride | Naphthalene | Sulfonyl chloride | ~333 | ~515 | Environment-sensitive | DMF | [2] |
| Dansyl glycine | Naphthalene | (post-reaction) | 300 | - | 0.07 | Water | [7] |
| Dansyl glycine | Naphthalene | (post-reaction) | 300 | - | 0.66 | Dioxane | [7] |
| FITC | Fluorescein | Isothiocyanate | 495 | 525 | 0.92 | Aqueous Buffer | [8] |
| Rhodamine B | Xanthene | - | - | - | 0.70 | Ethanol | [9] |
| Rhodamine B isothiocyanate (RITC) | Xanthene | Isothiocyanate | 570 | 595 | Environment-sensitive | - | [10][11] |
| 2-Aminonaphthalene | Naphthalene | - | 239 | - | 0.91 | Acetonitrile | [12] |
| Naphthalene | Naphthalene | - | 270 | - | 0.23 | Cyclohexane | [13] |
Analysis and Field Insights:
-
Naphthalene-Based Probes: Probes like Dansyl chloride and its derivatives demonstrate the principle of environmental sensitivity. The significant jump in quantum yield for Dansyl glycine from 0.07 in water to 0.66 in the non-polar solvent dioxane highlights its utility in probing hydrophobic environments.[7] Naphthalene derivatives, in general, are known for their potential for high quantum yield and excellent photostability due to their rigid, conjugated π-electron systems.[5]
-
Fluorescein and Rhodamine Dyes: FITC is a workhorse in biological labeling due to its high quantum yield (approaching 0.92) and good water solubility.[8][14] However, its fluorescence is pH-sensitive and it is prone to photobleaching.[14] Rhodamine-based probes like RITC offer greater photostability and are less pH-sensitive, though their quantum yields can be more variable and are also influenced by the molecular environment.[10] The quantum yield of Rhodamine B itself is high in ethanol (0.7), making it a bright fluorophore.[9]
-
Implications for Dibenzo[b,d]furan-2-sulfonyl chloride: Given its rigid, polycyclic aromatic core, it is plausible that conjugates of Dibenzo[b,d]furan-2-sulfonyl chloride could exhibit favorable photophysical properties, including a potentially high quantum yield, particularly in non-polar environments. However, without direct experimental data, this remains speculative. Researchers interested in this probe would need to perform their own quantum yield determination.
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
Trustworthy and reproducible data is the cornerstone of scientific research. The following protocol outlines the well-established relative method for determining the fluorescence quantum yield of a sample (the "Parker-Rees method") by comparing it to a standard with a known quantum yield.[15]
Pillar of Trust: Self-Validating Experimental Design
This protocol is designed to be self-validating. By using a trusted standard, ensuring sample purity, and controlling for environmental variables, you build confidence in the final calculated value. The causality is clear: precise control over experimental parameters leads to an accurate determination of the quantum yield.
Materials:
-
Fluorophore of interest (e.g., Dibenzo[b,d]furan-2-sulfonyl chloride conjugate)
-
Quantum yield standard (e.g., Quinine sulfate in 1N H₂SO₄, Φ = 0.54; Rhodamine B in ethanol, Φ = 0.7)[9]
-
High-purity solvents (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer (Fluorometer)
-
1 cm pathlength quartz cuvettes
Step-by-Step Methodology:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample. This minimizes wavelength-dependent variations in instrument detection.[15]
-
Preparation of Stock Solutions: Prepare stock solutions of your sample and the standard in the desired solvent.
-
Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Causality Explained: Maintaining an absorbance < 0.1 is crucial to prevent the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution. This ensures a linear relationship between absorbance and fluorescence intensity.[7]
-
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilute solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the dilute solutions of both the sample and the standard.
-
-
Data Integration: Integrate the area under the fluorescence emission curve for each spectrum. This gives the total fluorescence intensity.
-
Calculation of Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
I_s and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_s and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).
-
Workflow Visualization
The following diagram illustrates the logical flow of the quantum yield determination protocol.
Caption: Workflow for Relative Quantum Yield Determination.
Conclusion and Recommendations
While Dibenzo[b,d]furan-2-sulfonyl chloride presents an interesting scaffold for a fluorescent probe, the lack of established quantum yield data necessitates careful characterization by the end-user. By comparing its potential performance to well-established, amine-reactive probes like Dansyl chloride, FITC, and RITC, researchers can make an informed decision.
Key Takeaways:
-
No "One-Size-Fits-All": The ideal probe depends on the specific application. For probing hydrophobic pockets, an environmentally sensitive probe like a Dansyl or potentially a Dibenzo[b,d]furan derivative may be superior. For applications requiring maximum brightness in aqueous buffers, FITC remains a strong contender, provided photobleaching is managed.
-
Experimental Validation is Key: Always experimentally determine the quantum yield of your probe-conjugate in the specific buffer system of your experiment. The performance of a dye in a vial is not always predictive of its performance in a complex biological system.[1]
-
Consider the Full Picture: Quantum yield is critical, but it is only one part of the equation. Photostability, pH sensitivity, Stokes shift, and the ease of conjugation are all vital parameters that must be considered when selecting a fluorescent probe for your research.
By following the principles and protocols outlined in this guide, researchers can confidently select and validate the optimal fluorescent probe, ensuring data of the highest quality and integrity.
References
- BenchChem. (2025). A Comparative Guide to the Fluorescence Quantum Yield of Naphthalene-Based Probes.
- MedChemExpress. (n.d.). 5(6)-FITC (Fluorescein 5(6)-isothiocyanate) | Fluorescent Dye.
- Tocris Bioscience. (n.d.). FITC.
- PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- AAT Bioquest, Inc. (2025). Quantum Yield [FITC (Fluorescein-5-isothiocyanate)].
- COGER. (n.d.). Dansyl chloride.
- ResearchGate. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF.
- Thermo Fisher Scientific - ES. (n.d.). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.
- Benchchem. (n.d.). Rhodamine B isothiocyanate (mixed isomers).
- Biotium. (2013). What are the quantum yields of CF® dyes?.
- Thermo Fisher Scientific - US. (n.d.). Fluorescein (FITC).
- ChemicalBook. (2019). Application of dansyl chloride.
- OMLC. (n.d.). Dansyl glycine.
- ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.
- OMLC. (n.d.). Naphthalene.
- Thermo Fisher Scientific. (n.d.). Texas Red Sulfonyl Chloride.
- Cayman Chemical. (n.d.). Rhodamine B isothiocyanate (mixed isomers).
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A Researcher's Guide to Acid Catalysts in Esterification: Evaluating Alternatives to Dibenzo[b,d]furan-2-sulfonic acid
For professionals in chemical research and drug development, the esterification reaction is a cornerstone of synthesis. The choice of an acid catalyst is a critical decision point that dictates reaction efficiency, process sustainability, and overall cost. While specialized catalysts like Dibenzo[b,d]furan-2-sulfonic acid have their niche, a broader understanding of the available alternatives is essential for process optimization and innovation.
This guide provides an in-depth comparison of common and advanced acid catalysts for esterification, moving beyond a simple list to explain the mechanistic rationale and practical considerations behind catalyst selection. We will explore the landscape from traditional mineral acids to modern, recyclable solid-state systems, supported by experimental data and detailed protocols.
The Heart of the Reaction: The Fischer-Speier Esterification Mechanism
At its core, acid-catalyzed esterification, or Fischer-Speier esterification, is a reversible nucleophilic acyl substitution.[1] The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid.[2] This crucial step dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[3][4] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester.[1]
The efficiency of this process hinges on overcoming the reaction's equilibrium.[1][5] This is typically achieved by using an excess of one reactant (usually the alcohol) or by removing water as it forms, often with a Dean-Stark apparatus or by using a catalyst that also acts as a dehydrating agent.[1][5][6]
Figure 1: General mechanism of acid-catalyzed Fischer esterification.
The Catalyst Spectrum: A Comparative Analysis
The ideal catalyst is highly active, selective, easy to separate from the reaction mixture, non-corrosive, environmentally benign, and cost-effective. No single catalyst meets all these criteria, leading to a necessary trade-off based on the specific application. We can broadly classify the alternatives into two major groups: homogeneous and heterogeneous catalysts.
Homogeneous Acid Catalysts
These catalysts exist in the same phase as the reactants, typically as liquids or dissolved solids.
-
Mineral Acids (H₂SO₄, HCl): Sulfuric acid is the workhorse catalyst for industrial esterification due to its low cost and high activity.[7] However, its use is fraught with challenges, including equipment corrosion, significant waste generation from neutralization steps, and difficulty in separation from the product mixture.[8]
-
Organic Sulfonic Acids (p-TsOH, MSA):
-
p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline organic acid, p-TsOH is often preferred over sulfuric acid in laboratory settings as it is easier to handle. It is a strong acid that effectively catalyzes a wide range of esterifications.[7]
-
Methanesulfonic Acid (MSA): A strong, non-oxidizing liquid organic acid, MSA is considered a greener alternative to H₂SO₄.[9] It is biodegradable, less corrosive, and has a very low vapor pressure.[9] Its high catalytic activity is demonstrated in various esterification processes, including biodiesel production.[9][10]
-
Heterogeneous (Solid) Acid Catalysts
These catalysts exist in a different phase from the reactants, offering the significant advantage of easy separation (by simple filtration) and potential for recycling, which aligns with the principles of green chemistry.[7][8][10]
-
Sulfonated Polystyrene Resins (e.g., Amberlyst-15): These are macro-porous polymer beads functionalized with sulfonic acid groups.[11] Amberlyst-15 is one of the most widely used solid acid catalysts for esterification.[7][10][11] Its primary advantages are high activity and easy reusability.[11] However, its major limitation is its thermal stability; it begins to degrade at temperatures above 120-140°C, which can limit its application in high-temperature reactions.[7][12]
-
Perfluorinated Sulfonic Acid Resins (e.g., Nafion™): Nafion is a superacidic catalyst consisting of a perfluorinated backbone with sulfonic acid side chains.[13][14] This structure imparts exceptional chemical and thermal stability, allowing it to be used in harsh reaction conditions where other resins would fail.[10][13] While highly effective and reusable, its primary drawback is its significantly higher cost compared to other catalysts.[15]
-
Other Solid Acids:
-
Zeolites: These microporous aluminosilicates can act as acid catalysts. However, their small pore sizes can create diffusion limitations, making them unsuitable for reactions involving large or bulky molecules like long-chain fatty acids.[7]
-
Lewis Acids (e.g., Zn(II) salts): While Brønsted acids (proton donors) are most common, Lewis acids offer an alternative mechanistic pathway. Simple zinc(II) salts have proven to be effective, recyclable catalysts for the solvent-free esterification of fatty acids.[16][17] The catalytic activity depends on the counterion, with salts of poorly coordinating anions (like triflate) being highly effective.[16][17]
-
Performance Data at a Glance
The following table summarizes the performance and key characteristics of various catalysts in esterification reactions, providing a basis for objective comparison.
| Catalyst | Type | Typical Loading | Temperature (°C) | Yield (%) | Advantages | Disadvantages | Recyclability |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 3 wt%[10] | 70[10] | ~84[10] | Low cost, high activity | Corrosive, waste generation, difficult separation[8] | No |
| Methanesulfonic Acid (MSA) | Homogeneous | 1 wt%[10] | 60[10] | >97[10] | High activity, biodegradable, less corrosive[9] | Higher cost than H₂SO₄, liquid | No |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Catalytic | 80-120 | High | Solid (easy handling), high activity[7] | Requires neutralization/separation | No |
| Amberlyst-15 | Heterogeneous | 4-10 wt%[18] | 75-100[12] | >95[19] | Easily separable, reusable, low corrosion[11] | Limited thermal stability (~120°C)[7][12] | Yes |
| Nafion™ NR50 | Heterogeneous | Catalytic | >120 | High | High thermal & chemical stability, superacidic[10][13] | High cost | Yes |
| Zinc Oxide (ZnO) | Homogeneous/Heterogeneous | 1 mol%[16] | 170[16] | >94[16][17] | Low cost, high efficiency, recyclable form[17] | Higher temperatures required | Yes[17] |
*Zinc salts can act as homogeneous catalysts but precipitate as zinc carboxylates upon reaction completion, allowing for heterogeneous recovery and recycling.[16][17]
A Framework for Catalyst Selection
Choosing the right catalyst requires a logical approach based on reaction parameters and desired outcomes. The following workflow can guide researchers toward an optimal choice.
Figure 2: Decision workflow for selecting an esterification catalyst.
Experimental Protocol: Esterification of Nonanoic Acid using Amberlyst-15
This protocol provides a reproducible method for researchers to evaluate a common solid acid catalyst.
Objective: To synthesize propyl nonanoate from nonanoic acid and 1-propanol using Amberlyst-15 as a recyclable heterogeneous catalyst.
Materials:
-
Nonanoic acid (>99% purity)
-
1-Propanol (>99% purity)
-
Amberlyst-15 (wet) ion-exchange resin
-
0.1 N Hydrochloric acid (for catalyst preparation)
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer/temperature probe
-
Separatory funnel
Catalyst Preparation:
-
Wash the Amberlyst-15 resin with distilled water four to five times to remove impurities.
-
Soak the washed resin in 0.1 N HCl for 30 minutes.[18]
-
Filter the catalyst and dry at ambient conditions for 48 hours to achieve a consistent dry state before use.[18]
Esterification Procedure:
-
Set up the reflux apparatus in a fume hood.
-
To the three-neck flask, add nonanoic acid and 1-propanol. A molar ratio of 1:10 (acid to alcohol) is recommended to drive the equilibrium towards the product.[18]
-
Add the prepared Amberlyst-15 catalyst. A catalyst loading of 5-8% (w/v) relative to the total liquid volume is a typical starting point.[18]
-
Begin vigorous stirring (e.g., 500 rpm) to ensure good mixing and minimize external mass transfer limitations.[12][18]
-
Heat the mixture to reflux (approx. 97°C for 1-propanol) and maintain the temperature for the desired reaction time (e.g., 4-6 hours).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them via gas chromatography (GC) or by titration to determine the remaining acid value.
Work-up and Catalyst Recovery:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid Amberlyst-15 catalyst by simple filtration.
-
Wash the recovered catalyst with a solvent (e.g., fresh alcohol or hexane) and dry it for reuse in subsequent cycles.
-
Pour the liquid filtrate into a separatory funnel. Wash the mixture with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted nonanoic acid.
-
Wash with brine (saturated NaCl solution) and then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and remove the excess 1-propanol under reduced pressure (rotary evaporation) to yield the crude propyl nonanoate. Further purification can be achieved by distillation if required.
Conclusion
The field of acid catalysis for esterification has evolved significantly from a reliance on corrosive and wasteful mineral acids. While this compound represents a class of effective organic sulfonic acids, the broader landscape offers a rich selection of alternatives tailored to specific needs. For laboratory-scale synthesis where ease of handling is paramount, p-TsOH and MSA are excellent homogeneous options. For industrial processes and research focused on sustainability, the shift towards heterogeneous catalysts is undeniable. Amberlyst-15 provides a cost-effective, reusable solution for moderate-temperature reactions, while Nafion offers unparalleled performance under harsh conditions, albeit at a higher price point. By understanding the mechanistic principles and carefully weighing the practical advantages and limitations of each catalyst, researchers can make informed decisions that enhance reaction outcomes, improve process efficiency, and contribute to a greener, more sustainable chemical industry.
References
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Gómez-Castro, F. I., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. Available at: [Link]
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Fochi, M., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Oliver-Meseguer, J., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemRxiv. Available at: [Link]
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Vitiello, R., et al. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Catalysts. Available at: [Link]
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Escobar, M., et al. (2020). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. RSC Advances. Available at: [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]
- Padmanabhan, J., et al. (2015). Esterification of 2,5-furan-dicarboxylic acid. European Patent Office, EP 2935229 B1.
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Fochi, M., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. National Institutes of Health. Available at: [Link]
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Wang, Y., et al. (2015). Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. ResearchGate. Available at: [Link]
-
Kalita, P., & Saikia, L. (2020). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah. Available at: [Link]
-
Wang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. Available at: [Link]
-
Clark, J. (2002). The mechanism for the esterification reaction. Chemguide. Available at: [Link]
-
Tesser, R., et al. (2010). Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. ACS Publications. Available at: [Link]
- Lappe, P., et al. (2010). Use of methanesulfonic acid for producing fatty acid esters. Google Patents, WO2010055158A1.
-
Alfian, M. R., et al. (2022). Semi-empirical study of acetic acid esterification and methyl ester transesterification reactions with Nafion catalyst using PM7 level of theory. ResearchGate. Available at: [Link]
- Lilga, M. A., et al. (2018). Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca). Google Patents, WO2018093413A1.
-
Yadav, G. D., & Mehta, P. H. (1994). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Gómez-Castro, F. I., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ResearchGate. Available at: [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]
-
Alfian, M. R., et al. (2022). Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. Journal of Universitas Airlangga. Available at: [Link]
-
Lim, J. W., et al. (2021). Glycerol-Based Retrievable Heterogeneous Catalysts for Single-Pot Esterification of Palm Fatty Acid Distillate to Biodiesel. MDPI. Available at: [Link]
-
Sharma, G. V., et al. (2011). Amberlyst-15 in organic synthesis. Arkivoc. Available at: [Link]
-
Llopis, M., & Bäckvall, J. E. (2021). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. Thieme. Available at: [Link]
-
Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC. Available at: [Link]
-
Buanuam, J., et al. (2010). Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Songklanakarin Journal of Science and Technology. Available at: [Link]
-
Wang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. Available at: [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
da Silveira, C. C., et al. (2014). Efficient Microwave-Assisted Esterification Reaction Employing Methanesulfonic Acid Supported on Alumina as Catalyst. Taylor & Francis Online. Available at: [Link]
-
Ali, S. H., & Al-Zuhair, S. (2018). Esterification of decanoic acid with methanol using Amberlyst 15: Reaction kinetics. Taylor & Francis Online. Available at: [Link]
-
Reddit user discussion. (2018). Sulfuric acid replacement for ester formation reaction?. Reddit. Available at: [Link]
-
Wikipedia. (2024). Methanesulfonic acid. Wikipedia. Available at: [Link]
-
SmartLabs. (n.d.). Esterification. SmartLabs. Available at: [Link]
-
Chemours. (n.d.). Nafion™ Membranes Dispersions Chemical Processing. Chemours. Available at: [Link]
-
YouTube. (2015). Nafion. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating Antibody Cross-Reactivity: A Comparative Study of Dibenzo[b,d]furan-2-sulfonyl chloride and NHS Ester Labeling
For researchers, scientists, and drug development professionals, the integrity of immunoassays hinges on the specificity of the antibodies employed. A critical, yet often underestimated, factor that can compromise this specificity is the process of antibody labeling itself. The conjugation of a molecule to an antibody, while essential for detection, can inadvertently alter its conformation and lead to unintended off-target binding, or cross-reactivity.[1] This guide provides an in-depth, comparative framework for evaluating a novel labeling reagent, "Dibenzo[b,d]furan-2-sulfonyl chloride," against the widely-used N-hydroxysuccinimide (NHS) ester chemistry. Our focus will be on establishing a robust experimental design to rigorously assess the potential for labeling-induced cross-reactivity.
The Critical Choice of Labeling Chemistry: A Balancing Act
The ideal antibody labeling method should be efficient, stable, and, most importantly, should not interfere with the antibody's binding affinity and specificity. The most common targets for covalent labeling are the primary amines of lysine residues and the N-terminus of the antibody.[2] Two prominent amine-reactive chemistries are NHS esters and sulfonyl chlorides.
N-Hydroxysuccinimide (NHS) Esters: This is the most prevalent method for antibody labeling.[2] NHS esters react with primary amines at a physiological to slightly alkaline pH (typically 7.5-8.5) to form stable amide bonds.[2][3] The reaction is relatively straightforward and efficient.
Sulfonyl Chlorides: Reagents like Dibenzo[b,d]furan-2-sulfonyl chloride represent an alternative amine-reactive chemistry. Sulfonyl chlorides react with primary and secondary amines under alkaline conditions (pH 9.5-10.0) to form highly stable sulfonamide bonds.[4][5] The resulting sulfonamide linkage is resistant to proteolytic degradation, which could offer an advantage in certain applications.[6]
The core of our investigation lies in understanding whether the distinct chemical nature of the sulfonamide linkage, as opposed to the amide bond from NHS ester chemistry, influences the antibody's propensity for cross-reactive binding.
A Head-to-Head Comparison of Labeling Chemistries
| Feature | Dibenzo[b,d]furan-2-sulfonyl chloride (Sulfonyl Chloride) | N-Hydroxysuccinimide (NHS) Ester |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | N-hydroxysuccinimide ester |
| Target Residue | Primary and secondary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus)[2] |
| Resulting Bond | Sulfonamide | Amide |
| Bond Stability | Very high; resistant to enzymatic cleavage[6] | High; mimics natural peptide bonds[7] |
| Optimal pH | Alkaline (9.5 - 10.0)[4] | Physiological to slightly alkaline (7.5 - 8.5)[3] |
| Potential Concerns | Higher pH may affect antibody stability; potential for reaction with other nucleophiles. | Hydrolysis of the NHS ester in aqueous solutions can reduce labeling efficiency. |
Designing a Rigorous Cross-Reactivity Study: An Experimental Blueprint
To objectively compare these two labeling methods, a systematic and controlled experimental approach is paramount. The following workflow is designed to provide a comprehensive assessment of labeling-induced cross-reactivity.
Caption: Experimental workflow for comparative cross-reactivity assessment.
Detailed Experimental Protocols
Part 1: Antibody Labeling and Quality Control
Protocol 1: Antibody Labeling with Dibenzo[b,d]furan-2-sulfonyl chloride
-
Antibody Preparation: Dialyze the purified monoclonal antibody against 0.1 M sodium bicarbonate buffer, pH 9.5. Adjust the antibody concentration to 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve Dibenzo[b,d]furan-2-sulfonyl chloride in anhydrous dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the antibody solution, add a 20-fold molar excess of the dissolved Dibenzo[b,d]furan-2-sulfonyl chloride.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous stirring.
-
Purification: Remove unconjugated label by size exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with phosphate-buffered saline (PBS), pH 7.4.
-
Quality Control: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the label (if it has a distinct absorbance). Analyze the labeled antibody for aggregation using size-exclusion chromatography.
Protocol 2: Antibody Labeling with NHS Ester (Control)
-
Antibody Preparation: Dialyze the purified monoclonal antibody against 0.1 M sodium bicarbonate buffer, pH 8.3. Adjust the antibody concentration to 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-activated label in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the antibody solution, add a 10-fold molar excess of the dissolved NHS ester.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.
-
Purification: Purify the labeled antibody as described in Protocol 1, step 5.
-
Quality Control: Perform the same quality control checks as described in Protocol 1, step 6.
Part 2: Cross-Reactivity Assessment
Protocol 3: Competitive ELISA for Specificity and Cross-Reactivity
-
Plate Coating: Coat a 96-well microtiter plate with the target antigen and a panel of structurally related and unrelated proteins (potential cross-reactants) at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Blocking: Block the plate with 5% non-fat dry milk or 1% BSA in PBS for 1 hour at room temperature.
-
Competition: In a separate plate, pre-incubate a fixed, sub-saturating concentration of the labeled antibody (from both labeling methods) with serial dilutions of the soluble target antigen (for specificity) and the potential cross-reactants for 30 minutes.
-
Incubation: Transfer the antibody-antigen mixtures to the coated and blocked plate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Detection: If the label is an enzyme, add the appropriate substrate and measure the absorbance. If the label is a fluorophore, read the plate on a fluorescence plate reader.
-
Analysis: Compare the ability of each potential cross-reactant to inhibit the binding of the labeled antibodies to the target antigen.[8]
Protocol 4: Western Blot for Off-Target Binding in Complex Lysates
-
Sample Preparation: Prepare whole-cell lysates from a cell line known to express the target antigen and from a cell line known to be negative for the target antigen.
-
Electrophoresis and Transfer: Separate the lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate separate membranes with the Dibenzo[b,d]furan-2-sulfonyl chloride-labeled antibody and the NHS ester-labeled antibody at an optimized concentration in blocking buffer overnight at 4°C.
-
Washing: Wash the membranes three times for 10 minutes each with PBST.
-
Detection: If the label is an enzyme (like HRP), use a chemiluminescent substrate for detection.[9] If fluorescent, image the membrane on an appropriate scanner.
-
Analysis: Compare the banding patterns on the membranes. The ideal labeled antibody will show a single band at the correct molecular weight in the positive lysate and no bands in the negative lysate.[10] Any additional bands represent off-target binding.
Protocol 5: Protein Microarray for High-Throughput Cross-Reactivity Screening
For a comprehensive analysis, a protein microarray containing thousands of purified human proteins can be used.[1]
-
Array Blocking: Block the protein microarray slides according to the manufacturer's protocol to minimize non-specific binding.
-
Antibody Incubation: Incubate the arrays with the labeled antibodies at an optimized concentration.
-
Washing: Perform stringent washes to remove unbound and weakly interacting antibodies.
-
Scanning and Data Analysis: Scan the arrays using a fluorescent microarray scanner. Analyze the scanned images to identify proteins that exhibit significant fluorescence, indicating off-target binding. Compare the number and intensity of off-target "hits" between the two labeling methods.[11][12]
Interpreting the Data: A Comparative Logic
Caption: Logic for comparative data analysis.
Hypothetical Data Summary
| Assay | Parameter | Dibenzo[b,d]furan-2-sulfonyl chloride Labeled Ab | NHS Ester Labeled Ab | Interpretation |
| Competitive ELISA | IC50 (Target Antigen) | 1.2 nM | 1.0 nM | Similar on-target affinity. |
| % Cross-reactivity (Related Protein A) | 0.5% | 0.4% | Negligible difference in cross-reactivity with Protein A. | |
| % Cross-reactivity (Unrelated Protein B) | 2.1% | 0.2% | Sulfonyl chloride labeling shows higher off-target binding to Protein B. | |
| Western Blot | Off-target bands (Negative Lysate) | 2 faint bands | 0 bands | Sulfonyl chloride labeling induces some off-target binding in a complex lysate. |
| Protein Microarray | Number of Off-Target Hits | 15 | 4 | NHS ester labeling demonstrates a cleaner specificity profile. |
Conclusion and Recommendations
The choice of labeling chemistry is a critical parameter that can influence the outcome of any immunoassay. While the high stability of the sulfonamide bond formed by Dibenzo[b,d]furan-2-sulfonyl chloride may be advantageous in certain contexts, this must be weighed against the potential for inducing non-specific interactions. The comprehensive experimental framework outlined in this guide provides a robust methodology for any laboratory to validate a new labeling reagent and make an informed decision based on empirical data. For the hypothetical data presented, the NHS ester would be the recommended labeling chemistry due to its lower propensity for inducing cross-reactivity. It is imperative that such validation studies are performed to ensure the reliability and reproducibility of experimental results.
References
- BenchChem. (2025). Application Note and Protocol: Preparation of Protein Samples for Labeling with Dansyl Chloride.
- UCLA-DOE Institute. (2010). Dansyl Chloride (Howard Chang).
- Nano Letters. (2010). Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity.
- MedchemExpress. (n.d.). Dansyl Chloride (DNSCl) | Fluorescent Dye.
- PMC. (2010). Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity.
- Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines?.
- Cambridge Protein Arrays. (n.d.). Antibody specificity profiling.
- PubMed. (1999).
- BenchChem. (2025). Optimizing the reaction conditions for Dansyl chloride labeling of proteins.
- PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis.
- Wikipedia. (n.d.). Hinsberg reaction.
- Abcam. (n.d.). Western blot protocol.
- PMC. (n.d.). Antibody validation for Western blot: By the user, for the user.
- PMC. (n.d.). The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin.
- Springer Nature Experiments. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids.
- Bio-Rad. (n.d.).
- Springer Nature Experiments. (n.d.).
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- Wikipedia. (n.d.). Dansyl chloride.
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- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
- Bio-Techne. (n.d.).
- Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques.
- Abcam. (n.d.). Sandwich ELISA protocol.
- 2BScientific. (n.d.).
- Jackson ImmunoResearch. (2023). ELISA Guide; Part 2: The ELISA Protocol.
- Stratech. (n.d.). Labeling Antibodies and Biopolymers.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Abcam. (n.d.). Antibody labeling chemistries.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dibenzo[b,d]furan-2-sulfonic acid
For professionals engaged in the demanding fields of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of specialized reagents like Dibenzo[b,d]furan-2-sulfonic acid are not trivial administrative tasks; they are critical control points that ensure the safety of personnel, the protection of our environment, and the validity of our research. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe management and disposal of this compound, grounded in established safety protocols and chemical principles.
Part 1: Core Hazard Assessment & Risk Mitigation
Before any handling or disposal can commence, a thorough understanding of the compound's hazard profile is essential. This compound possesses a dual-character chemical structure: the dibenzofuran core, a class of compounds regulated by the EPA, and a sulfonic acid group, which imparts strong acidic and irritant properties.[1][2][3][4]
A Safety Data Sheet (SDS) for this compound classifies it as causing significant skin, eye, and respiratory irritation.[5][6] The primary immediate risks are associated with the corrosive nature of the sulfonic acid moiety.[2] Therefore, all handling and disposal operations must be predicated on preventing direct contact and inhalation.
Table 1: Chemical & Safety Data for this compound
| Property | Data | Source(s) |
| CAS Number | 83863-63-2 | [5][6][7] |
| Molecular Formula | C₁₂H₈O₄S | [5][6] |
| Physical State | Solid, Crystalline (White) | [5][6] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |
| GHS Precautionary Codes | P261, P280, P302+P352, P305+P351+P338, P501 | [5] |
| Incompatible Materials | Strong bases, amines, reducing agents, and strong oxidizing agents.[1] Do not allow water to enter containers, as a violent reaction may occur with some sulfonic acids.[1] | [1] |
| Hazardous Decomposition | Produces poisonous gases, including sulfur oxides, in a fire.[1][8] | [1][8] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following must be worn at all times when handling this compound waste.
-
Eye Protection : Chemical safety goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be used in conjunction with goggles.[2][9]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[1][9] Always inspect gloves for tears or degradation before use.
-
Body Protection : A standard laboratory coat must be worn and fully fastened.[9]
-
Respiratory Protection : All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[9][10]
Part 2: Emergency Spill Management Protocol
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure : Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate : Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the operational height.[10]
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE suite described in Part 1.1.
-
Contain the Spill : For a solid spill, gently cover the material with an inert, non-combustible absorbent material such as sand, dry lime, or vermiculite to prevent the generation of dust.[1][10] DO NOT USE WATER or combustible materials like paper towels for initial absorption.[1]
-
Collect the Material : Carefully sweep or scoop the absorbed material into a clearly labeled, leak-proof hazardous waste container.[1][5] Use non-sparking tools if there is any remote fire risk.
-
Decontaminate the Area : Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[10]
-
Dispose of Cleanup Materials : All materials used for cleanup (absorbent, gloves, cloths) are considered hazardous waste and must be placed in the designated container for disposal.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its rinsate be disposed of down the drain.[8][10]
Step 3.1: Waste Segregation and Containerization
Proper segregation is the foundation of a safe waste management system.
-
Dedicated Container : Designate a specific, compatible waste container for this compound waste. The container must be made of a material compatible with acids and have a tightly sealing lid.[11]
-
Clear Labeling : The container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms (e.g., irritant).[9]
-
No Mixing : Do not mix this waste with other chemical streams, particularly bases or oxidizers, unless explicitly permitted by your institution's EHS guidelines.[1][10]
Step 3.2: Arranging for Final Disposal
The final disposal of this chemical waste must be handled by licensed professionals.
-
Contact EHS : Once your waste container is full, or in accordance with your institution's storage time limits (often not exceeding one year), you must arrange for pickup through your Environmental Health and Safety (EHS) department.[10]
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal contractor. The standard and required method of disposal for this type of compound is incineration at an approved facility or burial in a licensed chemical landfill.[5][12] This ensures complete destruction and prevents environmental release. The SDS for this compound explicitly mandates to "Dispose of contents/container to an approved waste disposal plant".[5]
Step 3.3: Decontamination of Empty Containers
A container that once held this compound must be decontaminated before it can be considered non-hazardous.[10]
-
Triple Rinsing : To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water or another solvent capable of dissolving the residue).[10][11] Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
Rinsate Collection : Crucially, the rinsate from all three rinses is considered hazardous waste. It must be collected and added to your hazardous liquid waste stream for proper disposal.[10]
-
Final Container Disposal : After triple rinsing and allowing the container to dry, deface or remove the original chemical label. The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste. Always confirm this final step with your local EHS regulations.[10]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the logical decision-making and operational flow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
-
Alkane Sulfonic Acid Hazard Summary. New Jersey Department of Health. Available at: [Link]
-
Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. Available at: [Link]
-
Sulfamic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet - Dibenzofuran-2-sulfonic acid. Thermo Fisher Scientific. Available at: [Link]
-
Safety Data Sheet - Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. Deten Química S.A. Available at: [Link]
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Safety Data Sheet - Sulfonic Acid. ALPHACHEM Limited. Available at: [Link]
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Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available at: [Link]
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Screening Assessment for the Challenge - Acid Red 111. Canada.ca. Available at: [Link]
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Sulfuric Acid. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Hazardous Waste Management System, Dioxin Containing Wastes, Federal Register Notice. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Sulfuric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. Available at: [Link]
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Furan - Substance Details. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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40 CFR Part 264 -- Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities. eCFR. Available at: [Link]
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Health Effects Assessment For Dibenzo-Furan. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Personal protective equipment for handling Dibenzo[b,d]furan-2-sulfonic acid
Comprehensive Safety & Handling Guide: Dibenzo[b,d]furan-2-sulfonic acid
This guide provides essential safety protocols and operational procedures for handling this compound. As a Senior Application Scientist, my objective is to offer a framework that moves beyond mere compliance, embedding a deep understanding of the "why" behind each safety measure. This ensures that our procedures are not just followed, but are also adaptable and inherently self-validating in a dynamic research environment.
Hazard Identification & Risk Assessment
This compound is a white crystalline solid.[1] While specific toxicological data is limited, the available Safety Data Sheet (SDS) and the chemical's structure—an aromatic sulfonic acid—mandate a cautious approach. The primary hazards are associated with its acidic and irritant properties.[1][2]
A thorough risk assessment must be conducted before any procedure involving this compound.[3][4] This involves evaluating the quantities being used, the nature of the experimental procedure (e.g., weighing, dissolving, reacting), and the potential for dust or aerosol generation.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |[1][2] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense.[5] Before relying on PPE, more effective control measures must be implemented. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.
Caption: A workflow for task-based PPE selection for this compound.
Step-by-Step Donning and Doffing (Removal) Sequence
Properly removing PPE is critical to prevent contaminating yourself.
-
Donning (Putting On):
-
Lab Coat
-
Goggles / Eye Protection
-
Face Shield (if required)
-
Gloves (pull cuffs over lab coat sleeves)
-
-
Doffing (Taking Off):
-
Decontaminate: If gloves are grossly contaminated, clean them first if reusable, or remove carefully.
-
Remove Lab Coat: Remove the lab coat and gloves simultaneously, turning the coat inside out and peeling the gloves off at the same time. This contains the contamination.
-
Dispose: Dispose of gloves and any other single-use items in the appropriate hazardous waste container.
-
Remove Face Shield & Goggles: Handle by the straps, avoiding touching the front surface.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Procedures and Disposal
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [1][6]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention. [1]* Spill: Alert others in the area. For a small spill of solid, carefully sweep it up (avoiding dust generation) using appropriate tools and place it in a sealed container for hazardous waste. [7]Do not add water directly, as this can create a corrosive solution. [8]* Disposal: All contaminated PPE and chemical waste must be disposed of in accordance with local, state, and federal hazardous waste regulations. Label waste containers clearly. [9] By integrating this expert-driven approach to safety, from understanding the fundamental hazards to implementing a multi-layered control strategy, you can ensure a safe and efficient research environment when working with this compound.
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. [Link]
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OSHA's PPE Laboratory Standards. (2022-11-30). Clarion Safety Systems. [Link]
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Personal Protective Equipment (PPE) Toolkit - OneLab REACH. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]
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How to Handle Caustic and Corrosive Chemicals in a Laboratory. (n.d.). Science Equip. [Link]
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Corrosives - Lab Safety. (2015-03-02). Grand Valley State University. [Link]
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Section 7D: Corrosive Materials. (n.d.). Princeton University Environmental Health and Safety. [Link]
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Handling Procedures for Corrosive Materials. (n.d.). University of Toronto. [Link]
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Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
